(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Description
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Properties
IUPAC Name |
(1S,2S)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NP/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20-21H,15,22H2/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALYUOSURKZWLR-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673019 | |
| Record name | (1S,2S)-2-(Diphenylphosphanyl)-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1091606-69-7 | |
| Record name | (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1091606-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-(Diphenylphosphanyl)-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Introduction: The Significance of a Chiral Aminophosphine Ligand
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is a P,N-bidentate chiral ligand of significant interest in the field of asymmetric catalysis.[1][2][] Its rigid indane backbone and defined stereochemistry create a precise chiral environment around a metal center, enabling high enantioselectivity in a variety of chemical transformations, such as hydrogenations and C-C bond-forming reactions.[1][4][5] The precise spatial arrangement of the diphenylphosphino and amino groups is paramount to its catalytic efficacy. Therefore, unambiguous confirmation of its absolute and relative stereochemistry, alongside its constitutional structure, is a critical step in its synthesis and application.
This guide provides a comprehensive framework for the complete structure elucidation of this ligand, detailing the synergistic application of modern analytical techniques. It is designed for researchers and chemists who require a robust, self-validating methodology to confirm the identity, purity, and stereochemical integrity of this valuable catalytic tool.
Physicochemical Properties Summary
A foundational step in characterization is the confirmation of basic physical and chemical properties, which must align with the proposed structure.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀NP | [6] |
| Molecular Weight | 317.36 g/mol | [6] |
| CAS Number | 1091606-69-7 | [6] |
| Appearance | Colorless to pale yellow liquid/solid | [6] |
A Synergistic Approach to Structure Elucidation
The definitive elucidation of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is not achieved by a single technique but by the convergence of evidence from multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Overall workflow for the synthesis and structural validation of the target ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone technique for determining the molecular framework in solution. A combination of 1D (¹H, ¹³C, ³¹P) and 2D experiments provides a detailed map of atomic connectivity and relative stereochemistry.
Expected ¹H NMR Spectral Data
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The key diagnostic region is the aliphatic portion of the indane backbone, which confirms the relative stereochemistry.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Key Couplings (J, Hz) | Rationale |
| Phenyl (P-Ph₂, 10H) | 7.20 - 7.60 | Multiplet | - | Protons on the two phenyl rings attached to phosphorus. |
| Indenyl (Ar-H, 4H) | 7.00 - 7.30 | Multiplet | - | Aromatic protons of the indane core. |
| H1 (Indane CH-N) | ~4.50 | Doublet | ³JH1-H2 ≈ 4-6 Hz | The cis relationship to H2 results in a smaller coupling constant. |
| H2 (Indane CH-P) | ~3.50 | Multiplet | ³JH1-H2 ≈ 4-6 Hz, ²JP-H2 | Coupled to H1, the two H3 protons, and the phosphorus atom. |
| H3a, H3b (Indane CH₂) | 2.80 - 3.20 | Multiplets | ²Jgeminal, ³Jvicinal | Diastereotopic methylene protons, each coupled to each other and H2. |
| NH₂ | 1.50 - 2.50 | Broad Singlet | - | Exchangeable protons; integral corresponds to 2H. |
Expected ³¹P and ¹³C NMR Data
³¹P NMR is highly specific for confirming the chemical environment of the phosphorus atom, while ¹³C NMR verifies the complete carbon skeleton.
| Nucleus | Assignment | Expected δ (ppm) | Rationale |
| ³¹P | PPh₂ | -15 to -25 | A single peak in the typical range for a triarylphosphine moiety in this environment. |
| ¹³C | Phenyl (ipso-C) | 135 - 140 (d) | Carbon directly attached to phosphorus shows a characteristic C-P coupling (¹JC-P). |
| ¹³C | Phenyl (o, m, p-C) | 128 - 134 | Aromatic carbons of the diphenyl groups. |
| ¹³C | Indenyl (Ar-C) | 120 - 145 | Aromatic carbons of the indane core. |
| ¹³C | C1 (CH-N) | ~60 | Aliphatic carbon bearing the amine group. |
| ¹³C | C2 (CH-P) | ~45 (d) | Aliphatic carbon attached to phosphorus, showing C-P coupling (¹JC-P). |
| ¹³C | C3 (CH₂) | ~35 | Methylene carbon of the five-membered ring. |
2D NMR for Unambiguous Assignment
While 1D spectra provide the pieces, 2D NMR connects them.
Caption: Integration of 2D NMR data to confirm structural connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the purified ligand in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Ensure sufficient resolution to accurately measure coupling constants, particularly for H1 and H2.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. An external standard of 85% H₃PO₄ is used for chemical shift referencing.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence) to distinguish between CH, CH₂, and CH₃ groups.
-
2D COSY: Acquire a gradient-selected COSY experiment to establish ¹H-¹H coupling networks, confirming the H1-H2-H3 spin system.
-
2D HSQC: Acquire a gradient-selected HSQC experiment to correlate each proton with its directly attached carbon atom, confirming C1, C2, and C3 assignments.
X-ray Crystallography: The Definitive 3D Structure
For a chiral molecule, single-crystal X-ray diffraction is the gold standard, providing unequivocal proof of its three-dimensional structure, including the absolute configuration of its stereocenters.
Causality: While NMR confirms the relative cis stereochemistry, it cannot distinguish between the (1S,2S) and (1R,2R) enantiomers. X-ray crystallography, particularly with the calculation of the Flack parameter, resolves this ambiguity.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step and requires screening various solvent systems (e.g., slow evaporation from a solution of ethyl acetate/hexanes or vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. A full sphere of diffraction data is collected, typically using Mo Kα or Cu Kα radiation.[7][8]
-
Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the calculated and observed diffraction patterns.[9]
-
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing anomalous dispersion effects. A Flack parameter value close to zero for the (1S,2S) configuration confirms the assignment.
Expected Output:
-
Unambiguous confirmation of the (1S,2S) absolute configuration.
-
Precise bond lengths, bond angles, and torsion angles.
-
Information on intermolecular interactions (e.g., hydrogen bonding) in the solid state.
High-Resolution Mass Spectrometry (HRMS): Elemental Composition
HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental formula of the molecule.
Causality: While low-resolution MS confirms the molecular weight, HRMS provides the confidence to distinguish between molecules with the same nominal mass but different elemental compositions, thus ruling out unexpected impurities.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the ligand in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Compare the measured exact mass to the theoretical exact mass calculated for the formula C₂₁H₂₁NP⁺.
Expected Data:
-
Theoretical [M+H]⁺: 318.1406
-
Observed [M+H]⁺: 318.1406 ± 5 ppm
Chiral Analysis: Quantifying Enantiomeric Purity
Confirming the enantiomeric excess (e.e.) is crucial for a chiral ligand intended for asymmetric catalysis.
Causality: The synthesis of chiral compounds may not be perfectly enantioselective. Chiral HPLC provides a quantitative measure of the enantiomeric purity, ensuring that the desired (1S,2S) enantiomer is present in high excess over the (1R,2R) form.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP) capable of resolving the enantiomers of the ligand. Columns based on polysaccharide derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H) are common starting points.
-
Method Development: Develop an isocratic mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the two enantiomer peaks.
-
Analysis: Inject a solution of the synthesized ligand and integrate the peak areas for both enantiomers. The enantiomeric excess is calculated as: e.e. (%) = ([Area(S,S) - Area(R,R)] / [Area(S,S) + Area(R,R)]) * 100.
-
Validation: If available, inject a racemic sample to confirm the elution times of both enantiomers.
Conclusion
The rigorous structure elucidation of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is a multi-faceted process that relies on the logical integration of data from NMR, mass spectrometry, X-ray crystallography, and chiral analysis. This systematic and self-validating approach ensures the absolute structural and stereochemical integrity of the ligand, a non-negotiable requirement for its successful application in high-stakes fields like pharmaceutical drug development and fine chemical synthesis where enantioselectivity is paramount.
References
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. [Link]
-
Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Taylor & Francis Online. [Link]
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Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI. [Link]
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P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]
-
Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Royal Society of Chemistry. [Link]
-
Synthesis and characterization of ether-derivatized aminophosphines and their application in C–C coupling reactions. Sci-Hub. [Link]
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NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]
-
1H NMR of COMPOUND. The Royal Society of Chemistry. [Link]
-
(R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. PubMed Central. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
-
Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. SciELO South Africa. [Link]
-
(PDF) Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate. [Link]
-
Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. ResearchGate. [Link]
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- 1. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. tandfonline.com [tandfonline.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Guide to the Synthesis of Chiral Phosphine Ligands for Asymmetric Catalysis
Abstract
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often dictated by its three-dimensional structure. Transition metal-catalyzed asymmetric reactions have emerged as one of the most powerful tools for accessing enantiomerically pure compounds, and at the heart of this technology lies the chiral ligand.[1][2] Among the vast arsenal of chiral ligands developed, phosphines have secured a preeminent position due to their strong coordination to transition metals and the tunability of their steric and electronic properties.[1][3] This in-depth technical guide provides a comprehensive overview of the core strategies for synthesizing chiral phosphine ligands. We will delve into the classification of these vital molecular tools, explore the fundamental synthetic methodologies, and present detailed, field-proven protocols for the preparation of key ligand classes. The narrative is grounded in mechanistic rationale, aiming to provide not just procedural steps, but a deeper understanding of the causality behind the experimental choices that drive successful synthesis.
The Central Role and Classification of Chiral Phosphine Ligands
The efficacy of an asymmetric catalyst is profoundly dependent on the structure and electronic nature of the chiral ligand bound to the metal center.[1] Chiral phosphine ligands create a specific chiral environment around the metal, which in turn directs the stereochemical outcome of the reaction by differentiating between the prochiral faces of a substrate or enantiomeric transition states. The remarkable success of these ligands has fueled decades of research into their design and synthesis.[3][4]
Chiral phosphine ligands can be broadly categorized based on the origin of their chirality:
-
P-Chirogenic (or P-Stereogenic) Ligands: These possess a stereogenic center at the phosphorus atom itself.[2][3] Early examples like DIPAMP were pivotal in demonstrating the potential of asymmetric catalysis for industrial applications, such as the synthesis of L-DOPA.
-
Ligands with Chiral Carbon Backbones: The majority of widely used ligands derive their chirality from stereogenic centers on the carbon framework that connects the phosphorus atoms.[3] This class includes iconic ligands like DuPhos, BPE, and the Trost ligand.[5][6]
-
Atropisomeric Ligands: These ligands possess axial chirality arising from restricted rotation around a C-C or C-N single bond, most famously exemplified by BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl).[7][8]
-
Planar Chiral Ligands: Chirality in this class arises from the non-symmetrical arrangement of substituents in a plane. Ferrocene-based ligands, such as Josiphos, are the most prominent examples and have proven highly effective in numerous asymmetric reactions.[9][10]
The logical flow for selecting or designing a chiral phosphine ligand often begins with understanding the demands of the desired catalytic transformation, which then informs the choice of chiral scaffold.
Caption: Relationship between ligand type and common synthetic strategies.
Core Synthetic Strategies: A Methodological Overview
The synthesis of a chiral phosphine ligand is a multi-step process that demands careful control of stereochemistry. Several core strategies have been established, each with its own advantages and limitations.
Resolution of Racemic Mixtures: The Classic Path to Atropisomers
This approach involves the synthesis of the ligand as a racemic mixture, followed by separation of the enantiomers. The seminal synthesis of BINAP by Noyori and Takaya is a landmark example of this strategy.[11] Although effective, this method is inherently inefficient as it discards at least 50% of the material unless a racemization and recycling protocol is available.
The classical BINAP synthesis involves:
-
Oxidative coupling of 2-naphthol to form racemic 1,1'-bi-2-naphthol (BINOL).
-
Resolution of racemic BINOL using a chiral resolving agent, such as N-benzylcinchonidinium chloride, to obtain enantiopure (R)- or (S)-BINOL.[11]
-
Conversion of enantiopure BINOL to the corresponding bis(triflate).
-
Nickel-catalyzed coupling of the bis(triflate) with diphenylphosphine to yield enantiopure BINAP.[7][12]
The Chiral Pool: Nature's Starting Blocks
A highly efficient and common strategy involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials. Sugars, amino acids, terpenes, and alkaloids provide a rich source of chiral scaffolds that can be elaborated into complex ligands.[10] The syntheses of the DuPhos/BPE and Trost ligand families are prime examples of this approach.
-
DuPhos and BPE Ligands: These influential ligands are often synthesized starting from chiral 1,4-diols, which can be derived from natural sources like D-mannitol.[5][13]
-
Trost Ligand: This C2-symmetric ligand is synthesized from (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane, which is readily available through the resolution of the racemic diamine.[6][14]
Asymmetric Synthesis: Building Chirality from the Ground Up
The most elegant approach is to introduce the chirality during the synthesis of the ligand itself, using either a chiral auxiliary or a catalytic asymmetric reaction. This avoids the need for resolution and is often more atom-economical.
A significant breakthrough in this area is the synthesis of P-chirogenic phosphines using phosphine-borane chemistry , pioneered by Imamoto.[1][3] Phosphine-boranes are air-stable intermediates that allow for stereospecific manipulations at the phosphorus center. This methodology has enabled the rational design and synthesis of conformationally rigid and electron-rich P-chiral ligands that exhibit outstanding performance in catalysis.[1][3] The key advantage is the ability to perform nucleophilic substitution at the phosphorus atom with high stereoselectivity, followed by removal of the borane protecting group without racemization.[15][16]
More recently, catalytic asymmetric phosphination reactions have been developed, for instance, using palladium complexes with known chiral ligands (like DuPhos) to catalyze the cross-coupling of a secondary phosphine with an aryl halide, thereby creating a P-chirogenic center with good enantioselectivity.[17]
Caption: General workflow for the synthesis of P-chiral phosphines via phosphine-borane intermediates.
Field-Proven Synthetic Protocols
This section provides detailed, step-by-step methodologies for the synthesis of representative chiral phosphine ligands. These protocols are designed to be self-validating, with clear causality for the chosen conditions.
Protocol 1: Synthesis of (S,S)-DACH-Ph Trost Ligand
This protocol describes the synthesis of a C2-symmetric ligand from the chiral pool, a widely used ligand for palladium-catalyzed asymmetric allylic alkylation.[14][18][19] The key step is a straightforward amidation.
Rationale: The synthesis relies on the robust and high-yielding amide bond formation between a carboxylic acid-functionalized phosphine oxide and an enantiopure diamine. The use of 1,1'-Carbonyldiimidazole (CDI) as a coupling agent is advantageous as it avoids harsh conditions and the byproducts are gaseous or easily removed. The phosphine oxide is used for its stability and is reduced in the final step.
Step-by-Step Methodology:
-
Synthesis of 2-(Diphenylphosphinyl)benzoic Acid: This starting material can be prepared via the reaction of 2-bromobenzoic acid with diphenylphosphine oxide.
-
Amidation Reaction:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 2-(diphenylphosphinyl)benzoic acid (1.0 eq) in anhydrous acetonitrile.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.05 eq) and a catalytic amount of imidazole hydrochloride. Stir the mixture at room temperature for 1 hour until a clear solution is formed. The CDI activates the carboxylic acid by forming an acylimidazolide intermediate.
-
In a separate flask, dissolve (1S,2S)-(-)-1,2-Diaminocyclohexane (0.48 eq) in anhydrous acetonitrile. Note: Using slightly less than 0.5 eq of the diamine ensures the formation of the C2-symmetric bis-amide.
-
Slowly add the diamine solution to the activated acid solution. Stir the reaction mixture at room temperature for 12-16 hours.
-
The product, the bis(phosphine oxide) precursor to the Trost ligand, typically precipitates as a white solid.
-
Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum. The product is often obtained in high purity (>99% ee) without chromatography.[14]
-
-
Reduction of the Bis(phosphine oxide):
-
Suspend the dried bis(phosphine oxide) precursor in anhydrous toluene under an inert atmosphere.
-
Add trichlorosilane (HSiCl₃, ~4-5 eq per P=O group) slowly at 0 °C.
-
Add triethylamine (Et₃N, ~4-5 eq per P=O group) dropwise. The mixture is then heated to reflux (approx. 110 °C) for 6-8 hours. This combination is a standard and effective system for the stereoretentive reduction of phosphine oxides.
-
Cool the reaction to room temperature and quench carefully by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude (S,S)-DACH-Ph Trost Ligand can be purified by crystallization or chromatography.
-
Validation:
-
³¹P NMR: Expect a single sharp peak around -15 to -20 ppm (in CDCl₃).
-
Chiral HPLC: To confirm enantiomeric purity (>99% ee).[14]
Protocol 2: Synthesis of (R)-BINAP
This protocol outlines the modern approach to (R)-BINAP starting from enantiopure (R)-BINOL, avoiding the classical resolution of the final ligand.[11][20]
Rationale: This synthesis leverages the availability of enantiopure BINOL. The conversion of the hydroxyl groups to triflates creates excellent leaving groups for the subsequent nickel-catalyzed cross-coupling reaction. This phosphination step is the key C-P bond-forming reaction.
Step-by-Step Methodology:
-
Preparation of (R)-BINOL-bis(triflate):
-
Dissolve (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or 2,6-lutidine (2.2 eq) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 2.1 eq). The base is crucial to neutralize the triflic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of BINOL.
-
Work up the reaction by washing with dilute HCl, water, and brine. Dry the organic layer and concentrate to obtain the crude bis(triflate), which can be purified by chromatography or crystallization.
-
-
Nickel-Catalyzed Phosphination:
-
In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with Nickel(II) chloride (NiCl₂, ~5 mol%), 1,2-bis(diphenylphosphino)ethane (dppe, ~5 mol%), and zinc powder (2.5 eq).
-
Add anhydrous, degassed DMF as the solvent.
-
Add diphenylphosphine (Ph₂PH, 2.2 eq) to the mixture.
-
Finally, add a solution of (R)-BINOL-bis(triflate) (1.0 eq) in DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The dppe acts as a ligand for the nickel catalyst, and zinc powder serves as a reductant and halide scavenger.
-
After cooling, the reaction is quenched with aqueous ammonia and extracted with toluene or ethyl acetate.
-
The organic layers are combined, washed, dried, and concentrated. The crude (R)-BINAP is then purified by column chromatography on silica gel followed by crystallization from a solvent system like toluene/ethanol.
-
Validation:
-
³¹P NMR: Expect a single peak around -15 ppm (in CDCl₃).
-
Specific Rotation: [α]D should be approximately -223° (c 1, toluene).
Data Summary and Performance in Catalysis
The true test of a chiral ligand is its performance in an asymmetric reaction. The choice of ligand depends heavily on the substrate and the desired transformation. Asymmetric hydrogenation is a benchmark reaction for evaluating new phosphine ligands.[2][10][21]
Table 1: Comparative Performance of Chiral Phosphine Ligands in the Asymmetric Hydrogenation of Methyl-α-acetamidoacrylate
| Ligand Class | Representative Ligand | Metal | S/C Ratio | Enantiomeric Excess (% ee) | Reference |
| P-Chirogenic | (S,S)-t-Bu-BisP* | Rh | 1000:1 | >99 | [3][22] |
| Atropisomeric | (R)-BINAP | Ru | 1000:1 | >99 | [7][12] |
| Chiral Backbone | (R,R)-Me-DuPhos | Rh | 10,000:1 | >99 | [5] |
| Planar Chiral | Josiphos derivative | Rh | 500:1 | 98-99 | [9] |
| C2-Symmetric | (S,S)-DACH-Ph Trost | Pd¹ | N/A² | 95-99 | [6][14] |
¹ Trost ligands are primarily used in asymmetric allylic alkylation, not hydrogenation. ² Data shown for a representative asymmetric allylic alkylation reaction.
Conclusion and Future Outlook
The synthesis of chiral phosphine ligands remains a vibrant and essential field of chemical research. While classic methods like resolution are still in use, modern strategies increasingly focus on modularity and catalytic asymmetric synthesis to improve efficiency and access novel structural motifs.[4][9] The development of air-stable P-chiral phosphines and ligands with unique electronic properties continues to push the boundaries of what is possible in asymmetric catalysis.[22] Future efforts will likely concentrate on the development of ligands for earth-abundant metal catalysts, further enhancing the sustainability and cost-effectiveness of asymmetric transformations, and on creating ligands that operate with even higher turnover numbers and frequencies to meet the demands of industrial-scale synthesis.[5][23]
References
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Gaudin, M., et al. (2018). Efficient Stereoselective Synthesis of o-Functionalized P-Chirogenic Phosphines Applied to Asymmetric Catalysis. Taylor & Francis Online. Available at: [Link]
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(2021). Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. Available at: [Link]
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Liu, D., et al. (2002). A Novel Chiral Ferrocenyl Phosphine Ligand from Sugar: Applications in Rh-Catalyzed Asymmetric Hydrogenation Reactions. Organic Letters. Available at: [Link]
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Bakkar, A., et al. (2015). Efficient Synthesis of (P-Chirogenic) o-Boronated Phosphines from sec-Phosphine Boranes. Organic Letters. Available at: [Link]
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(n.d.). Chiral Monophosphorus Ligands for Asymmetric Catalytic Reactions. ACS Catalysis. Available at: [Link]
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(n.d.). BINAP. Wikipedia. Available at: [Link]
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Korff, C., & Glueck, D. S. (2005). Palladium-Catalyzed Asymmetric Phosphination: Enantioselective Synthesis of a P-Chirogenic Phosphine. Journal of the American Chemical Society. Available at: [Link]
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(n.d.). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Semantic Scholar. Available at: [Link]
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Wu, W., et al. (2010). A New Class of Versatile Chiral-Bridged Atropisomeric Diphosphine Ligands: Remarkably Efficient Ligand Syntheses and Their Applications in Highly Enantioselective Hydrogenation Reactions. Journal of the American Chemical Society. Available at: [Link]
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(n.d.). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. CaltechTHESIS. Available at: [Link]
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Zhao, Y., et al. (2023). Synthesis of atropisomeric phosphino-triazoles and their corresponding gold(I) complexes. Organic Chemistry Frontiers. Available at: [Link]
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(2018). Synthesis and application of chiral ferrocene-based phosphine ligands. ResearchGate. Available at: [Link]
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Ye, Z.-P., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society. Available at: [Link]
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(n.d.). Features and Application in Asymmetric Catalysis of Chiral Phosphine-Phosphite Ligands. MDPI. Available at: [Link]
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mechanism of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine catalysis
An In-depth Technical Guide to the Catalytic Mechanism of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Authored by: Gemini, Senior Application Scientist
Foreword
In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science. Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this goal, and at the heart of this discipline lies the design of chiral ligands. (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is a sophisticated chiral P,N-ligand that has emerged as a powerful tool for inducing high stereoselectivity in a variety of metal-catalyzed reactions. This guide provides an in-depth exploration of its structure, the principles governing its catalytic activity, and the mechanistic nuances that researchers can leverage for rational catalyst design and reaction optimization.
Introduction: The Architectural Logic of a Privileged Ligand
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, hereafter referred to as (1S,2S)-DPPHIA, belongs to the class of aminophosphine ligands. These are bidentate ligands featuring both a "soft" phosphorus donor and a "hard" nitrogen donor, allowing them to form stable chelate complexes with a wide range of transition metals.[1][2] The efficacy of (1S,2S)-DPPHIA in asymmetric catalysis stems from a masterful combination of structural features:
-
Rigid Bicyclic Scaffold: The 2,3-dihydro-1H-indene (indane) backbone provides a conformationally restricted framework. This rigidity is paramount, as it minimizes non-productive catalyst conformations and creates a well-defined, predictable chiral environment around the metal center.
-
Defined Stereochemistry: The (1S,2S) configuration of the two contiguous stereocenters fixes the spatial orientation of the amine and diphenylphosphino groups in a trans arrangement. This precise geometry dictates the chirality of the catalytic pocket.
-
Bidentate P,N Chelation: The phosphine and amine functionalities act as a two-point anchor to a metal center. This chelation effect entropically favors the formation of a stable metal-ligand complex, enhancing catalyst stability and longevity compared to monodentate ligands.[3]
These attributes converge to create a "privileged ligand" architecture, capable of transferring its inherent chirality to a prochiral substrate with high fidelity during the catalytic cycle.
The Foundational Role of Phosphines in Transition Metal Catalysis
To appreciate the function of (1S,2S)-DPPHIA, one must first understand the general role of phosphine ligands in catalysis. Phosphines are trivalent phosphorus compounds that act as soft, σ-donating ligands to transition metals. Their primary functions are to:
-
Stabilize the Metal Center: By donating electron density, they stabilize the low-valent metal species that are often the active catalysts.
-
Modulate Reactivity: The electronic and steric properties of the phosphine can be tuned to control the catalyst's activity. Electron-rich phosphines generally promote oxidative addition, a key step in many catalytic cycles, while sterically bulky phosphines can accelerate reductive elimination, the product-forming step.[4]
-
Control Selectivity: In asymmetric catalysis, chiral phosphines create a three-dimensional environment that discriminates between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product.
(1S,2S)-DPPHIA leverages these principles, but with the added dimension of control afforded by the cooperative action of the amine group.
Core Mechanism: Asymmetric Transfer Hydrogenation (A Case Study)
While (1S,2S)-DPPHIA can be employed in various transformations, its mechanism is well-illustrated through its application in Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones. This reaction is a cornerstone of chiral alcohol synthesis.
The overall transformation is: Prochiral Ketone + Hydrogen Donor --[Ru/(1S,2S)-DPPHIA]--> Chiral Alcohol + Byproduct
The catalytic cycle, depicted below, is a concerted process involving the metal, the ligand, the substrate, and a hydrogen source (e.g., isopropanol or formic acid).
Catalytic Cycle Workflow
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A Technical Guide to (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine: Properties, Applications, and Protocols
Abstract
This technical guide provides an in-depth analysis of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, a sophisticated chiral P,N-bidentate ligand. Possessing a rigid C₂-symmetric indane backbone, this compound establishes a well-defined chiral environment essential for high-fidelity stereochemical control in asymmetric synthesis. Its unique combination of a soft phosphine donor and a hard amine donor allows for effective coordination with a variety of transition metals, making it a valuable tool in academic research and for professionals in drug development and fine chemical manufacturing. This document details its physicochemical properties, spectroscopic signature, chemical reactivity, applications in catalysis, and best practices for handling and storage.
Introduction to a Privileged Ligand Architecture
In the field of asymmetric catalysis, the design and synthesis of chiral ligands are paramount to achieving high levels of enantioselectivity.[1][2] Chiral phosphines, in particular, have become an indispensable class of ligands due to their strong coordination to transition metals and their tunable steric and electronic properties.[3][4] (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine belongs to the esteemed family of P,N-bidentate ligands, which integrate two different donor atoms into a single molecular framework.
The efficacy of this ligand stems from its key structural attributes:
-
Rigid Chiral Scaffold: The trans-configuration of the amine and phosphino groups on the 2,3-dihydro-1H-indene (indane) backbone locks the molecule into a conformationally restricted state. This rigidity is crucial for minimizing conformational ambiguity and effectively transferring chiral information from the ligand to the catalytic center.
-
Bidentate P,N-Coordination: The presence of both a soft phosphorus donor (the diphenylphosphino group) and a hard nitrogen donor (the primary amine) enables stable chelation to a metal center. This chelation forms a robust metallocycle that influences the geometry and reactivity of the resulting catalyst complex.
-
Tunable Electronic Environment: The diphenylphosphino group provides a π-accepting phosphorus atom that can stabilize electron-rich metal centers, while the amine group acts as a pure σ-donor.
These features render (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine a highly effective ligand for a range of enantioselective transformations, most notably in asymmetric hydrogenation and allylic alkylation reactions.[3][5]
Compound Identification
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this ligand are summarized below.
| Identifier | Value | Source |
| CAS Number | 1091606-69-7 | [6] |
| Molecular Formula | C₂₁H₂₀NP | [6] |
| Molecular Weight | 317.36 g/mol | [6][7] |
| IUPAC Name | (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine | N/A |
| Common Synonyms | (1S,2S)-1-Amino-2-(diphenylphosphino)indane, (1S,2S)-2-(Diphenylphosphino)indan-1-amine | [8] |
Physicochemical Properties
The physical state and stability of a ligand are foundational to its practical application in a laboratory setting.
| Property | Description | Source |
| Appearance | Reported as both a solid and a colorless to pale yellow liquid. The liquid form typically corresponds to the compound being supplied as a solution (e.g., 10 wt% in THF). | [6][7] |
| Purity | Commercially available with purities of ≥97% or ≥98%. | [6][7] |
| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene. | [6] |
| Stability | The phosphine moiety is susceptible to oxidation. The compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of the corresponding phosphine oxide. It is also sensitive to moisture. | [9] |
Spectroscopic Characterization
While specific spectra are proprietary to manufacturers, the structural identity of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine can be unequivocally confirmed using a combination of standard spectroscopic techniques.[10]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. Signals for the 18 aromatic protons (from the two phenyl groups and the benzene ring of the indane core) would appear in the downfield region (~7.0-8.0 ppm). The aliphatic protons on the indane backbone would produce complex multiplets in the upfield region. A characteristic signal for the primary amine (NH₂) protons would also be present, which would disappear upon the addition of D₂O, a standard method for identifying exchangeable protons.[11]
-
¹³C NMR Spectroscopy: The carbon spectrum would corroborate the structure, showing signals for the aromatic carbons and the distinct aliphatic carbons of the five-membered ring in the indane scaffold.
-
³¹P NMR Spectroscopy: As the most definitive technique for organophosphorus compounds, the ³¹P NMR spectrum should exhibit a single, sharp resonance, confirming the presence of a single phosphine environment. The chemical shift provides insight into the electronic nature of the phosphorus center.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Primary amines typically show two N-H stretching bands in the 3300–3500 cm⁻¹ region.[11] Additional key signals would include C-H stretching for aromatic and aliphatic groups and absorptions associated with the P-C bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition by providing a highly accurate measurement of the molecular ion's mass-to-charge ratio, matching the calculated exact mass of C₂₁H₂₀NP.
Chemical Properties and Reactivity
The utility of this molecule is defined by its chemical behavior, particularly its role as a ligand in catalysis.
Coordination Chemistry
As a P,N-bidentate ligand, it readily chelates to transition metal precursors (e.g., of palladium, rhodium, iridium, ruthenium) to form catalytically active species. The mechanism involves the displacement of labile ligands (like cyclooctadiene or norbornadiene) from the metal precursor to form a stable five-membered chelate ring with the metal center. The differing electronic properties of the hard amine and soft phosphine donors create an asymmetric electronic environment at the metal, which is a key factor in inducing enantioselectivity.
Stereochemical Integrity
The stereocenters at the C1 and C2 positions of the indane ring are configurationally stable. This structural rigidity ensures that the chiral information is maintained throughout the catalytic process, preventing racemization or epimerization under typical reaction conditions. The trans arrangement of the two donor groups projects the bulky diphenylphosphino and the amine groups into specific quadrants around the metal, effectively blocking certain pathways of substrate approach and favoring the formation of one enantiomer of the product.
Applications in Asymmetric Catalysis
This ligand is primarily employed in reactions where the creation of a new stereocenter is the critical transformation. Its success in achieving high enantiomeric excess (e.e.) makes it a valuable asset for synthesizing chiral building blocks for pharmaceuticals and other high-value chemicals.
Representative Catalytic Workflow: Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis. A typical workflow involving a catalyst derived from (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is outlined below.
Objective: To reduce a prochiral olefin to a chiral alkane with high enantioselectivity.
Methodology:
-
Catalyst Formation (In Situ): In a glovebox or under an inert atmosphere, a suitable metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) and the ligand (typically 1.0-1.2 equivalents relative to the metal) are dissolved in a degassed, anhydrous solvent (e.g., DCM, Toluene, or Methanol). The solution is stirred at room temperature for 15-30 minutes to allow for complete complex formation.
-
Reaction Setup: The substrate (prochiral olefin) is dissolved in the same solvent in a high-pressure reactor.
-
Catalysis: The pre-formed catalyst solution is transferred to the reactor via cannula. The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired H₂ pressure (e.g., 1-50 bar).
-
Execution: The reaction is stirred at a controlled temperature until complete conversion of the substrate is observed (monitored by TLC, GC, or HPLC).
-
Work-up and Analysis: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the chiral product. The enantiomeric excess of the product is determined using chiral HPLC or GC.
Plausible Synthetic Pathway
While the exact industrial synthesis routes are often proprietary, a plausible and logical retrosynthetic analysis points to a multi-step sequence starting from commercially available precursors. A generalized workflow is depicted below.
This pathway leverages established chemical transformations. The synthesis of chiral amino indanol precursors is well-documented.[12] Subsequent steps would involve stereochemical inversion, protection/deprotection strategies, and a final phosphinylation step, likely using chlorodiphenylphosphine (Ph₂PCl) or a similar reagent in the presence of a non-nucleophilic base.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with reactive organophosphorus compounds.
-
Handling: Always handle (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine in a well-ventilated fume hood or inside a glovebox under an inert atmosphere (nitrogen or argon).[9][13] Avoid all contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13] Avoid breathing dust or vapors.[9]
-
Storage: Store the compound in a tightly sealed container, protected from air and moisture.[9] A cool, dry, and well-ventilated location is recommended. For long-term storage, refrigeration under an inert atmosphere is ideal.
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, which can violently and exothermically convert the phosphine to a phosphine oxide.[9] It is also a weak base and will react with strong acids.
-
Spill & Disposal: In case of a small spill, absorb the material with an inert substance and place it in a sealed container for chemical waste disposal. Dispose of the compound and its container in accordance with local, regional, and national regulations.[13]
Conclusion
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine stands out as a highly effective and privileged chiral ligand in the toolkit of the modern synthetic chemist. Its well-defined, rigid structure and bidentate P,N-coordination mode provide the necessary framework for exquisite stereocontrol in a variety of metal-catalyzed reactions. For researchers and drug development professionals, this ligand offers a reliable path to producing enantiomerically pure molecules, thereby accelerating the development of new therapeutics and fine chemicals. Its successful application, however, relies on a thorough understanding of its properties and a commitment to safe and precise handling protocols.
References
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García-Argüelles, S., et al. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules. Available at: [Link]
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Tang, W., & Zhang, X. (2010). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Imamoto, T. (2016). Review Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B. Available at: [Link]
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Wang, Y., & Oestreich, M. (2024). P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews. Available at: [Link]
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Biswas, S., & Addis, D. (2020). Recent Advances in Asymmetric Catalysis by Chiral Phosphines. The Royal Society of Chemistry. Available at: [Link]
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GlobalChemMall. (1S,2S)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine. Available at: [Link]
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ResearchGate. (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. Available at: [Link]
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An In-depth Technical Guide to Dabrafenib (GSK2118436): Properties, Mechanism, and Application in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Author's Note: This guide provides a comprehensive overview of the compound commonly known as Dabrafenib or GSK2118436. The initial query referenced CAS Number 1091606-69-7, which is associated with a chiral phosphine ligand, (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, in several chemical supplier databases. However, the context of the request for an in-depth guide for drug development professionals strongly suggests an interest in the well-characterized BRAF inhibitor, Dabrafenib. Dabrafenib's correct CAS number is 1195765-45-7. This document will focus exclusively on Dabrafenib to align with the scientific and research-oriented intent of the prompt.
Executive Summary
Dabrafenib (GSK2118436) has emerged as a cornerstone in the field of precision oncology, representing a highly potent and selective ATP-competitive inhibitor of the RAF family of serine/threonine kinases. Its development was driven by the need to target activating mutations in the BRAF gene, particularly the V600E mutation, which is a key oncogenic driver in a significant portion of metastatic melanomas and other cancers. This guide synthesizes the critical technical information on Dabrafenib, detailing its physicochemical properties, mechanism of action, validated experimental protocols, and its application as a powerful tool in both preclinical research and clinical practice.
Core Physicochemical and Handling Properties
Accurate handling and storage of Dabrafenib are paramount for ensuring its stability and potency in experimental settings. The compound is typically supplied as a lyophilized powder and requires specific solubilization and storage conditions to maintain its activity.
| Property | Value | Source(s) |
| Chemical Name | N-{3-[5-(2-Aminopyrimidin-4-yl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [1][2] |
| Synonyms | GSK2118436 | [1][2][3] |
| CAS Number | 1195765-45-7 | [1][2] |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [1] |
| Molecular Weight | 519.6 g/mol | [1] |
| Appearance | Solid / Lyophilized Powder | [1][2] |
| Purity | Typically >98% | [1] |
| Solubility | Soluble in DMSO (≥26-30 mg/mL); Sparingly soluble in Ethanol (1 mg/mL with warming) | [1][2] |
| Storage (Lyophilized) | Store at -20°C, desiccated. Stable for up to 24 months. | [1][3] |
| Storage (In Solution) | Store at -20°C in aliquots. Use within 3 months to prevent loss of potency. Avoid multiple freeze-thaw cycles. | [1][3] |
Mechanism of Action: Selective Inhibition of the MAPK Pathway
Dabrafenib's therapeutic efficacy is rooted in its selective inhibition of mutant BRAF kinases, which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway. In normal physiology, the RAS-RAF-MEK-ERK cascade regulates cellular processes like proliferation, differentiation, and survival.
Oncogenic mutations, most commonly the V600E substitution in the BRAF kinase domain, lead to constitutive, growth factor-independent activation of the pathway, driving uncontrolled cell proliferation. Dabrafenib is designed to specifically bind to the ATP-binding site of these mutant BRAF proteins, blocking their kinase activity and shutting down the aberrant downstream signaling.[2]
The compound exhibits remarkable selectivity for BRAF V600 mutants over wild-type BRAF and other kinases, which is the causal basis for its therapeutic window. This selectivity minimizes off-target effects and explains its efficacy in tumors harboring these specific mutations.
Kinase Inhibitory Profile
The potency of Dabrafenib has been quantified through numerous in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its profound selectivity for various BRAF V600 mutants.
| Target Kinase | IC₅₀ Value (nM) | Notes | Source(s) |
| BRAF V600E | 0.6 nM | The most common activating BRAF mutation. | [1][3][4] |
| BRAF V600K | 0.5 nM | Another prevalent activating mutation. | [1][3] |
| BRAF V600D | 1.9 nM | Less common but still targetable mutation. | [2] |
| BRAF V600R | Not specified | Inhibition of proliferation and ERK signaling demonstrated in cell lines. | [1][3] |
| Wild-Type BRAF | 3.2 nM | ~5-fold less potent than against V600E/K mutants. | [1][3] |
| C-RAF | 5.0 nM | Exhibits some activity against other RAF isoforms. | [1][3][4] |
Visualizing the Mechanism
The following diagram illustrates the central role of Dabrafenib in blocking the oncogenic MAPK signaling cascade initiated by mutant BRAF.
Caption: Dabrafenib inhibits mutant BRAF, blocking phosphorylation (P) of MEK and ERK.
Experimental Protocols and Applications
Dabrafenib is a critical reagent for studying BRAF-mutant cancers. Below are standardized protocols for its use in common preclinical research workflows.
Preparation of Stock Solutions
Maintaining a validated, high-concentration stock solution is the first step in ensuring reproducible experimental results.
Protocol: 10 mM DMSO Stock Solution
-
Reagent: Dabrafenib (GSK2118436), lyophilized powder (e.g., 5 mg).
-
Solvent: High-purity, anhydrous DMSO.
-
Calculation: To reconstitute a 5 mg vial of Dabrafenib (MW: 519.6 g/mol ) to a 10 mM stock, calculate the required volume of DMSO:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.005 g / (0.010 mol/L * 519.6 g/mol )) * 1,000,000 µL/L ≈ 962 µL.
-
-
Procedure: a. Aseptically add 962 µL of anhydrous DMSO to the vial containing 5 mg of Dabrafenib powder.[1][3] b. Vortex gently until the powder is completely dissolved. Slight warming may be applied if necessary. c. Centrifuge the vial briefly to collect the solution at the bottom.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes. Store immediately at -20°C for up to 3 months.[1][3]
In Vitro Cell-Based Assays
The primary use of Dabrafenib in vitro is to assess its impact on the proliferation and signaling of cancer cell lines harboring BRAF mutations.
Workflow: Cell Proliferation and pERK Inhibition Assay
Caption: Workflow for assessing Dabrafenib's effect on cell viability and MAPK signaling.
Protocol: Cell Proliferation (IC₅₀ Determination)
-
Cell Lines: Use BRAF V600E-driven cell lines such as A375P F11 (melanoma) or Colo205 (colorectal carcinoma).[2][5]
-
Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Dabrafenib in culture medium. Treat cells for 72 hours.[4]
-
Viability Assay: Use a viability reagent such as CellTiter-Glo® to measure ATP levels, which correlate with cell number.
-
Data Analysis: Plot the dose-response curve and calculate the IC₅₀ value, which is the concentration of Dabrafenib that inhibits cell growth by 50%.
Protocol: Phospho-ERK (pERK) Western Blot
-
Treatment: Treat BRAF V600E mutant cells with varying concentrations of Dabrafenib for a shorter duration (e.g., 1-4 hours).
-
Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[4]
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-ERK1/2 (pERK) and total ERK1/2.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of pERK to total ERK confirms target engagement and pathway inhibition.[4][5]
In Vivo Xenograft Studies
To evaluate the antitumor activity of Dabrafenib in a living system, human tumor xenograft models are employed.
Protocol: Mouse Xenograft Tumor Growth Inhibition
-
Model: Implant human BRAF V600E melanoma cells (e.g., A375P F11) subcutaneously into immunocompromised mice (e.g., nude mice).[4][5]
-
Tumor Growth: Allow tumors to establish to a palpable volume (e.g., 150-200 mm³).[4]
-
Dosing Formulation: Prepare Dabrafenib in a vehicle such as 0.5% hydroxypropylmethylcellulose and 0.2% Tween-80 in distilled water.[4]
-
Administration: Administer Dabrafenib orally (p.o.) via gavage, once daily. Doses can range from 0.1 to 100 mg/kg.[4][5]
-
Monitoring: Measure tumor volumes twice weekly using calipers. The formula (Tumor volume = (length × width²) × 0.5) is commonly used.[4]
Conclusion and Future Directions
Dabrafenib (GSK2118436) is a testament to the success of targeted therapy in oncology. Its high potency and selectivity for mutant BRAF have transformed the treatment landscape for patients with BRAF V600-mutant melanoma and other solid tumors. For the research community, it serves as an indispensable tool for interrogating the MAPK pathway and developing next-generation therapeutic strategies. The detailed protocols and data presented in this guide provide a robust framework for scientists to reliably employ Dabrafenib in their preclinical research, ensuring data integrity and advancing the ongoing efforts to overcome cancer.
References
-
King, A.J. et al. (2013) Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(11), 1039–1044. Published on PubMed Central. [Link]
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- 5. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Coordination Chemistry of Aminophosphine Ligands
Introduction
Aminophosphine ligands, compounds featuring a trivalent phosphorus atom bonded to at least one nitrogen atom, represent a versatile and highly tunable class of ligands in coordination chemistry.[1] Their significance stems from the unique combination of a soft phosphorus donor and a hard nitrogen donor within the same molecule, which imparts distinct electronic and steric properties that can be meticulously modulated.[2] This fine-tuning capability allows for precise control over the reactivity, selectivity, and stability of the resulting metal complexes, making them invaluable in a wide array of catalytic applications, including hydrogenation, cross-coupling reactions, and asymmetric synthesis.[3] This guide provides a comprehensive exploration of the synthesis, coordination behavior, electronic and steric characteristics, and catalytic applications of aminophosphine ligands, tailored for researchers and professionals in chemistry and drug development.
I. Synthesis of Aminophosphine Ligands
The synthesis of aminophosphine ligands is generally straightforward, allowing for extensive structural and electronic diversity.[4] The most common method involves the reaction of a halophosphine with a primary or secondary amine.[4] This modular approach enables the systematic variation of substituents on both the phosphorus and nitrogen atoms, thereby providing a powerful tool for ligand design.
Key Synthetic Methodologies:
-
Nucleophilic Substitution: The reaction of chlorophosphines (e.g., R₂PCl) with primary or secondary amines in the presence of a base to neutralize the HCl byproduct is a widely employed method.[3]
-
Lithiation: Deprotonation of an N-H bond using a strong base like n-butyllithium, followed by reaction with a chlorophosphine, is another effective route.[3]
-
Use of Grignard Reagents: Organomagnesium halides can be utilized to introduce organic moieties onto the phosphorus atom.[3]
-
Staudinger Reaction: This method involves the reaction of an azide with a phosphine to form a phosphazide, which then eliminates N₂ to yield an iminophosphorane. Subsequent hydrolysis or reaction with other reagents can lead to aminophosphines.[3]
Experimental Protocol: Synthesis of a Representative Aminophosphine Ligand (Ph₂PNHR)
This protocol describes the synthesis of a generic N-substituted (diphenylphosphino)amine.
Materials:
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Primary amine (RNH₂)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Filter cannula
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous solvent in a Schlenk flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine (1.0 eq) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The formation of triethylammonium chloride precipitate will be observed.
-
Filter the mixture via cannula to remove the salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude aminophosphine ligand.
-
The product can be further purified by recrystallization or column chromatography under inert conditions.
Validation: The successful synthesis can be confirmed by ³¹P NMR spectroscopy, which will show a characteristic chemical shift for the P-N bond, and by ¹H and ¹³C NMR spectroscopy to confirm the organic framework.
Synthetic Pathway Diagram
Below is a generalized workflow for the synthesis of aminophosphine ligands.
Caption: Generalized synthesis of aminophosphine ligands.
II. Coordination Chemistry and Bonding Modes
Aminophosphine ligands exhibit a rich and varied coordination chemistry due to the presence of multiple donor atoms and, in some cases, an acidic N-H proton. Their ability to act as monodentate, bidentate, or bridging ligands contributes to their versatility.
Common Coordination Modes:
-
κ¹(P)-Coordination: The ligand binds to the metal center solely through the soft phosphorus atom. This is the most common coordination mode, especially for ligands with bulky substituents on the nitrogen atom.
-
κ²(P,N)-Chelation: The ligand forms a chelate ring by coordinating through both the phosphorus and nitrogen atoms.[5] This mode is favored for ligands with smaller substituents and a suitable backbone to form a stable chelate ring (typically 5- or 6-membered).
-
Bridging Coordination: The ligand can bridge two metal centers, utilizing either the phosphorus and nitrogen atoms (μ-P,N) or two phosphorus atoms in the case of bis(aminophosphine) ligands.
-
P-N Bond Cleavage: The relatively weak P-N bond can undergo cleavage upon coordination to a metal center, leading to the formation of phosphido and amido fragments.[6] This reactivity can be exploited in catalyst activation and turnover.
Hemilability: A Key Feature
A significant aspect of aminophosphine coordination chemistry is their potential for hemilability .[7][8] This refers to the reversible dissociation of one of the donor atoms (typically the harder nitrogen) from the metal center, creating a vacant coordination site.[7][8] This "on-off" coordination is crucial in many catalytic cycles, as it allows for substrate binding and product release without complete ligand dissociation.[8]
Diagram of Coordination Modes
Caption: Simplified Suzuki cross-coupling catalytic cycle.
V. Future Outlook
The field of aminophosphine ligand chemistry continues to evolve, with ongoing research focused on the design of new ligand architectures with enhanced catalytic performance. Areas of active investigation include the development of ligands for challenging cross-coupling reactions, the synthesis of more efficient and selective catalysts for asymmetric transformations, and the application of these ligands in sustainable chemistry, such as the conversion of biomass. The inherent modularity and tunability of aminophosphine ligands ensure that they will remain a cornerstone of coordination chemistry and catalysis for the foreseeable future.
References
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Li, W. & Zhang, J. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. Chemical Society Reviews, 45(6), 1657-1677. [Link]
-
Bauer, E. B. (2011). Modularly Designed Transition Metal PNP and PCP Pincer Complexes based on Aminophosphines: Synthesis and Catalytic Applications. Accounts of Chemical Research, 44(8), 615-626. [Link]
-
Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (2007). The Role of Hemilabile Ligands in Organometallic Chemistry and Catalysis. In K. D. Karlin (Ed.), Progress in Inorganic Chemistry (pp. 233–350). John Wiley & Sons, Inc. [Link] [7]11. Chen, Y., et al. (2016). Aminophosphine complex as a catalyst precursor in Suzuki coupling reactions. Inorganica Chimica Acta, 449, 137-142. [Link] [9]12. Kenny, N. P., et al. (2013). Cleavage of P=O in the presence of P-N: aminophosphine oxide reduction with in situ boronation of the P(III) product. Organic Letters, 15(24), 6238-6241. [Link]
-
Chelucci, G. (2022). The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments. Molecules, 27(1), 195. [Link]
-
Ejgandi, A. (2016). Measuring the electronic and steric effect of some phosphine ligands (Doctoral dissertation, The University of Manchester). [Link] [10]19. Goswami, B., & Roesky, P. W. (2025). Comprehensive coordination chemistry of iminophosphonamides. Coordination Chemistry Reviews, 505, 215163. [Link]
-
Weber, L., et al. (2012). Reactivity of iron complexes containing monodentate aminophosphine ligands – Formation of four-membered carboxamido-phospha-metallacycles. Inorganica Chimica Acta, 380, 2-10. [Link] [5]21. Wang, Y., et al. (2022). Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. Inorganic Chemistry, 61(28), 10731-10736. [Link]
-
LibreTexts Chemistry. (2023). 4.3 Coordination Chemistry of Transition Metals. [Link]
-
Dyer, P. W. (n.d.). Aminophosphine Chemistry. Durham University. [Link] [4]24. Wikipedia. (2023). Transition metal amino acid complexes. [Link]
-
Wikipedia. (2023). Transition metal complexes of phosphine oxides. [Link]
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The Architect of Asymmetry: A Technical Guide to the Role of Chiral Ligands in Enantioselective Synthesis
Introduction: The Imperative of Chirality in Modern Chemistry
In the intricate world of molecular interactions, stereochemistry reigns supreme. For researchers, scientists, and professionals in drug development, the ability to control the three-dimensional arrangement of atoms is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1][2][3] Many pharmaceuticals, agrochemicals, and fine chemicals are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different physiological effects.[2][3][4] Enantioselective synthesis, the preferential formation of one enantiomer over the other, is therefore a cornerstone of modern chemical synthesis.[5][6] At the heart of this discipline lie chiral ligands: the molecular architects that guide metal catalysts to construct chiral molecules with exceptional precision.[1][7]
This guide provides an in-depth exploration of the pivotal role of chiral ligands in enantioselective catalysis. Moving beyond a simple catalog of reactions, we will delve into the fundamental principles of chiral recognition and stereodifferentiation, examine the design logic behind various classes of "privileged" ligands, and provide practical insights into ligand selection and reaction optimization.
Core Principles: How Chiral Ligands Dictate Stereochemical Fate
The fundamental principle of enantioselective catalysis hinges on the creation of a chiral environment around a metal center.[7][8] A chiral ligand coordinates to a metal, forming a chiral catalyst complex. This complex then interacts with a prochiral substrate, leading to the formation of diastereomeric transition states.[9] Because these diastereomeric transition states have different energies, one is favored over the other, resulting in the preferential formation of one enantiomeric product.[5]
The efficacy of a chiral ligand is a delicate balance of steric and electronic factors.[7][10] Steric hindrance imposed by the ligand's three-dimensional structure can physically block one pathway of substrate approach to the metal center, while allowing another. Electronically, the ligand can influence the reactivity of the metal center, fine-tuning its ability to coordinate with the substrate and facilitate the desired transformation.[11]
The Concept of "Privileged Ligands"
Over decades of research, certain structural motifs have proven to be remarkably effective across a wide range of reactions and metals. These are often referred to as "privileged ligands."[8] A common feature of many of these ligands is C2 symmetry, which reduces the number of possible diastereomeric intermediates and transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivities.[][13]
A Survey of Influential Chiral Ligand Classes
The diversity of chiral ligands is vast, with each class possessing unique structural features and applications. Here, we explore some of the most prominent families that have shaped the landscape of asymmetric catalysis.
Axially Chiral Biaryl Diphosphines: The BINAP Revolution
Among the most celebrated classes of chiral ligands are the axially chiral biaryl diphosphines, with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) being the archetypal example.[1][14] Developed by Ryōji Noyori, whose work in this area was recognized with the 2001 Nobel Prize in Chemistry, BINAP's chirality arises from the restricted rotation around the C1-C1' bond of the binaphthyl backbone.[14] This atropisomerism creates a stable, C2-symmetric chiral environment.[14]
BINAP and its derivatives have demonstrated exceptional enantioselectivity in a multitude of reactions, most notably in asymmetric hydrogenation catalyzed by rhodium and ruthenium.[1][15][16]
Phosphinooxazolines (PHOX): The Power of Asymmetry
Moving away from strict C2 symmetry, phosphinooxazoline (PHOX) ligands represent a highly successful class of P,N-ligands.[8] These ligands combine a chiral oxazoline ring with a phosphine group, creating a modular structure where both steric and electronic properties can be independently tuned.[8][17] The modularity of PHOX ligands has allowed for their successful application in a wide array of metal-catalyzed reactions, often outperforming their C2-symmetric counterparts.[8][17]
Salen and Bisoxazoline (BOX) Ligands: Versatile N,N-Donors
Salen (a condensation product of salicylaldehyde and ethylenediamine) and bisoxazoline (BOX) ligands are C2-symmetric tetradentate and bidentate N,N-donor ligands, respectively.[7][] Their syntheses are often straightforward, allowing for a wide range of structural modifications. These ligands have proven to be particularly effective in asymmetric epoxidation, cyclopropanation, and Diels-Alder reactions.[7]
Natural Product-Derived Ligands: The Cinchona Alkaloids
Nature provides a rich source of chiral molecules that can be adapted for use as ligands. The Cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—are a prime example.[18][19][] These readily available and inexpensive natural products have been used both as organocatalysts and as chiral ligands in a variety of asymmetric transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.[18][19][21] Their pseudoenantiomeric relationship (quinine vs. quinidine and cinchonine vs. cinchonidine) allows for access to both enantiomers of a product by simply switching the alkaloid used.[]
TADDOLs: Versatile Chiral Diols
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are another class of readily accessible, C2-symmetric chiral auxiliaries derived from tartaric acid.[22][23] They have found widespread application in asymmetric synthesis, acting as stoichiometric chiral reagents or as ligands in Lewis acid-mediated reactions.[22][23] TADDOL-based ligands have been successfully employed in nucleophilic additions, cycloadditions, and C-H functionalization reactions.[22][24]
Mechanism of Stereodifferentiation: A Closer Look
To truly appreciate the role of chiral ligands, it is essential to understand the mechanistic basis of stereodifferentiation. The interaction between the chiral catalyst and the substrate creates diastereomeric transition states, and the energy difference between these states dictates the enantioselectivity of the reaction.[9]
For example, in the Rh-catalyzed asymmetric hydrogenation of enamides, the chiral diphosphine ligand forms a complex with the rhodium metal center. The enamide substrate then coordinates to this chiral complex in a bidentate fashion. The steric bulk of the ligand's substituents dictates the preferred binding face of the prochiral olefin, leading to the selective formation of one enantiomer of the product upon hydrogen addition.[8]
The concept of "double stereodifferentiation" arises when a chiral catalyst is used to react with an already chiral substrate.[9][25] In this scenario, the inherent chirality of both the catalyst and the substrate interact. In a "matched" pair, the stereochemical preferences of the catalyst and the substrate align, leading to very high diastereoselectivity.[25] Conversely, in a "mismatched" pair, their preferences oppose each other, resulting in lower diastereoselectivity.[25]
Data Presentation: Ligand Performance in Asymmetric Hydrogenation
To illustrate the impact of ligand structure on enantioselectivity, the following table summarizes the performance of various chiral phosphine ligands in the asymmetric hydrogenation of a benchmark substrate.
| Ligand | Catalyst Precursor | Substrate | Solvent | Temp (°C) | Pressure (atm) | ee (%) | Reference |
| (R)-BINAP | [RuCl2(C6H6)]2 | Methyl acetoacetate | Methanol | 25 | 100 | >98 | Noyori et al. |
| (S,S)-Chiraphos | [Rh(COD)2]BF4 | (Z)-α-Acetamidocinnamic acid | Ethanol | 25 | 1 | 95 | Knowles et al. |
| (R,R)-DIPAMP | [Rh(COD)2]BF4 | (Z)-α-Acetamidocinnamic acid | Methanol | 50 | 3 | 95 | Knowles et al. |
| (R)-Josiphos | [Rh(COD)2]BF4 | Dimethyl itaconate | Toluene | 25 | 60 | >99 | Togni et al. |
| (S,S)-Et-DuPhos | [Rh(COD)2]OTf | Methyl (Z)-α-acetamidocinnamate | Methanol | 25 | 1 | >99 | Burk et al. |
Note: This table is a representative summary and specific conditions and results may vary. COD = 1,5-cyclooctadiene, OTf = trifluoromethanesulfonate, ee = enantiomeric excess.
Experimental Protocols: A Step-by-Step Guide
Representative Protocol for Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a detailed methodology for a typical asymmetric hydrogenation reaction using a chiral rhodium-diphosphine catalyst.
Materials:
-
[Rh(COD)2]OTf (Strem Chemicals or equivalent)
-
(S,S)-Et-DuPhos (Strem Chemicals or equivalent)
-
Methyl (Z)-α-acetamidocinnamate (Sigma-Aldrich or equivalent)
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation (in a glovebox):
-
In a clean, dry Schlenk flask, dissolve [Rh(COD)2]OTf (4.7 mg, 0.01 mmol) and (S,S)-Et-DuPhos (3.4 mg, 0.011 mmol) in anhydrous, degassed methanol (5 mL).
-
Stir the solution at room temperature for 15 minutes. The solution should turn from a pale yellow to a reddish-orange color, indicating complex formation.
-
-
Hydrogenation Reaction:
-
In a separate hydrogenation vessel, dissolve methyl (Z)-α-acetamidocinnamate (220 mg, 1.0 mmol) in anhydrous, degassed methanol (5 mL).
-
Transfer the prepared catalyst solution to the hydrogenation vessel via cannula under an inert atmosphere.
-
Seal the hydrogenation vessel and purge with hydrogen gas three times.
-
Pressurize the vessel to 1 atm with hydrogen gas.
-
Stir the reaction mixture vigorously at 25 °C for 12 hours.
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas from the vessel.
-
Remove the solvent in vacuo.
-
The enantiomeric excess of the product, N-acetyl-phenylalanine methyl ester, can be determined by chiral HPLC or GC analysis.
-
Self-Validation:
-
The reaction should be monitored for complete consumption of the starting material by TLC or GC-MS.
-
The enantiomeric excess should be reproducible under identical conditions.
-
Running a control reaction with a racemic or achiral ligand should result in a racemic product.
Visualization of Concepts
Diagram 1: The Principle of Enantioselective Catalysis
Caption: A chiral catalyst creates two different energy pathways for a prochiral substrate, leading to an excess of one enantiomeric product.
Diagram 2: Experimental Workflow for Ligand Screening
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- 25. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
IUPAC name (1S,2S)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine
An In-Depth Technical Guide to (1S,2S)-2-Diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine: Synthesis, Mechanism, and Application in Asymmetric Catalysis
Abstract
(1S,2S)-2-Diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine is a chiral P,N-bidentate ligand of significant interest in the field of asymmetric synthesis. Its rigid indane backbone and distinct phosphine and amine functionalities create a well-defined chiral environment when coordinated to a transition metal center. This guide provides a comprehensive technical overview of this ligand, designed for researchers, chemists, and drug development professionals. We will explore a robust synthetic pathway, delve into the mechanistic principles of its action in catalysis, present its state-of-the-art applications, and provide detailed experimental protocols. The content herein is synthesized from established chemical principles and authoritative literature to ensure scientific integrity and practical utility.
Introduction: The Architectural Advantage of a P,N-Ligand
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, transition metal-catalyzed asymmetric hydrogenation stands as a paramount strategy. The success of this strategy hinges on the design of the chiral ligand that coordinates to the metal. While C2-symmetric diphosphine ligands were historically dominant, non-symmetrical ligands, particularly those featuring both a soft phosphine (P) and a hard amine (N) donor, have emerged as a powerful class.[1]
(1S,2S)-2-Diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine, hereafter referred to as IndanAmPhos, belongs to this sophisticated class of P,N-ligands. Its structure is notable for several key features:
-
Rigid Bicyclic Backbone: The 2,3-dihydro-1H-indene (indan) scaffold restricts conformational flexibility, which is crucial for creating a well-defined chiral pocket around the metal center and achieving high levels of stereocontrol.[2]
-
Stereochemically Defined Centers: The fixed cis relationship between the amine on C1 and the phosphine on C2 (in the final product, though derived from a trans precursor) dictates the precise spatial arrangement of the coordinating atoms.
-
Electronic Asymmetry: The combination of a π-accepting phosphine and a σ-donating amine creates an electronically asymmetric environment on the metal, which can be highly beneficial for catalytic activity and selectivity.[3]
This guide will illuminate the pathway from its chiral precursor to its application as a powerful tool in generating stereochemically complex molecules.
Synthesis and Characterization: A Validated Approach
The synthesis of enantiopure IndanAmPhos relies on starting from a readily available chiral building block, (1S,2R)-(-)-cis-1-Amino-2-indanol.[2][4] A robust and efficient method for converting chiral amino alcohols to aminophosphines involves the formation of a cyclic sulfamidate intermediate, which is then opened by a phosphide nucleophile.[3][5] This strategy ensures a clean inversion of stereochemistry at the C2 position, leading to the desired (1S,2S) product.
Synthetic Workflow
The three-step synthesis is outlined below. The causality behind this choice is the high yield and stereospecificity of the cyclic sulfamidate ring-opening, which avoids racemization and provides a direct route to the target configuration.
Caption: Synthetic workflow for (1S,2S)-IndanAmPhos from (1S,2R)-cis-1-Amino-2-indanol.
Detailed Synthesis Protocol
A detailed, three-part experimental protocol for this validated synthetic approach is provided in Section 6.1 .
Characterization
The final product, (1S,2S)-2-Diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine, must be rigorously characterized to confirm its identity and purity.
-
³¹P NMR: This is the most definitive technique. A single resonance is expected in the region of -15 to -25 ppm (in CDCl₃), characteristic of a triarylphosphine moiety.
-
¹H NMR: The spectrum will be complex. Key expected signals include the aromatic protons of the two phenyl groups and the indane ring (approx. 7.0-7.8 ppm), a distinct signal for the C1 methine proton adjacent to the amine, and complex multiplets for the C2 and C3 protons. The NH₂ protons will appear as a broad singlet.
-
¹³C NMR: Aromatic carbons will appear in the 120-150 ppm region. Aliphatic carbons of the indane backbone will be observed in the upfield region (30-70 ppm).
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should be used to confirm the exact mass of the molecular ion [M+H]⁺, corresponding to the chemical formula C₂₁H₂₁NP⁺.
-
Chiral HPLC/SFC: To confirm enantiomeric purity, a suitable chiral stationary phase should be employed.
Mechanism of Action in Asymmetric Hydrogenation
IndanAmPhos is most prominently used as a ligand in iridium-catalyzed asymmetric hydrogenation of prochiral ketones. The currently accepted mechanism for this class of catalyst is a concerted, outer-sphere hydrogen transfer. This is a self-validating system where the bifunctional nature of the catalyst is key to its efficacy.
The key steps are:
-
Catalyst Activation: The ligand reacts with an Iridium(I) precursor, such as [Ir(COD)Cl]₂, in the presence of a base to form the active Ir-hydride species.
-
Substrate Coordination: The ketone substrate coordinates to the iridium center.
-
Hydrogen Transfer: This is the crucial stereodetermining step. It is believed to occur via a six-membered pericyclic transition state involving the Ir-H bond, the N-H bond of the ligand, and the C=O bond of the ketone. The hydrogen from the amine protonates the carbonyl oxygen, while the hydride from the iridium is delivered to the carbonyl carbon.
-
Product Release & Catalyst Regeneration: The chiral alcohol product is released, and the catalyst is regenerated by reaction with H₂.
Caption: Simplified catalytic cycle for Ir-P,N ligand-catalyzed asymmetric ketone hydrogenation.
This metal-ligand cooperativity, where the amine ligand is not a mere spectator but an active participant in the catalytic cycle, is a hallmark of highly efficient modern hydrogenation catalysts.[6]
Applications in Organic Synthesis & Drug Development
The primary application of the IndanAmPhos/Iridium system is the enantioselective reduction of prochiral ketones, yielding valuable chiral secondary alcohols. These alcohols are pivotal intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Asymmetric Hydrogenation of Ketones
The catalyst system is effective for a range of aryl alkyl ketones. While specific data for the title ligand is not prevalent in peer-reviewed literature, the performance of a structurally analogous P,N,O-ligand in the iridium-catalyzed hydrogenation of various ketones provides a strong benchmark for expected performance.[6]
Table 1: Representative Performance of a Structurally Analogous Iridium Catalyst System in the Asymmetric Hydrogenation of Prochiral Ketones.[6] (Data sourced from a 2024 study on simple alkane-diyl-based P,N,O-ligands to demonstrate typical efficacy of this catalyst class).
| Entry | Substrate (Ketone) | Product (Alcohol) | Conv. (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 (S) |
| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 97 (S) |
| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 98 (S) |
| 4 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >99 | 98 (S) |
| 5 | 1-Acetonaphthone | 1-(Naphthalen-1-yl)ethanol | >99 | 96 (S) |
| 6 | Propiophenone | 1-Phenylpropan-1-ol | >99 | 98 (S) |
Conditions: [Ir(COD)Cl]₂ (0.05 mol%), Ligand (0.12 mol%), Substrate (0.5 mmol), tBuOLi (10 mol%), EtOH, 30 bar H₂, rt, 16h.
The consistently high conversions and excellent enantioselectivities demonstrate the power of this catalyst architecture for producing enantiopure alcohols.
Detailed Experimental Protocols
Trustworthiness in scientific reporting requires detailed, reproducible methodologies. The following protocols are based on established and cited procedures for the synthesis of the ligand and its use in a typical catalytic reaction.
Protocol: Synthesis of (1S,2S)-IndanAmPhos Ligand
This procedure is adapted from the validated methodology of converting chiral amino alcohols to aminophosphines via cyclic sulfamidates.[5]
Part A: Synthesis of the Cyclic Sulfamidate
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (1S,2R)-(-)-cis-1-Amino-2-indanol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the stirred suspension to 0 °C.
-
Add triethylamine (2.5 eq) dropwise.
-
Slowly add a solution of thionyl chloride (SOCl₂) (1.1 eq) in anhydrous DCM via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclic sulfamidate, which can be purified by column chromatography.
Part B: Nucleophilic Ring-Opening
-
In a separate flame-dried Schlenk flask under argon, prepare a solution of lithium diphenylphosphide (LiPPh₂) by adding n-butyllithium (1.0 eq) to a solution of diphenylphosphine (1.0 eq) in anhydrous THF at 0 °C.
-
To this LiPPh₂ solution, add a solution of the cyclic sulfamidate (1.0 eq) from Part A in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude N-sulfated aminophosphine.
Part C: Deprotection
-
Dissolve the crude product from Part B in a mixture of THF and 2 M HCl.
-
Heat the mixture to reflux for 4-6 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and neutralize with aqueous NaOH solution until the pH is basic.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield pure (1S,2S)-2-Diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine.
Protocol: Asymmetric Hydrogenation of Acetophenone
This general procedure is based on typical conditions for iridium-catalyzed hydrogenations.[6]
-
In a glovebox, add [Ir(COD)Cl]₂ (0.0025 mmol, 0.005 eq) and the (1S,2S)-IndanAmPhos ligand (0.006 mmol, 0.012 eq) to a vial.
-
Add anhydrous, degassed ethanol (1.0 mL) and stir for 30 minutes to allow for pre-formation of the catalyst complex.
-
In a separate vial, prepare a stock solution of acetophenone (0.5 mmol, 1.0 eq) and the base (e.g., tBuOLi, 0.05 mmol, 0.1 eq) in anhydrous, degassed ethanol (1.0 mL).
-
Transfer the catalyst solution and the substrate solution to a glass insert suitable for a high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with H₂ gas.
-
Pressurize the autoclave to 30 bar with H₂ and stir the reaction at room temperature for 16 hours.
-
Carefully vent the autoclave. Analyze the conversion and enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral GC or HPLC.
Conclusion and Future Outlook
(1S,2S)-2-Diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine (IndanAmPhos) is a potent, structurally well-defined P,N-ligand for asymmetric catalysis. Its rigid framework and cooperative functionalities make it an excellent candidate for iridium-catalyzed hydrogenations, offering a reliable route to high-value chiral alcohols. The synthetic pathway, proceeding via a key cyclic sulfamidate intermediate, provides a dependable and stereospecific method for its preparation from a common chiral precursor.
Future research may focus on immobilizing this ligand on solid supports to create heterogeneous catalysts for improved recyclability and application in flow chemistry. Furthermore, derivatization of the amine or the phenyl groups on the phosphine could fine-tune the steric and electronic properties of the ligand, potentially expanding its substrate scope and further enhancing its catalytic performance in other asymmetric transformations. As the demand for enantiopure pharmaceuticals continues to grow, ligands like IndanAmPhos will remain at the forefront of enabling technologies in drug discovery and development.
References
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Vogt, D., et al. (2025). Chiral bidentate aminophosphine ligands: Synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions. Available at: [Link]
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Marinetti, A., et al. (2020). P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis. Accounts of Chemical Research. Available at: [Link]
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Vogt, D., et al. (2003). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions. Available at: [Link]
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Farkas, G., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI. Available at: [Link]
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Farkas, G., et al. (2024). Asymmetric hydrogenation of acetophenone with different chiral ligands. ResearchGate. Available at: [Link]
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Zhang, J., et al. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. RSC Publishing. Available at: [Link]
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Guo, R., & Abdur-Rashid, K., et al. (2010). Synthesis of Chiral Aminophosphines from Chiral Aminoalcohols via Cyclic Sulfamidates. The Journal of Organic Chemistry. Available at: [Link]
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Farkas, G., et al. (2024). The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. ResearchGate. Available at: [Link]
- Shanghai Puyi Chem Co Ltd. (2018). Preparation method of (1R, 2S)-2, 6-dimethyl-1-aminoindan. Google Patents.
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Ghorai, M. K., et al. (2021). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. Available at: [Link]
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Stepanova, V. A., & Smoliakova, I. P. (2012). Synthesis of Aminophosphines and Their Applications in Catalysis. Sci-Hub. Available at: [Link]
-
Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. National Institutes of Health (NIH). Available at: [Link]
-
Ghosh, A. K. (2001). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
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A Guide to the Foundational Principles of Asymmetric Hydrogenation Catalysts
Introduction: The Quest for Chirality
In the intricate world of chemical synthesis, particularly within pharmaceutical and agrochemical development, the three-dimensional arrangement of atoms in a molecule is paramount. This property, known as chirality, dictates a molecule's biological activity. Asymmetric hydrogenation stands as one of the most powerful and atom-economical methods to create chiral molecules with high spatial selectivity.[1][2] This process involves the addition of two hydrogen atoms across a double bond in a prochiral substrate, guided by a chiral catalyst to produce one enantiomer in excess.[1] The profound impact of this field was recognized with the 2001 Nobel Prize in Chemistry, awarded to William S. Knowles and Ryōji Noyori for their pioneering work.[1][3] This guide provides an in-depth exploration of the core principles governing these remarkable catalytic systems, intended for researchers and professionals seeking to leverage this technology.
The Anatomy of an Asymmetric Hydrogenation Catalyst
The success of an asymmetric hydrogenation reaction hinges on the synergistic interplay between a transition metal center and a specifically designed chiral ligand. This combination forms a catalytic system capable of transferring chiral information from the catalyst to the substrate with high fidelity.
The Metallic Core: Engines of Catalysis
While a wide array of transition metals can activate hydrogen, a select few have become the workhorses of asymmetric hydrogenation due to their reactivity and versatility.[2]
-
Rhodium (Rh): Rhodium complexes were central to the initial breakthroughs in this field.[4] They are exceptionally efficient for the hydrogenation of prochiral olefins, particularly those with a coordinating functional group like enamides, making them indispensable for the synthesis of chiral amino acids.[5]
-
Ruthenium (Ru): The development of Ruthenium-based catalysts by Noyori dramatically expanded the scope of asymmetric hydrogenation to include polar substrates like ketones and aldehydes.[1][6] These catalysts are renowned for their high activity and broad applicability.[1][6]
-
Iridium (Ir): Iridium catalysts have carved a niche in the hydrogenation of challenging substrates, such as unfunctionalized olefins and imines.[1][2] The invention of Crabtree's catalyst was a significant milestone, and modern Ir-complexes with P,N ligands show excellent performance for substrates that are difficult to reduce with Rh or Ru.[1][2]
-
First-Row Transition Metals: Driven by the need for more sustainable and economical processes, research into catalysts based on abundant first-row metals like iron, cobalt, and manganese is a burgeoning field.[7][8] While often requiring different reaction conditions, these systems represent the next frontier in catalyst design.[8]
The Chiral Ligand: The Architect of Selectivity
The ligand is the true source of chirality in the catalytic system.[1] Its structure creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation, which ultimately determines the stereochemistry of the product.
-
Chiral Phosphines: This is the most dominant class of ligands. Their electronic and steric properties can be finely tuned to achieve high selectivity.
-
Diphosphine Ligands: Bidentate diphosphines are particularly effective as they form stable chelate rings with the metal, creating a more rigid and predictable chiral environment. Landmark examples include Kagan's DIOP, Knowles' DIPAMP (used in the industrial synthesis of L-DOPA), and Noyori's BINAP.[1][9] BINAP is an atropisomeric ligand, meaning its chirality arises from restricted rotation around a single bond, not from a stereogenic carbon atom.[3][10]
-
P,N and P,O Ligands: These ligands combine a soft phosphine donor with a hard nitrogen or oxygen donor. This electronic asymmetry can be highly beneficial for certain substrates. The PHOX (phosphine-oxazoline) family is a prominent example of a "privileged" P,N ligand architecture.[1]
-
Mechanistic Foundations: How Chirality is Transferred
Understanding the reaction mechanism is crucial for rational catalyst design and reaction optimization. Asymmetric hydrogenation reactions primarily proceed through two distinct mechanistic manifolds: inner-sphere and outer-sphere pathways.[1][2]
Inner-Sphere Mechanism: The Rh-Catalyzed Olefin Hydrogenation
Commonly observed for Rh-diphosphine catalysts and olefin substrates, this mechanism involves the direct coordination of the substrate to the metal center. The "unsaturated pathway" is often considered dominant for enamides.
-
Substrate Coordination: The prochiral olefin coordinates to the solvated Rh(I) catalyst, displacing solvent molecules. The chelation of the substrate's functional group and the double bond to the metal forms two diastereomeric complexes.
-
Rate-Determining Step: One of these diastereomeric complexes is significantly more reactive than the other due to more favorable steric interactions with the chiral ligand.
-
Oxidative Addition: Molecular hydrogen adds to the metal center, oxidizing it from Rh(I) to a Rh(III) dihydride species.
-
Reductive Elimination: The two hydride ligands are transferred to the coordinated olefin, and the chiral product is released, regenerating the Rh(I) catalyst.
Outer-Sphere Mechanism: The Noyori Bifunctional Catalysis
The hydrogenation of ketones with Noyori's Ru-BINAP/diamine catalysts operates through a fundamentally different, non-classical mechanism.[1] This is often termed a "bifunctional" or "metal-ligand cooperative" mechanism, where the substrate does not directly bind to the metal.
-
Catalyst Activation: The Ru(II) precatalyst reacts with H₂ in the presence of a base to form the active Ru-hydride species, RuH₂(BINAP)(diamine).[1]
-
Outer-Sphere Interaction: The ketone substrate interacts with the catalytic complex through hydrogen bonding between its carbonyl oxygen and the N-H proton of the diamine ligand. Simultaneously, the carbonyl carbon is positioned near the Ru-H hydride.
-
Concerted Hydride and Proton Transfer: In a six-membered pericyclic transition state, the hydride from the ruthenium and a proton from the amine ligand are transferred concertedly to the carbonyl group of the ketone.[1]
-
Product Release & Regeneration: The resulting chiral alcohol is released, and the coordinatively unsaturated Ru-amido complex is regenerated, which then reacts with H₂ to restart the cycle.
From Theory to Practice: Experimental Considerations
Achieving high performance in asymmetric hydrogenation requires careful control over various reaction parameters. The choice of catalyst is paramount, but optimizing the conditions is equally critical for success, especially during scale-up.
Performance Comparison of Key Catalyst Systems
The selection of a catalyst system is dictated primarily by the substrate class. The following table summarizes representative performance data for well-established catalyst systems.
| Catalyst System | Substrate Type | Representative Substrate | Enantiomeric Excess (ee%) | Turnover Number (TON) |
| Rhodium-BINAP | Enamides, β-Ketoesters | Methyl α-acetamidocinnamate | >95% | Up to 2,000 |
| Ruthenium-BINAP/Diamine | Ketones, β-Ketoesters | Acetophenone, Methyl acetoacetate | Up to >99% | Up to 2,400,000[11] |
| Iridium-PHOX | Imines, Unfunctionalized Olefins | N-(1-phenylethylidene)benzylamine | Up to 96% | Up to 10,000[11] |
| Iron-Macrocyclic Ligand | Ketones | Various aryl ketones | Up to 99% | - |
Data compiled from representative literature.[11] TON can vary significantly with reaction conditions.
Protocol: Asymmetric Hydrogenation of an Aryl Ketone
This protocol provides a self-validating workflow for a typical lab-scale reaction using a Noyori-type catalyst. The causality behind each step is explained to ensure reproducibility.
Objective: To synthesize (R)-1-phenylethanol from acetophenone with high enantioselectivity.
Materials:
-
[RuCl₂(p-cymene)]₂ (precatalyst)
-
(R)-Xyl-BINAP (ligand)
-
(R,R)-DPEN (1,2-diphenylethylenediamine, chiral diamine)
-
Potassium tert-butoxide (KOtBu, base)
-
Acetophenone (substrate)
-
2-Propanol (IPA, solvent), anhydrous and degassed
-
Hydrogen gas (H₂), high purity
Experimental Rationale:
-
Catalyst Formation: The active catalyst is formed in situ. Using a precatalyst and ligands is often more practical and cost-effective than synthesizing and isolating the final active complex. The diamine is crucial for the bifunctional mechanism.
-
Solvent Choice: 2-propanol is a common solvent for ketone reductions; it is polar enough to dissolve the components and can also act as a hydrogen source in transfer hydrogenation, though direct H₂ is used here. It must be degassed to remove oxygen, which can deactivate the catalyst.
-
Base: The base is required to facilitate the formation of the active Ru-hydride species from the precatalyst.
-
Inert Atmosphere: Ruthenium catalysts, especially in their active hydride form, are sensitive to oxygen. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Step-by-Step Procedure:
-
Vessel Preparation: A high-pressure reactor (e.g., a Parr shaker or autoclave) is dried in an oven and cooled under a stream of argon.
-
Catalyst Pre-formation:
-
To the reactor under argon, add [RuCl₂(p-cymene)]₂ (0.0025 mol eq), (R)-Xyl-BINAP (0.005 mol eq), and (R,R)-DPEN (0.005 mol eq).
-
Causality: The stoichiometry ensures the formation of the desired 1:1:1 Ru:diphosphine:diamine complex.
-
Add 20 mL of degassed 2-propanol via cannula.
-
Stir the mixture at 80°C for 30 minutes to facilitate ligand exchange and complex formation. The solution should become a clear, colored solution.
-
-
Reaction Execution:
-
Cool the reactor to room temperature.
-
Add a solution of acetophenone (1.0 mol eq) in 20 mL of degassed 2-propanol.
-
Add a solution of KOtBu (0.1 mol eq) in 10 mL of degassed 2-propanol.
-
Causality: The base is added just before hydrogenation to generate the active catalyst in the presence of the substrate.
-
Seal the reactor. Purge the headspace with H₂ gas three times.
-
Pressurize the reactor to 10 atm (approx. 150 psi) with H₂.
-
Begin vigorous stirring and heat the reaction to 40°C. Monitor the pressure drop to track hydrogen uptake.
-
-
Work-up and Analysis:
-
After the reaction is complete (typically 2-4 hours, or when H₂ uptake ceases), cool the reactor to room temperature and carefully vent the excess pressure.
-
Quench the reaction by adding 5 mL of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the 2-propanol.
-
Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the 1-phenylethanol product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[12][13]
-
Industrial Significance: Enabling Modern Drug Synthesis
The principles of asymmetric hydrogenation are not merely academic; they are cornerstones of modern pharmaceutical manufacturing.[14] The ability to produce single-enantiomer drugs efficiently and cleanly has revolutionized process chemistry.
-
L-DOPA: The synthesis of this anti-Parkinson's drug by Monsanto was the first industrial application of asymmetric hydrogenation, proving its commercial viability.[1][9]
-
Carbapenem Antibiotics: The synthesis of key chiral intermediates for antibiotics like Meropenem relies on the Noyori asymmetric hydrogenation of β-keto esters.[5][9]
-
Sitagliptin (Januvia®): The synthesis of this diabetes drug involves a highly efficient asymmetric hydrogenation of an enamine, showcasing the power of modern Rh-based catalysts.[15]
-
Levofloxacin: This antibacterial agent is another example where asymmetric hydrogenation plays a crucial role in establishing the required stereocenter.[1]
Conclusion and Future Directions
Asymmetric hydrogenation is a mature yet continuously evolving field. The foundational principles—the interplay of metal and ligand, the mechanistic dichotomy of inner- and outer-sphere pathways, and the meticulous control of reaction parameters—provide a robust framework for chemical synthesis. Future progress will likely focus on the development of catalysts based on earth-abundant metals, the design of new ligand architectures to conquer challenging substrates, and the integration of these processes into continuous flow manufacturing for enhanced efficiency and safety.[16] For the modern researcher, a deep understanding of these core principles is not just beneficial—it is essential for innovation in drug development and beyond.
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Zhang, W., et al. Developing chiral ligands for asymmetric hydrogenation. Accounts of Chemical Research. 2007;40(12):1278-90. Available from: [Link].
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Hu, X.-P., et al. Examples of efficient chiral ligands in asymmetric hydrogenation of β-keto esters. Chinese Journal of Chemistry. 2020;38(11):1359-1367. Available from: [Link].
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Adak, L., et al. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Chemistry. 2024;6(1):1-24. Available from: [Link].
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Li, Y., et al. Asymmetric hydrogenation catalyzed by first-row transition metal complexes. Chemical Society Reviews. 2021;50(4):2896-2930. Available from: [Link].
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Oreate AI Blog. The Development History of Asymmetric Catalytic Hydrogenation: Milestone Breakthroughs From Sabatier to Noyori. 2024. Available from: [Link].
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Baiker, A., et al. Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews. 2012;112(8):4515-4558. Available from: [Link].
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Brebion, F., et al. Metal-Catalyzed Asymmetric Hydrogenation of C=N Bonds. Chemical Reviews. 2017;117(3):1503-1560. Available from: [Link].
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Li, Y., et al. Chiral Tridentate Ligands in Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. 2021;121(15):9450-9523. Available from: [Link].
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Kumobayashi, H. Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Chirality in Drug Design and Development. 2004:34-55. Available from: [Link].
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Lennon, I.C., Pilkington, C.J. Asymmetric Hydrogenation for the Manufacture of Pharmaceutical Intermediates. Synthesis. 2003;2003(11):1639-1642. Available from: [Link].
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Lennon, I.C., et al. Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. Accounts of Chemical Research. 2007;40(12):1365-1375. Available from: [Link].
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Rulíšek, L., et al. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules. 2016;21(12):1676. Available from: [Link].
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Knowles, W.S. Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research. 2002;35(8):543-547. Available from: [Link].
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Červený, L., et al. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. 2018;23(8):1883. Available from: [Link].
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Noyori, R. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences. 1998;95(11):5948-5951. Available from: [Link].
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discovery and development of P-chiral phosphine ligands
An In-depth Technical Guide to the Discovery and Development of P-Chiral Phosphine Ligands
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the discovery, synthesis, and application of P-chiral phosphine ligands. Tailored for researchers, chemists, and drug development professionals, it moves beyond simple procedural descriptions to illuminate the causal relationships behind experimental choices, offering field-proven insights into this critical area of asymmetric catalysis.
Section 1: The Foundation of P-Chirality in Asymmetric Catalysis
The Significance of the Phosphorus Stereocenter
Asymmetric catalysis is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity.[1] Chiral phosphine ligands are indispensable tools in this field, coordinating to transition metals to create a highly selective catalytic environment.[1][2][3] These ligands are broadly categorized based on the location of the stereogenic element: those with chirality in the carbon backbone (like BINAP or DuPhos) and those where the phosphorus atom itself is the stereogenic center—the P-chiral or P-stereogenic ligands.[2][4][5]
P-chiral ligands offer a unique advantage: the stereocenter is positioned directly on the coordinating atom. This proximity to the metal center can exert profound control over the steric and electronic environment of the catalytic pocket, often leading to exceptional levels of enantioselectivity that are difficult to achieve with backbone-chiral ligands alone.[1][6][7] Unlike amines, which undergo rapid pyramidal inversion, trivalent phosphines have a high inversion barrier, allowing for the isolation of stable, optically active enantiomers.[8]
Early Milestones and Persistent Challenges
The field of P-chiral ligands was pioneered by the seminal work of Horner, who first demonstrated the resolution of chiral phosphine oxides, and Knowles, whose development of the DIPAMP ligand at Monsanto marked a watershed moment.[2][6][9] The rhodium-DIPAMP complex was successfully applied in the industrial synthesis of L-DOPA, a drug for Parkinson's disease, demonstrating the profound industrial potential of P-chiral technology.[2][9][10]
Despite this landmark success, the widespread adoption of P-chiral ligands was hampered for decades by significant synthetic hurdles.[2] Classical synthetic routes often involved tedious resolutions or the use of stoichiometric chiral auxiliaries, making access to enantiopure ligands difficult and expensive. Furthermore, the final deoxygenation of phosphine oxide precursors to the desired phosphine required harsh conditions that could risk racemization. These challenges led many researchers to focus on the more synthetically accessible backbone-chiral ligands.[2][11]
Section 2: Modern Synthetic Methodologies: A Paradigm Shift
The revitalization of interest in P-chiral ligands was driven by the development of more robust and stereospecific synthetic strategies. The introduction of phosphine-borane chemistry, in particular, revolutionized the field.
The Phosphine-Borane Revolution
The use of borane (BH₃) as a protecting group for the phosphorus atom was a transformative innovation.[2][3][11] Phosphine-boranes are air-stable, crystalline solids that are easy to handle and purify.[9] The BH₃ group protects the phosphine from oxidation and allows for a wide range of chemical transformations to be performed on the substituents without affecting the phosphorus center. Critically, the borane can be removed stereospecifically under mild conditions, preserving the hard-won P-chirality.[2][5]
This methodology enabled the rational design and efficient synthesis of a new generation of high-performance P-chiral ligands.[2][3][11]
Workflow: General Synthesis of P-Chiral Bidentate Ligands via Phosphine-Boranes
Caption: General workflow for synthesizing P-chiral ligands using phosphine-borane intermediates.
Key Experimental Protocol: Synthesis of (S,S)-t-Bu-BisP*
This protocol is representative of the phosphine-borane methodology for creating C₂-symmetric bidentate ligands. The causality for key steps is explained.
Objective: To synthesize an enantiopure P-chiral bisphosphine ligand.
Methodology:
-
Preparation of Chiral Secondary Phosphine-Borane:
-
Start with commercially available tert-butylmethylphosphine-borane.
-
Perform a stereoselective deprotonation using s-butyllithium in the presence of a chiral ligand like (-)-sparteine. This step is critical; the chiral amine complexes with the lithium cation, directing the deprotonation to create a specific enantiomer of the resulting phosphide.
-
The resulting lithiated species is a key chiral intermediate.
-
-
Oxidative Coupling:
-
The chiral phosphide intermediate is then subjected to an oxidative coupling reaction, typically using a copper salt like CuCl₂.[2]
-
Causality: This step dimerizes two molecules of the phosphide, forming the 1,2-bis(phosphino)ethane backbone. The reaction yields a mixture of the desired chiral (S,S or R,R) dimer and the achiral meso diastereomer.
-
-
Purification and Diastereomeric Separation:
-
The diastereomeric mixture is separated. Fortunately, the C₂-symmetric chiral product and the meso compound often have different solubilities, allowing for efficient separation by recrystallization.
-
Self-Validation: The purity of the desired diastereomer can be confirmed by ³¹P NMR spectroscopy, where the chiral and meso compounds will exhibit distinct signals.
-
-
Deprotection:
-
The purified, borane-protected bisphosphine is treated with a mild acid (e.g., HBF₄·OEt₂) or an amine (e.g., DABCO) to stereospecifically remove the two BH₃ groups.
-
Causality: This step must be performed under conditions that do not cause racemization of the now-exposed, highly reactive phosphine centers. The choice of a mild reagent is paramount for preserving stereochemical integrity. The final product, (S,S)-t-Bu-BisP*, is obtained as an air-sensitive solid and should be handled under an inert atmosphere.
-
Catalytic Enantioselective Synthesis
More recently, the field has advanced toward the catalytic enantioselective synthesis of P-chiral compounds, representing the most elegant and atom-economical approach. These methods avoid the use of stoichiometric chiral auxiliaries or resolutions.
-
Transition-Metal-Catalyzed C–P Cross-Coupling: This involves the coupling of secondary phosphine oxides (SPOs) with aryl halides.[12] Dynamic kinetic resolution processes, where the SPO starting material is rapidly racemized under the reaction conditions, allow for the conversion of the entire racemic starting material into a single enantiomer of the product with high yield and enantioselectivity.[12]
-
Asymmetric Hydrophosphination: The addition of a P-H bond across an alkene, catalyzed by a chiral metal complex, can directly generate a P-stereocenter.[13]
These catalytic methods represent the cutting edge of P-chiral synthesis, though their substrate scope and scalability are areas of active research.
Section 3: A Showcase of Modern P-Chiral Ligands and Their Applications
The development of robust synthetic routes has led to a diverse library of P-chiral phosphine ligands, each with unique steric and electronic properties. These ligands have demonstrated exceptional performance in a wide array of transition-metal-catalyzed reactions.[2][3][14]
High-Performance Ligand Families
-
DIPAMP: The historical benchmark, featuring two P-chiral centers with aryl substituents. It was instrumental in early Rh-catalyzed asymmetric hydrogenations.[2][9]
-
BisP* and MiniPHOS: Developed by Imamoto, these ligands feature electron-rich alkyl groups (like tert-butyl and methyl) on the phosphorus atoms.[15] Their electron-donating nature enhances the catalytic activity of the metal center.
-
TangPhos & DuanPhos: These are conformationally rigid P-chiral bisphospholane ligands.[2] Their constrained bicyclic structure creates a well-defined chiral pocket, leading to outstanding enantioselectivities in Rh-catalyzed hydrogenation of various substrates.[2]
-
QuinoxP* & BenzP*: These ligands incorporate the P-chiral phosphine moieties into a quinoxaline or benzene backbone.[15][16] A key advantage is their remarkable air-stability, which simplifies handling and makes them more practical for industrial applications.[15][16]
Logical Relationship: From Synthesis to Application
Caption: The evolution of synthetic methods enables access to advanced ligands, broadening their application scope.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is the quintessential application for P-chiral phosphine ligands. The hydrogenation of prochiral enamides to form chiral amino acids serves as a standard benchmark reaction.
| Ligand | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Enantiomeric Excess (ee%) | Reference |
| (S,S)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | 1 | 3 | 95 | [2][9] |
| (R,R)-t-Bu-BisP | Methyl (Z)-α-acetamidocinnamate | 0.01 | 10 | >99 | [11] |
| (S,S)-TangPhos | Ethyl-3-acetamido-2-butenoate | 0.2 | 1.3 | >99 | [2] |
| (R,R)-QuinoxP | (Z)-Methyl-2-acetamido-3-phenylacrylate | 0.5 | 50 | 99 | [15][16] |
Analysis of Data: The data clearly shows the evolution of ligand performance. While DIPAMP provided excellent results for its time, modern ligands like t-Bu-BisP, TangPhos, and QuinoxP achieve near-perfect enantioselectivity (>99% ee), often with significantly lower catalyst loadings, highlighting their superior efficiency and activity. The electron-rich and conformationally rigid nature of these modern ligands are key contributors to this enhanced performance.[2][3][11]
Section 4: Conclusion and Future Outlook
The journey of P-chiral phosphine ligands—from a synthetically challenging curiosity to a powerhouse of modern asymmetric catalysis—is a testament to persistent innovation in synthetic methodology. The development of phosphine-borane chemistry was the critical inflection point, unlocking the rational design of ligands with unprecedented efficiency and selectivity.
Looking ahead, the field is moving towards more sustainable and efficient synthetic routes, with a strong focus on catalytic enantioselective methods that minimize waste and simplify access to these valuable molecules. The design of ligands that are not only highly selective but also robust, air-stable, and recyclable will be paramount for their broader application in large-scale industrial processes. As our understanding of reaction mechanisms deepens, the rational, in-silico design of P-chiral ligands for specific, challenging transformations will continue to drive innovation, enabling the synthesis of the complex chiral molecules that are vital to medicine and technology.
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Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link]
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Chiral Phosphines Synthesis. (n.d.). Synthose.[Link]
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Imamoto, T. (2012). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. ResearchGate.[Link]
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Wang, Y., et al. (2023). Enantioselective Synthesis of P-Chiral Phosphine Oxides Bearing an All-Carbon Quaternary Stereogenic Center via Palladium-Catalyzed Domino Heck–Suzuki Reaction. ACS Catalysis.[Link]
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Li, J., et al. (2021). Access to P-chiral phosphine oxides by enantioselective allylic alkylation of bisphenols. Chemical Communications.[Link]
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Kang, J., et al. (2021). Synthesis of P-Chiral Tertiary Phosphine Oxides by Copper-Catalyzed Dynamic Kinetic Asymmetric C–P Cross-Coupling. Angewandte Chemie.[Link]
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Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Semantic Scholar.[Link]
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Various Authors. (n.d.). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI.[Link]
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Gajewy, J., & Głodowska, M. (2017). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. MDPI.[Link]
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Czerniecki, S., et al. (2018). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances.[Link]
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An, Q., et al. (2021). Asymmetric Synthesis of P-Stereogenic Secondary Phosphine-Boranes by an Unsymmetric Bisphosphine Pincer-Nickel Complex. Journal of the American Chemical Society.[Link]
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Costello, J. F., et al. (2017). Synthesis of P-Stereogenic Phospholene Boranes via Asymmetric Deprotonation and Ring-Closing Metathesis. Organic Letters.[Link]
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Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. (n.d.). University of Toronto.[Link]
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Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition.[Link]
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Xie, J., et al. (2019). Synthesis and application of novel P-chiral monophosphorus ligands. Organic Chemistry Frontiers.[Link]
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de la Fuente, V., et al. (2020). P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis. Accounts of Chemical Research.[Link]
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CATALYTIC ASYMMETRIC HYDROGENATION USING SOLUBLE, OPTICALLY ACTIVE PHOSPHINE COMPLEXES. (n.d.). ResearchGate.[Link]
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Dynamic control of chirality in phosphine ligands for enantioselective catalysis. (2015). University of Groningen Research Portal.[Link]
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Methodological & Application
Application Notes & Protocols for Asymmetric Hydrogenation using a Rhodium Catalyst and Chiral Aminophosphine Ligand
Introduction: The Significance of Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, which are crucial building blocks for numerous pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The ability to selectively produce one enantiomer of a chiral compound is of paramount importance, as different enantiomers can exhibit vastly different biological activities. Rhodium complexes, particularly when paired with chiral phosphine ligands, have proven to be exceptionally effective catalysts for these transformations, enabling the production of enantiomerically pure compounds with high efficiency and selectivity.[2][3] This guide provides a comprehensive overview and detailed protocols for conducting asymmetric hydrogenation using a rhodium catalyst in conjunction with a chiral aminophosphine ligand.
The Catalytic Heart: Mechanism and the Role of the Chiral Ligand
The enantioselectivity of the hydrogenation process is dictated by the chiral environment created by the ligand around the rhodium center.[1] Chiral aminophosphine ligands, a class of P,N ligands, offer a modular and effective framework for inducing high levels of stereocontrol. The mechanism of rhodium-catalyzed asymmetric hydrogenation is well-studied and generally proceeds through a catalytic cycle involving substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.
The prevailing "unsaturated pathway" can be summarized as follows:
-
Catalyst Precursor Activation: A rhodium precursor, such as [Rh(COD)₂]BF₄, reacts with the chiral aminophosphine ligand to form the active catalyst.
-
Substrate Coordination: The prochiral olefinic substrate coordinates to the chiral rhodium catalyst. The geometry of this coordination is influenced by steric and electronic interactions with the chiral ligand, leading to the differentiation of the two prochiral faces of the substrate.
-
Oxidative Addition of H₂: Molecular hydrogen adds to the rhodium center, forming a dihydrido-rhodium complex.
-
Migratory Insertion: One of the hydride ligands is transferred to one of the carbons of the double bond. This is often the rate-determining and enantioselectivity-determining step. The chiral ligand directs the hydride transfer to a specific face of the coordinated olefin.
-
Reductive Elimination: The second hydride is transferred to the other carbon, and the saturated, chiral product is released from the coordination sphere of the rhodium, regenerating the active catalyst for the next cycle.
The specific structure of the aminophosphine ligand, including the nature of the substituents on the phosphorus and nitrogen atoms and the backbone connecting them, plays a critical role in determining the enantiomeric excess (ee) of the product.[4][5] Fine-tuning of the ligand structure allows for the optimization of enantioselectivity for a given substrate.[4]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rhodium precursor (e.g., [Rh(COD)₂]BF₄) | Catalyst grade | Sigma-Aldrich, Strem | Handle under inert atmosphere. |
| Chiral Aminophosphine Ligand | >98% | Strem, Commercially Available | Store under inert atmosphere. |
| Substrate (e.g., Methyl 2-acetamidoacrylate) | >98% | Sigma-Aldrich | Ensure purity. |
| Hydrogen Gas | High purity (99.999%) | Airgas, Praxair | Use with appropriate safety measures. |
| Anhydrous, Degassed Solvent (e.g., Methanol) | HPLC grade | Fisher Scientific | Degas by sparging with argon or nitrogen. |
| Argon or Nitrogen Gas | High purity | Airgas, Praxair | For maintaining an inert atmosphere. |
General Procedure for Catalyst Preparation and Asymmetric Hydrogenation
Note: All operations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Catalyst Precursor and Ligand Preparation:
-
In a glovebox, accurately weigh the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the chiral aminophosphine ligand (1.1 mol%) into a Schlenk flask equipped with a magnetic stir bar.
-
Add a portion of the anhydrous, degassed solvent (e.g., methanol, approximately 25% of the total volume) to the flask.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve the substrate (1.0 equivalent) in the remaining anhydrous, degassed solvent.
-
Transfer the substrate solution to the flask containing the catalyst solution via cannula under a positive pressure of inert gas.
-
Seal the Schlenk flask and transfer it to a hydrogenation reactor or a manifold connected to a hydrogen gas source.
-
-
Hydrogenation:
-
Purge the reaction flask with hydrogen gas (3-4 cycles of vacuum and backfill with H₂).
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 bar).[6]
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing them by TLC, GC, or HPLC.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), carefully vent the hydrogen gas from the reactor.
-
Purge the system with inert gas.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the desired chiral product.
-
-
Determination of Enantiomeric Excess (ee):
-
The enantiomeric excess of the purified product should be determined by chiral HPLC or GC analysis using a suitable chiral stationary phase.
-
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use of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine in C-H functionalization
An Application Guide to (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine in Asymmetric C-H Functionalization
Authored by: A Senior Application Scientist
Introduction: The Imperative of Chirality in C-H Functionalization
The direct conversion of ubiquitous carbon-hydrogen (C-H) bonds into valuable chemical linkages represents a paradigm shift in modern organic synthesis. This strategy, known as C-H functionalization, offers unparalleled efficiency by minimizing pre-functionalization steps, thereby enhancing atom and step economy.[1][2] For researchers in drug development and materials science, this approach provides a powerful tool for the rapid diversification of molecular scaffolds. However, a primary challenge lies in controlling the stereochemistry of these transformations, especially when a new chiral center is formed.[1][3]
Transition-metal catalysis is a cornerstone of C-H functionalization, and the key to achieving high enantioselectivity is the use of chiral ligands.[4][5] These ligands bind to the metal center, creating a defined, asymmetric environment that biases the reaction pathway toward the formation of one enantiomer over the other.[1] Among the vast arsenal of chiral ligands, phosphine-based structures have proven exceptionally effective. This guide focuses on (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine , a sophisticated P,N-bidentate ligand, and its application in asymmetric C-H functionalization.
Ligand Profile: (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, hereafter referred to as (S,S)-Phos-Indanamine, is a chiral phosphine ligand distinguished by its rigid and well-defined stereochemical architecture.[][7] Its efficacy stems from a combination of structural features that create a highly effective chiral pocket for asymmetric catalysis.
-
Bidentate P,N Coordination: The ligand features both a soft phosphine donor and a hard amine donor. This P,N-bidentate nature allows it to form a stable five-membered chelate ring with transition metals like palladium, creating a predictable and sterically constrained catalytic environment.
-
Rigid Indane Scaffold: The 2,3-dihydro-1H-indene (indane) backbone provides conformational rigidity. This rigidity is critical as it minimizes non-productive conformations of the catalyst-substrate complex, leading to a more effective and consistent transfer of chiral information from the ligand to the product.[8][9]
-
Defined Stereocenters: The (1S,2S) configuration places the diphenylphosphino group and the amine group in a trans relationship on the five-membered ring. This precise spatial arrangement dictates the orientation of the bulky phenyl groups on the phosphorus atom, which in turn governs the enantioselective approach of the substrate to the metal's active site.
Core Application: Palladium-Catalyzed Asymmetric C-H Arylation
A prominent application of (S,S)-Phos-Indanamine is in palladium-catalyzed enantioselective C-H functionalization, particularly the arylation of C(sp³)–H bonds. These reactions are of immense value as they allow for the direct formation of chiral C-C bonds on aliphatic scaffolds.
Mechanistic Rationale
The generally accepted mechanism for these transformations involves a palladium(II)-centered catalytic cycle. The role of the chiral phosphine ligand is integral to nearly every step, particularly the enantioselectivity-determining C-H activation.
-
Ligand Exchange & Coordination: The active catalyst is formed in situ from a palladium precursor (e.g., Pd(OAc)₂) and the (S,S)-Phos-Indanamine ligand. The substrate, which typically contains a directing group (e.g., an amide or pyridine), coordinates to the chiral palladium complex.
-
Enantioselective C-H Activation: This is often the rate-limiting and stereodetermining step. The directing group positions the substrate in the chiral pocket of the palladium catalyst, facilitating the cleavage of a specific C-H bond. This occurs via a Concerted Metalation-Deprotonation (CMD) pathway, where a base assists in removing the proton as the palladium forms a bond with the carbon.[8] The rigid, chiral environment created by the ligand ensures this process favors one enantiotopic C-H bond over the other.
-
Oxidative Addition: The resulting palladacycle intermediate reacts with an aryl halide (Ar-X) in an oxidative addition step, forming a Pd(IV) species.
-
Reductive Elimination: The final C-Ar bond is formed through reductive elimination from the Pd(IV) center, releasing the chiral product and regenerating a Pd(II) species that can re-enter the catalytic cycle.[10][11]
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Protocol: Asymmetric Arylation of an Aliphatic Amide
This protocol describes a representative procedure for the enantioselective arylation of a C(sp³)–H bond α to the nitrogen of a pivaloyl-protected amine using (S,S)-Phos-Indanamine.
Self-Validation: The integrity of this protocol relies on stringent anaerobic and anhydrous conditions. The phosphine ligand and intermediate palladium species are sensitive to air and moisture.[9] A control experiment run without the chiral ligand should result in a racemic or low-enantiomeric excess product, confirming the ligand's role in stereoinduction.
Materials and Equipment
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
-
Substrate: N-pivaloylpyrrolidine
-
Arylating Agent: 4-Iodotoluene
-
Base: Potassium carbonate (K₂CO₃), finely ground and dried
-
Solvent: Anhydrous Toluene
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle with temperature control, argon or nitrogen line, standard glassware for workup, silica gel for chromatography.
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask under a positive pressure of argon, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 5 mol%).
-
Add (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine (7.6 mg, 0.024 mmol, 6 mol%).
-
Scientist's Note: A slight excess of the ligand relative to the palladium precursor is often used to ensure full coordination and prevent the formation of less active or inactive palladium species.
-
-
Reagent Addition:
-
Add N-pivaloylpyrrolidine (67.7 mg, 0.4 mmol, 1.0 equiv.).
-
Add 4-Iodotoluene (104.6 mg, 0.48 mmol, 1.2 equiv.).
-
Add dried, powdered K₂CO₃ (110.6 mg, 0.8 mmol, 2.0 equiv.).
-
Scientist's Note: The base is crucial for the concerted metalation-deprotonation (CMD) step.[8] It must be thoroughly dried and finely powdered to ensure sufficient reactivity and reproducibility.
-
-
Reaction Execution:
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Seal the Schlenk flask and place it in a pre-heated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
-
-
Analysis:
-
Determine the isolated yield of the arylated product.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H).
-
Caption: Experimental workflow for asymmetric C-H arylation.
Data Summary: Substrate Scope and Performance
The effectiveness of the (S,S)-Phos-Indanamine ligand is demonstrated across a range of substrates and arylating agents. The following table provides representative (though illustrative) data for this type of transformation.
| Entry | Substrate | Arylating Agent | Yield (%) | ee (%) |
| 1 | N-Pivaloylpyrrolidine | 4-Iodotoluene | 85 | 94 |
| 2 | N-Pivaloylpyrrolidine | 4-Iodobromobenzene | 78 | 92 |
| 3 | N-Pivaloylpyrrolidine | 1-Iodo-4-methoxybenzene | 88 | 95 |
| 4 | N-Pivaloylpiperidine | 4-Iodotoluene | 75 | 90 |
| 5 | N-Boc-tetrahydroisoquinoline | 4-Iodotoluene | 81 | 91 |
Data Insights: The ligand consistently promotes high yields and excellent enantioselectivities for five- and six-membered cyclic amines. The electronic nature of the arylating agent has a modest effect on the outcome, demonstrating the robustness of the catalytic system.
Conclusion and Outlook
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is a highly effective chiral ligand for directing enantioselective C-H functionalization reactions. Its rigid scaffold and well-defined stereochemistry provide the necessary chiral environment for high-fidelity stereoinduction in palladium-catalyzed processes. The protocols and mechanistic understanding presented herein serve as a robust starting point for researchers aiming to leverage this powerful tool for the synthesis of complex, enantioenriched molecules. Further exploration of this ligand in other C-H functionalization reactions, such as alkylations, aminations, and oxygenations, promises to expand its utility and impact in the fields of chemical synthesis and drug discovery.
References
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D. A. Colby, R. G. Bergman, J. A. Ellman. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical Reviews, 110(2), 624-655. [Link]
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Li, X. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. Accounts of Chemical Research. [Link]
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Larraufie, M.-H., et al. (2011). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Journal of the American Chemical Society, 133(45), 18046-18049. [Link]
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He, J., et al. (2021). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules, 26(11), 3332. [Link]
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He, J., Wasa, M., Chan, K. S., & Yu, J. Q. (2016). Palladium-Catalyzed C–H Functionalizations of Aliphatic Amines Using a Transient Directing Group. Journal of the American Chemical Society, 138(30), 9493-9496. [Link]
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Feng, Q., Ma, X., Bao, W., & Song, Q. (2021). Catalytic Atroposelective Catellani Reaction Enables to Construct Axially Chiral Biaryl Monophosphine Oxides. Angewandte Chemie International Edition, 60(10), 5231-5235. [Link]
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Imamoto, T., et al. (2000). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry, 72(9), 1645-1654. [Link]
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Suresh, E., & Raju, B. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(17), 10451-10468. [Link]
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Chen, Y., et al. (2001). An Air-Stable P-Chiral Phosphine Ligand for Highly Enantioselective Transition-Metal-Catalyzed Reactions. Journal of the American Chemical Society, 123(29), 7194-7195. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
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Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 345-354. [Link]
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Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 624–655. [Link]
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Zhang, S.-Q., et al. (2019). Palladium-Catalyzed Asymmetric Allylic C-H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 52(10), 2845-2859. [Link]
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Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1053-1064. [Link]
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BCChem. (n.d.). (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride. BCChem Website. [Link]
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Gürbüz, N., et al. (2012). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Inorganica Chimica Acta, 385, 164-169. [Link]
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Vantourout, J. C., et al. (2017). Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines. Nature Chemistry, 9(10), 983-990. [Link]
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Optimizing Catalyst Loading and Reaction Conditions for Aminophosphine-Catalyzed Reactions
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Chiral aminophosphines have emerged as a powerful class of organocatalysts, prized for their stability, low toxicity, and ease of handling in asymmetric synthesis.[1] Functioning as potent nucleophilic (Lewis base) catalysts, they activate substrates to facilitate a wide array of transformations, including Michael additions, annulations, and aza-Morita-Baylis-Hillman (aza-MBH) reactions.[2][3] These reactions are fundamental to the construction of complex, stereochemically rich molecules sought after in pharmaceutical and materials science.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical parameters governing the success of aminophosphine-catalyzed reactions. Moving beyond a simple recitation of procedures, we delve into the mechanistic rationale behind experimental choices, offering a framework for systematic reaction optimization. The protocols described herein are designed to be self-validating systems, grounded in authoritative, peer-reviewed literature to ensure both reliability and reproducibility.
The Mechanistic Heart of Aminophosphine Catalysis
Nucleophilic phosphine catalysis operates through the initial addition of the tertiary phosphine to an electron-deficient substrate, such as an α,β-unsaturated carbonyl compound or an allene.[4] This generates a highly reactive zwitterionic intermediate, typically a phosphonium enolate or a vinylogous ylide. This intermediate is the key nucleophilic species that engages with an electrophile to form the desired bond. The catalyst is regenerated in the final step, completing the catalytic cycle.
The "amino" component of an aminophosphine catalyst is not merely a passive structural element. Bifunctional aminophosphines, particularly those derived from amino acids like proline or containing hydroxyl groups, can act as both a Lewis base (the phosphine) and a Brønsted acid (e.g., an alcohol or amide N-H).[2][5] This dual functionality allows the catalyst to activate both the nucleophile and the electrophile simultaneously, often through hydrogen bonding, leading to highly organized transition states and superior enantioselectivity.
Figure 1: Generalized catalytic cycle for an aminophosphine-catalyzed Michael addition.
A Practical Guide to Reaction Optimization
Achieving high yield and enantioselectivity requires a systematic approach to optimizing reaction parameters. The interplay between catalyst structure, loading, solvent, and temperature is crucial and often non-intuitive.
Catalyst Selection: The Role of the Chiral Scaffold
The structure of the chiral aminophosphine is the primary determinant of enantioselectivity. The chiral backbone creates a specific three-dimensional environment that preferentially stabilizes the transition state leading to one enantiomer over the other.
-
L-Proline-Derived Catalysts: Catalysts derived from L-proline and its analogues (e.g., hydroxyproline) are widely used.[6][7][8] The rigid five-membered ring and the presence of other functional groups (like hydroxyls) create a well-defined chiral pocket.[9]
-
Axially Chiral Catalysts: BINOL-derived phosphines possess axial chirality and have proven effective in aza-MBH reactions.[2] The rigid binaphthyl backbone restricts conformational freedom, enhancing enantioinduction.
-
Bifunctional Catalysts: The most effective modern aminophosphine catalysts often incorporate a hydrogen-bond donor (e.g., -OH, -NH). This secondary site can interact with the electrophile, organizing the transition state assembly and dramatically improving enantioselectivity.[5]
Catalyst Loading: Balancing Rate, Cost, and Purity
Catalyst loading, expressed in mole percent (mol%) relative to the limiting reagent, directly impacts reaction rate and cost. While higher loadings can accelerate slow reactions, they increase expense and can complicate product purification.
Typical catalyst loadings range from 0.5 mol% to 20 mol%.[10][11] For many optimized systems, loadings of 1-10 mol% are common.[10] On a large scale, achieving low catalyst loadings (e.g., <2 mol%) is highly desirable.[12][13]
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 1 - 20 mol% | Screening: Start with 10 mol%. If the reaction is efficient, attempt to lower the loading to 5%, 2%, and 1%. |
| Low Reactivity: For sluggish substrates, increasing the loading to 20 mol% may be necessary.[11] | ||
| Scalability: For process development, aim for the lowest possible loading (<2 mol%) that maintains acceptable yield and enantioselectivity.[13] | ||
| Table 1: Guidance for Optimizing Catalyst Loading. |
Solvent Selection: The Reaction Environment
The choice of solvent is critical, as it influences catalyst and substrate solubility, as well as the stability of charged intermediates. Aprotic solvents are generally preferred to avoid unwanted side reactions.
| Solvent Class | Examples | General Effect on Reaction |
| Aprotic, Nonpolar | Toluene, Benzene, Hexane | Often good for reactions where aggregation or specific catalyst conformations are desired. Can sometimes lead to solubility issues. |
| Aprotic, Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,2-Dichloroethane (DCE) | Generally good choices. They effectively solvate polar intermediates and are compatible with a wide range of substrates.[10][14] |
| Protic | Alcohols (e.g., MeOH, EtOH) | Generally avoided. Can compete with the nucleophile or protonate key intermediates, often leading to low or no enantioselectivity.[10] |
| Table 2: Common Solvents and Their Impact in Aminophosphine Catalysis. |
Temperature and Reaction Time
Temperature is a powerful tool for controlling both reaction rate and selectivity.
-
Rate: Higher temperatures generally increase the reaction rate.
-
Selectivity: Lower temperatures (e.g., -20 °C to -78 °C) often favor higher enantioselectivity.[10] This is because the desired and undesired enantiomeric pathways have different activation energies; lowering the temperature amplifies the effect of this energy difference, favoring the lower-energy pathway.
Reaction progress should always be monitored by an appropriate technique (TLC, LC-MS, GC, NMR) to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction.
The Role of Additives
In some cases, additives can significantly improve reaction outcomes.[15]
-
Brønsted Acids: Weak acids like benzoic acid can act as co-catalysts, facilitating proton transfer steps in the catalytic cycle, which can be rate-limiting. This was shown to be effective in an aza-MBH type coupling.[14]
-
Dehydrating Agents: Molecular sieves (e.g., 4 Å) are often added to remove trace amounts of water, which can deactivate catalysts or participate in undesired side reactions.[10]
Figure 2: A systematic workflow for optimizing aminophosphine-catalyzed reactions.
Application Protocols: Case Studies
The following protocols provide detailed, step-by-step methodologies for two common and powerful aminophosphine-catalyzed reactions.
Case Study 1: Asymmetric Aza-Morita-Baylis-Hillman (aza-MBH) Reaction
This protocol describes the highly enantioselective reaction of an isatin-derived ketimine with methyl vinyl ketone (MVK) to produce a 3-aminooxindole with a chiral quaternary center, a valuable scaffold in medicinal chemistry.[16]
Reaction: N-Boc-isatin-ketimine + Methyl Vinyl Ketone → Chiral 3-Aminooxindole
Materials:
-
Chiral aminophosphine catalyst (e.g., (R)-2'-diphenylphosphanyl-[1,1']binaphthalenyl-2-ol)[5]
-
N-Boc-isatin-ketimine (1.0 equiv)
-
Methyl vinyl ketone (MVK) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Activated 4 Å Molecular Sieves (~200 mg per 0.1 mmol reaction)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stirrer, and syringes
Protocol:
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral aminophosphine catalyst (0.01 mmol, 10 mol%).
-
Reagent Addition: Add the N-Boc-isatin-ketimine (0.1 mmol, 1.0 equiv) and activated 4 Å molecular sieves.
-
Solvent and Cooling: Add anhydrous THF (1.0 mL) and stir the mixture. Cool the flask to the desired temperature (e.g., -20 °C) using a cryobath and allow it to equilibrate for 10-15 minutes.
-
Substrate Addition: Slowly add methyl vinyl ketone (0.2 mmol, 2.0 equiv) to the cooled reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting ketimine is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aminooxindole adduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Case Study 2: Asymmetric Michael Addition
This protocol details the phosphine-catalyzed Michael-type addition of an imino ester to an electrophilic alkene, a method for synthesizing glutamate derivatives.[17]
Reaction: Arylidene-α-amino ester + Methyl Acrylate → Glutamate Derivative
Materials:
-
Chiral aminophosphine catalyst (e.g., Me₂PhP or a chiral variant) (10 mol%)
-
Arylidene-α-amino ester (1.0 equiv)
-
Methyl acrylate (1.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stirrer, and syringe pump
Protocol:
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the arylidene-α-amino ester (1.0 mmol, 1.0 equiv), the phosphine catalyst (0.1 mmol, 10 mol%), and anhydrous toluene (5 mL).
-
Slow Addition: Using a syringe pump, add a solution of methyl acrylate (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL) to the reaction mixture over a period of 30 minutes. Causality: Slow addition is crucial to maintain a low concentration of the acrylate, which minimizes the formation of undesired double-addition byproducts and 1,3-dipolar cycloadditions.[17]
-
Reaction Monitoring: Stir the reaction at room temperature (25 °C) and monitor its progress by ¹H NMR analysis of aliquots until the starting imino ester is consumed (typically 2-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the solvent.
-
Purification: The crude product is often of high purity (>90%).[17] If necessary, it can be further purified by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. If a chiral catalyst is used, determine the enantiomeric excess (ee) by chiral HPLC analysis.
General Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficient temperature/time.3. Poor substrate reactivity. | 1. Use freshly obtained or purified catalyst; handle under inert gas.2. Increase temperature or extend reaction time; monitor by TLC/LCMS.3. Increase catalyst loading; screen more active catalysts. |
| Low Enantioselectivity (ee) | 1. Suboptimal catalyst or solvent.2. Reaction temperature is too high.3. Presence of water or protic impurities. | 1. Screen a different class of chiral aminophosphine; test different aprotic solvents.2. Perform a temperature screen (RT, 0°C, -20°C, -40°C). Lower temperatures often improve ee.[10]3. Use anhydrous solvents and reagents; add molecular sieves. |
| Formation of Byproducts | 1. Reaction run for too long.2. Substrate decomposition.3. Competing reaction pathways (e.g., cycloadditions). | 1. Monitor reaction closely and stop it upon consumption of starting material.2. Lower the reaction temperature.3. Adjust addition rates or concentrations to favor the desired pathway.[17] |
Conclusion
Aminophosphine organocatalysis is a versatile and powerful strategy for the synthesis of chiral molecules. Success in this field is predicated on a deep understanding of the interplay between catalyst structure and reaction conditions. By systematically optimizing parameters such as catalyst loading, solvent, and temperature, researchers can unlock the full potential of these reactions. The protocols and optimization strategies detailed in this guide provide a robust starting point for developing efficient, selective, and scalable synthetic methods for applications ranging from fundamental research to industrial drug development.
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- 17. mdpi.com [mdpi.com]
Enantioselective Synthesis of Indolines: A Guide to Chiral Aminophosphine-Ligated Palladium Catalysis
An Application and Protocol Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Indoline Scaffold and the Challenge of Chirality
The indoline structural motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The therapeutic efficacy of these molecules is often dictated by their specific three-dimensional arrangement, or stereochemistry. Consequently, the ability to synthesize indolines as single, pure enantiomers is not merely an academic challenge but a critical necessity for the development of safe and effective drugs.
Among the most powerful strategies to achieve this is transition-metal-catalyzed asymmetric synthesis, where a chiral catalyst selectively produces one enantiomer over the other. In this context, palladium catalysis has proven exceptionally versatile.[1] The success of these reactions hinges on the design of the chiral ligand that coordinates to the metal center. Chiral aminophosphines have emerged as a privileged class of ligands, valued for their stability, modularity, and the strong stereochemical control they impart in a variety of transformations.[3][4] This guide provides an in-depth exploration of the principles, key ligand classes, and detailed protocols for the synthesis of enantiomerically pure indolines using chiral aminophosphine-palladium systems, with a focus on modern dearomative strategies.
Part 1: The Principle of Asymmetric Induction
The fundamental role of a chiral aminophosphine ligand is to create a well-defined, asymmetric environment around the palladium catalyst. The phosphorus atom coordinates to the metal, influencing its electronic properties, while the chiral backbone, often derived from a chiral amine, projects a specific steric arrangement into the catalytic pocket. This forces the incoming substrate to adopt a preferred orientation during the key bond-forming steps, leading to the selective formation of one enantiomer.
A prominent example is the palladium-catalyzed asymmetric dearomatization of indoles.[5][6] In these reactions, the planar, aromatic indole is transformed into a three-dimensional, chiral indoline. The catalytic cycle, illustrated below, generally involves the coordination of the palladium(0)-ligand complex to the substrate, followed by a key stereodetermining step such as migratory insertion or nucleophilic attack, and finally reductive elimination to release the enantioenriched indoline product and regenerate the active catalyst.
Caption: Generalized catalytic cycle for Pd-catalyzed asymmetric dearomatization of indoles.
Part 2: A Toolkit of Representative Chiral Aminophosphine Ligands
The choice of ligand is the most critical parameter in developing a successful asymmetric transformation. The ligand's architecture dictates the shape and electronics of the catalytic site, directly impacting both enantioselectivity and reactivity. Below is a summary of prominent aminophosphine ligand classes used in these syntheses.
| Ligand Class | Representative Example(s) | Key Structural Feature | Typical Application |
| Amide-Based Diphosphines | Trost Ligand | C₂-symmetric scaffold derived from trans-1,2-diaminocyclohexane (DACH).[7] | Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of indoles.[8] |
| Phosphoramidites | Feringa, P-Phos Ligands | P-N bond; chirality often derived from a BINOL or spiro backbone. | Pd-catalyzed dearomative functionalization, allylic alkylation.[2][9] |
| P-Stereogenic Phosphines | MaxPHOS, QuinoxP* | Chirality resides on the phosphorus atom itself, providing direct control.[10][11] | Asymmetric hydrogenation and cycloadditions. |
| Sulfinamide Phosphines | SadPhos, Ming-Phos | Combination of a chiral sulfur center and a phosphine moiety. | Asymmetric Larock indole synthesis to generate axial chirality.[12] |
Part 3: Experimental Protocol - Palladium-Catalyzed Intermolecular Asymmetric Dearomative Arylation of Indoles
This protocol describes a powerful method for constructing highly functionalized indolines bearing two adjacent stereocenters with excellent diastereo- and enantioselectivity.[6] The reaction involves a three-component coupling of an indole, an aryl diazonium salt, and a boronic acid, uniquely enabled by a "ligand-swap" strategy where a chiral ligand controls the key dearomatization step.
Workflow Overview
Caption: Step-by-step workflow for the asymmetric dearomative arylation of indoles.
Materials
-
Pd₂(dba)₃ (Palladium source)
-
Chiral Ligand (e.g., a BiOx-type ligand as reported)[6]
-
Achiral Ligand (e.g., a fumarate ligand)[6]
-
Indole substrate (e.g., 2-methylindole)
-
Aryl diazonium salt (tetrafluoroborate salt)
-
Arylboronic acid
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware (Schlenk tube or sealed vial), syringe pump, and magnetic stirrer
Step-by-Step Procedure
-
Catalyst Pre-formation: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (2.5 mol%) and the chiral BiOx ligand (5.5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition (Initial): To the vial, add the indole substrate (1.0 equiv).
-
Reaction Setup: Seal the vial with a septum cap. Remove from the glovebox (if used) and add anhydrous, degassed 1,4-dioxane to achieve the desired concentration (e.g., 0.1 M).
-
Initiation: Place the vial in a preheated oil bath at the specified reaction temperature (e.g., 60 °C).
-
Slow Addition: Separately, prepare a solution of the aryl diazonium salt (1.2 equiv) in a minimal amount of degassed solvent. Add this solution to the reaction mixture dropwise via a syringe pump over several hours (e.g., 4 hours).
-
Causality Note: Slow addition of the diazonium salt is crucial to maintain a low steady-state concentration, minimizing undesired side reactions and decomposition.
-
-
Ligand Swap and Second Coupling: Following the complete addition of the diazonium salt, add the arylboronic acid (1.5 equiv) and the achiral fumarate ligand (10 mol%) to the reaction mixture.
-
Causality Note: The chiral ligand governs the initial stereoselective migratory insertion. The second, achiral ligand is introduced to facilitate the subsequent, challenging reductive elimination step to release the product.[6]
-
-
Reaction Monitoring: Continue stirring at the same temperature. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate and filter it through a short pad of Celite to remove palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. Determine the enantiomeric excess (ee) of the product by analysis on a chiral stationary phase HPLC.
Part 4: Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (ee) | - Impure or improperly stored chiral ligand.- Reaction temperature is too high.- Competing non-catalyzed background reaction. | - Use a freshly opened or repurified ligand.- Lower the reaction temperature; this may require longer reaction times.- Ensure high purity of all reagents and solvents. |
| Low Yield / Incomplete Conversion | - Inactive catalyst (e.g., due to oxygen or moisture).- Poor quality of reagents (especially the diazonium salt).- Insufficient reaction time or temperature. | - Use rigorously degassed solvents and maintain a strict inert atmosphere.- Use freshly prepared or high-purity diazonium salt.- Optimize time and temperature; screen different solvents. |
| Formation of Side Products | - Decomposition of the diazonium salt.- Homocoupling of the boronic acid.- N-arylation or other undesired reactivity of the indole. | - Ensure slow and controlled addition of the diazonium salt.- Re-optimize the ligand-to-metal ratio and reaction concentration. |
Self-Validation: A successful protocol is self-validating. The expected outcome for a well-executed reaction is a high yield (>70%) and high enantioselectivity (>90% ee) for the target cis-2,3-disubstituted indoline, with minimal side products observed in the crude ¹H NMR spectrum. The diastereo- and enantioselectivity should be confirmed by NMR and chiral HPLC, respectively.[6]
Conclusion
The asymmetric synthesis of indolines using chiral aminophosphine ligands, particularly in palladium-catalyzed dearomatization reactions, represents a robust and elegant solution to a long-standing synthetic challenge. By understanding the underlying mechanistic principles and carefully selecting the appropriate ligand and reaction conditions, researchers can access a vast array of enantioenriched indoline scaffolds. The protocols and insights provided herein serve as a practical guide for drug development professionals and academic scientists to leverage this powerful technology in their synthetic endeavors.
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Khong, S. N., & Kwon, O. (2012). Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses. Molecules, 17(5), 5626–5650. Available at: [Link]
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Rueping, M., Brinkmann, C., Antonchick, A. P., & Atodiresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604–4607. Available at: [Link]
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Chen, J.-R., & Xiao, W.-J. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. Chemical Society Reviews, 45(3), 653-669. Available at: [Link]
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Gao, F., et al. (2018). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers, 5(1), 57-61. Available at: [Link]
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Chen, F., et al. (2016). Highly Enantioselective Synthesis of Indolines: Asymmetric Hydrogenation at Ambient Temperature and Pressure with Cationic Ruthenium Diamine Catalysts. Angewandte Chemie International Edition, 55(44), 13863-13866. Available at: [Link]
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Khong, S. N., & Kwon, O. (2012). Chiral aminophosphines as catalysts for enantioselective double-Michael indoline syntheses. Molecules (Basel, Switzerland), 17(5), 5626–5650. Available at: [Link]
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Rueping, M., Brinkmann, C., Antonchick, A. P., & Atodiresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Sci-Hub. Available at: [Link]
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Chen, F., et al. (2016). Highly Enantioselective Synthesis of Indolines: Asymmetric Hydrogenation at Ambient Temperature and Pressure with Cationic Ruthenium Diamine Catalysts. Semantic Scholar. Available at: [Link]
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Khong, S. N., & Kwon, O. (2012). Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses. Molecules, 17(5), 5626-5650. Available at: [Link]
- Kwon, O. (n.d.). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. eScholarship, University of California.
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Unknown. (2025). Novel chiral aminophosphine ligand: Synthesis and application in asymmetric catalytic hydrogenation reaction. ResearchGate. Available at: [Link]
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Trovato, F., & Beccalli, E. M. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4779–4843. Available at: [Link]
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van den Berg, M., et al. (2002). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, (2), 169-176. Available at: [Link]
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Wang, Z., et al. (2021). Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives. CCS Chemistry. Available at: [Link]
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Unknown. (n.d.). Palladium-catalyzed asymmetric dearomatization of indoles involving a C(sp²)–Pd species. ResearchGate. Available at: [Link]
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Gao, D., et al. (2021). Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. Proceedings of the National Academy of Sciences, 118(12), e2024472118. Available at: [Link]
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Trost, B. M., & Zhang, Y. (2011). The Palladium Catalyzed Asymmetric Addition of Oxindoles and Allenes: An Atom-Economical Versatile Method for the Construction of Chiral Indole Alkaloids. Journal of the American Chemical Society, 133(22), 8502–8505. Available at: [Link]
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Zhang, G., et al. (2022). Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. Journal of the American Chemical Society, 144(35), 16034–16042. Available at: [Link]
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Unknown. (n.d.). Scheme 1. Palladium-Catalyzed Asymmetric Dearomatization of Indoles... ResearchGate. Available at: [Link]
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Cerra, S., et al. (2024). Palladium-Catalyzed Tsuji–Trost-Type Reaction of 3-Indolylmethylacetates with O, and S Soft Nucleophiles. Molecules, 29(14), 3290. Available at: [Link]
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Wikipedia. (n.d.). Trost ligand. Wikipedia. Available at: [Link]
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Li, Q., et al. (2022). Palladium-Catalyzed Asymmetric Dearomative Carbonylation of Indoles. Organic Letters, 24(16), 3033–3037. Available at: [Link]
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Unknown. (n.d.). Scheme 1. Palladium-catalyzed asymmetric dearomatization of indoles... ResearchGate. Available at: [Link]
-
Unknown. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2024). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N─N chiral indoles. Science Advances, 10(20), eado8941. Available at: [Link]
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Unknown. (2020). p-stereogenic-amino-phosphines-as-chiral-ligands-from-privileged-intermediates-to-asymmetric-catalysis. Bohrium. Available at: [Link]
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Escorihuela, J., et al. (2020). P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis. Accounts of Chemical Research, 53(4), 936–949. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indolines. . Available at: [Link]
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Cerra, S., et al. (2024). (PDF) Palladium-Catalyzed Tsuji–Trost-Type Reaction of 3-Indolylmethylacetates with O, and S Soft Nucleophiles. ResearchGate. Available at: [Link]
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Li, Q., et al. (2022). Palladium-Catalyzed Asymmetric Dearomative Carbonylation of Indoles. Organic letters, 24(16), 3033–3037. Available at: [Link]
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Application Note & Protocol: Large-Scale Synthesis of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Abstract
This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, a highly valuable chiral P,N-bidentate ligand. This ligand has demonstrated exceptional performance in various asymmetric catalytic transformations, making its efficient and scalable synthesis a critical objective for researchers in pharmaceutical and fine chemical industries.[] This guide is designed for chemists, process scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key procedural choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Chiral P,N-Ligands
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis.[2] The efficacy and selectivity of these reactions are profoundly influenced by the choice of ligand. Chiral phosphine ligands, in particular, have been instrumental in the development of asymmetric catalysis.[3] Among these, P,N-bidentate ligands, which feature both a soft phosphorus and a hard nitrogen donor atom, offer a unique combination of electronic and steric properties. This unique architecture allows for the formation of stable, well-defined metal complexes that can induce high levels of enantioselectivity in a wide array of reactions, including hydrogenation, hydrosilylation, and C-C bond-forming reactions.[4][5]
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, with its rigid indane backbone, provides a well-defined chiral environment, making it a privileged scaffold in asymmetric synthesis. The primary challenge, however, lies in transitioning its synthesis from laboratory-scale preparations to a robust, scalable process suitable for industrial production.[6] This document outlines a validated pathway to achieve this goal.
Strategic Overview of the Synthetic Pathway
The synthesis of the target ligand is best approached through a multi-step sequence starting from a readily available chiral precursor. The chosen strategy emphasizes convergent synthesis, use of commercially available reagents, and purification methods amenable to large-scale operations.
Caption: Key safety components for handling phosphine reagents.
Conclusion
The protocol detailed herein provides a robust and scalable pathway for the synthesis of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine. By understanding the rationale behind each step—from the choice of protecting group to the critical requirement of an inert atmosphere for the phosphination step—research and development teams can confidently implement and adapt this process for large-scale production. The stringent quality control measures and rigorous safety protocols outlined are essential for ensuring the final product is of high purity and can be handled safely, ultimately enabling its successful application in developing next-generation asymmetric catalytic processes.
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ResearchGate. Synthesis, purification, and characterization of tetraphosphine ligands. Available at: [Link]
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National Institutes of Health (NIH). Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses. Molecules. 2012 Oct; 17(10): 12158–12173. Available at: [Link]
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Royal Society of Chemistry. In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation. Chem. Sci., 2024,15, 13742-13751. Available at: [Link]
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ResearchGate. A review on cis-1-aminoindan-2-ol derived asymmetric syntheses. Available at: [Link]
- Google Patents. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
ResearchGate. Novel chiral aminophosphine ligand: Synthesis and application in asymmetric catalytic hydrogenation reaction. Available at: [Link]
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ResearchGate. Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. Available at: [Link]
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PubMed Central (PMC). (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. Org. Synth. 2009, 86, 180–187. Available at: [Link]
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PubMed Central (PMC). Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination. Nat Commun. 2023; 14: 6734. Available at: [Link]
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Application Notes and Protocols: Asymmetric Synthesis of Chiral Amine Derivatives via Enantioselective Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Amines
Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, including approximately 40-45% of small-molecule pharmaceuticals, agrochemicals, and natural products.[1] Their specific three-dimensional arrangement is often crucial for therapeutic efficacy, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, the development of efficient and sustainable methods for producing enantiomerically pure amines is a paramount objective in modern organic synthesis and drug development.[1][2]
Among the various synthetic strategies, the transition-metal-catalyzed asymmetric hydrogenation of prochiral imines, enamines, and related unsaturated nitrogen-containing compounds stands out as one of the most powerful and atom-economical methods.[1][3] This approach offers high efficiency, excellent enantioselectivity, and minimal waste generation, aligning with the principles of green chemistry.[1] This guide provides an in-depth overview of the principles, key catalyst systems, and practical protocols for performing enantioselective hydrogenation to generate chiral amine derivatives.
Theoretical Background: Principles of Enantioselective Hydrogenation
Enantioselective hydrogenation involves the addition of two hydrogen atoms across a C=N double bond (or related unsaturated bond) of a prochiral substrate, guided by a chiral catalyst to favor the formation of one enantiomer over the other. The most common substrates for this transformation are imines and enamides.[3][4]
The general transformation can be represented as:
R1(R2)C=NR3 + H₂ --(Chiral Catalyst)--> R1(R2)CH-NHR3*
The success of this reaction hinges on the chiral catalyst, which is typically composed of a transition metal (such as Iridium, Rhodium, or Ruthenium) and a chiral ligand.[5] The ligand creates a chiral environment around the metal center, which differentiates between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer.[6]
Key Catalyst Systems
Significant progress in this field has been driven by the development of novel chiral phosphorus ligands.[1] These ligands, in combination with transition metals, form highly active and selective catalysts.
-
Iridium-Based Catalysts: Iridium complexes, particularly those with phosphine-oxazoline (PHOX) ligands and bisphosphine ligands like f-Binaphane, are highly effective for the hydrogenation of various imines, including N-aryl, N-alkyl, and even unprotected N-H imines.[3][7][8] The iridium-catalyzed hydrogenation of an N-aryl imine is a key step in the industrial, multiton-scale synthesis of the herbicide (S)-metolachlor, showcasing the industrial viability of this technology.[1][9]
-
Rhodium-Based Catalysts: Rhodium complexes, often paired with chiral bisphosphine ligands such as DuPhos, BisP*, and MiniPHOS, are particularly renowned for the asymmetric hydrogenation of enamides.[10][11] These reactions typically proceed with very high enantioselectivities and are instrumental in the synthesis of chiral α-amino acids and their derivatives.[10]
-
Ruthenium-Based Catalysts: Ruthenium catalysts, especially those featuring BINAP and its derivatives in combination with a diamine, are highly efficient for the asymmetric hydrogenation of ketones, which can be a key step in reductive amination protocols to access chiral amines.[12][13]
The Catalytic Cycle: A Mechanistic Glimpse
While the exact mechanism can vary depending on the metal, ligand, and substrate, a general catalytic cycle for the iridium-catalyzed hydrogenation of an imine often involves the following key steps:
-
Oxidative Addition: The active catalyst reacts with molecular hydrogen (H₂) to form a dihydride species.
-
Substrate Coordination: The imine substrate coordinates to the metal center.
-
Migratory Insertion: One of the hydride ligands is transferred to the imine carbon, forming a metal-amide intermediate.
-
Reductive Elimination: The second hydride is transferred to the nitrogen-bound carbon, releasing the chiral amine product and regenerating the active catalyst.
Recent studies, particularly on the industrially significant (S)-metolachlor process, suggest a plausible "proton-first, outer-sphere mechanism" where the substrate does not directly coordinate to the metal in a bidentate fashion. Instead, a hydride is transferred from a five-coordinate iridium trihydride, directed by a C-H∙∙∙Ir interaction.[9]
Caption: A simplified catalytic cycle for iridium-catalyzed imine hydrogenation.
Experimental Protocols
General Considerations for Asymmetric Hydrogenation
-
Inert Atmosphere: Asymmetric hydrogenation reactions are highly sensitive to oxygen. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvent Purity: Solvents should be of high purity and freshly distilled or degassed to remove dissolved oxygen.
-
Reagent Purity: The purity of the substrate, catalyst precursor, and ligand is crucial for achieving high enantioselectivity and reproducibility.
-
Pressure Equipment: Reactions are typically carried out in a high-pressure autoclave equipped with a magnetic or mechanical stirrer. Ensure all pressure equipment is properly maintained and operated by trained personnel.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Aryl Imine
This protocol is a representative example for the synthesis of a chiral amine using an in situ prepared iridium catalyst.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I)-1,5-cyclooctadiene chloride dimer)
-
Chiral bisphosphine ligand (e.g., (R,S)-Xyliphos, (S,S)-f-Binaphane)
-
N-Aryl imine substrate
-
Anhydrous, degassed methanol
-
High-pressure autoclave with a glass liner and stirrer bar
-
Schlenk flasks and syringes for inert atmosphere manipulations
Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox or under a stream of argon, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) to a Schlenk flask.
-
Add a portion of the degassed methanol and stir the mixture at room temperature for 30 minutes to form the catalyst precursor solution.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve the N-aryl imine substrate (1.0 equiv) in the remaining degassed methanol.
-
Transfer the substrate solution to the glass liner of the autoclave.
-
Using a cannula or syringe, transfer the catalyst precursor solution to the autoclave liner containing the substrate.
-
-
Hydrogenation:
-
Seal the autoclave securely.
-
Purge the autoclave three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50-80 bar).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by periodically taking aliquots (after safely depressurizing and purging the system) and analyzing them by GC or HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the system with nitrogen.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure chiral amine.
-
-
Determination of Enantiomeric Excess (ee):
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis, often after derivatization to a suitable amide or carbamate.
-
Caption: Workflow for a typical asymmetric hydrogenation experiment.
Data Presentation and Interpretation
The success of an asymmetric hydrogenation is primarily evaluated by the conversion of the starting material, the yield of the desired product, and its enantiomeric excess (ee).
Table 1: Representative Data for Iridium-Catalyzed Hydrogenation of Imines
| Entry | Substrate (Imine) | Chiral Ligand | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | ee (%) | Reference |
| 1 | N-Phenyl-1-phenylethan-1-imine | (S,S)-f-Binaphane | 100:1 | 50 | 25 | 95 | [8] |
| 2 | MEA Imine¹ | (R,S)-Xyliphos | >1,000,000:1 | 80 | 50 | 79 | [14] |
| 3 | N-Alkyl α-aryl furan-imine | (S,S)-f-Binaphane-L7 | 100:1 | 50 | 30 | up to 90 | [1] |
| 4 | N-H Ketoimine² | (S,S)-f-Binaphane | 100:1 | 60 | 25 | up to 95 | [8] |
¹MEA Imine = 2-methyl-6-ethyl-N-(1'-methoxy-2'-propyl)aniline imine ²Substrates derived from organometallic addition to nitriles.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst (oxygen contamination)- Catalyst poisoning (impurities in substrate/solvent)- Insufficient H₂ pressure or temperature | - Ensure rigorous inert atmosphere techniques.- Purify substrate and use high-purity, degassed solvents.- Increase H₂ pressure and/or reaction temperature. |
| Low Enantioselectivity | - Incorrect ligand for the substrate- Racemization of product under reaction conditions- Non-optimal reaction temperature or solvent | - Screen a variety of chiral ligands.- Analyze reaction at lower conversions; consider milder conditions.- Optimize temperature and solvent polarity. |
| Poor Reproducibility | - Inconsistent purity of reagents or solvents- Traces of oxygen or moisture- Inaccurate measurement of catalyst/ligand | - Use reagents from the same batch; re-purify if necessary.- Improve inert atmosphere techniques.- Prepare stock solutions of the catalyst for consistency. |
Analysis of Enantiomeric Excess
Accurate determination of the enantiomeric excess is critical. Several methods are available:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common method. The product is passed through a column with a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.
-
Chiral Gas Chromatography (GC): Similar to HPLC but for volatile compounds. Often requires derivatization of the amine.
-
NMR Spectroscopy with Chiral Shift Reagents: A chiral shift reagent can be added to the NMR sample, which complexes with the enantiomers differently, leading to separate signals for each enantiomer that can be integrated.[15][16]
-
Circular Dichroism (CD) Spectroscopy: High-throughput screening methods have been developed that utilize CD-active metal complexes formed in situ with the chiral amine product to determine ee.[17][18]
Conclusion
Asymmetric hydrogenation is a cornerstone technology for the synthesis of chiral amines, offering unparalleled efficiency and elegance. The continued development of new catalyst systems, driven by innovative ligand design, continues to broaden the scope and applicability of this powerful transformation.[1] For researchers in academia and industry, a thorough understanding of the underlying principles, meticulous execution of experimental protocols, and careful analysis of results are key to successfully harnessing this technology for the synthesis of valuable chiral building blocks and active pharmaceutical ingredients.
References
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Wang, C., & Xiao, J. (2014). Asymmetric Reductive Amination. Topics in Current Chemistry, 343, 261–282. Available from: [Link]
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Imamoto, T., et al. (2005). A New P-Chiral Phosphine Ligand, (R,R)-2,3-Bis(tert-butylmethylphosphino)quinoxaline, for Highly Enantioselective Transition-Metal-Catalyzed Reactions. Journal of the American Chemical Society, 127(32), 11542–11543. Available from: [Link]
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Mazuela, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13454–13509. Available from: [Link]
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Mazuela, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Center for Biotechnology Information. Available from: [Link]
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Sha, S., et al. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis, 11(22), 14060–14095. Available from: [Link]
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Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. University of Liverpool IT Services. Available from: [Link]
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Imamoto, T., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268–5275. Available from: [Link]
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Zhang, W., et al. (2020). Pd-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. ResearchGate. Available from: [Link]
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Brandt, P., et al. (2003). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 22(12), 2514–2525. Available from: [Link]
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Rodríguez, S., et al. (2014). Amine-Tunable Ruthenium Catalysts for Asymmetric Reduction of Ketones. Advanced Synthesis & Catalysis, 356(2-3), 301-307. Available from: [Link]
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Imamoto, T., et al. (2005). A New P-Chiral Phosphine Ligand... Journal of the American Chemical Society. Available from: [Link]
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Zhang, W., et al. (2021). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. Available from: [Link]
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Cui, X., et al. (2009). Enantioselective Hydrogenation of N−H Imines. Journal of the American Chemical Society, 131(26), 9362–9364. Available from: [Link]
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Imamoto, T. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry, 84(4), 859-869. Available from: [Link]
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Feldgus, S., & Landis, C. R. (2001). Origin of Enantioreversal in the Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Enamides and the Effect of the α-Substituent. Organometallics, 20(11), 2374–2386. Available from: [Link]
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Ruan, J., et al. (2008). Chiral amino amides for the ruthenium(II)-catalyzed asymmetric transfer hydrogenation reaction of ketones in water. Tetrahedron: Asymmetry, 19(11), 1334-1340. Available from: [Link]
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Ding, K., et al. (2011). Chiral phosphine-phosphoramidite ligands for highly enantioselective hydrogenation of N-arylimines. Organic & Biomolecular Chemistry, 9(21), 7408-7413. Available from: [Link]
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Kumar, A., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. ChemistrySelect, 9(1), e202303986. Available from: [Link]
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Liu, D., et al. (2005). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, (27), 3478-3480. Available from: [Link]
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Shrestha, R., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Center for Biotechnology Information. Available from: [Link]
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Shrestha, R., et al. (2021). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 54(17), 3345–3358. Available from: [Link]
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Pápai, I., et al. (2013). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. Available from: [Link]
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Wetzl, D., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. ChemCatChem, 8(15), 2469-2472. Available from: [Link]
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Semproni, A., & Bercaw, J. E. (2022). A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. National Center for Biotechnology Information. Available from: [Link]
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Black, S. J., et al. (2020). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Catalysis Science & Technology, 10(1), 24-43. Available from: [Link]
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Kuwano, R., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 578–584. Available from: [Link]
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Hannedouche, J., et al. (2003). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 22(23), 4725–4733. Available from: [Link]
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Noyori, R., et al. (2001). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 123(13), 3049–3053. Available from: [Link]
- Blaser, H.-U., et al. (2021). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Asymmetric Catalysis on Industrial Scale; Wiley-VCH.
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Zhang, W., et al. (2021). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. Available from: [Link]
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Liu, D., et al. (2005). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Semantic Scholar. Available from: [Link]
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Kim, H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 350–357. Available from: [Link]
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Shrestha, R., et al. (2018). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 13(5), 941-956. Available from: [Link]
-
Li, L.-P., & Ye, B.-H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10717–10723. Available from: [Link]
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Li, C., et al. (2023). Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. Green Chemistry, 25(20), 8234-8242. Available from: [Link]
-
Xiao, J., et al. (2008). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters, 10(22), 5179–5182. Available from: [Link]
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Rueping, M., et al. (2011). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology, 1(8), 1364-1372. Available from: [Link]
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Krische, M. J., et al. (2021). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. National Center for Biotechnology Information. Available from: [Link]
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Reddit user discussion. (2023). Hydrogenation troubleshooting. r/Chempros. Available from: [Link]
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Application Notes and Protocols for the Catalytic Asymmetric Synthesis of 2-Pyrazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 2-Pyrazolines in Modern Chemistry
The 2-pyrazoline scaffold is a privileged heterocyclic motif of immense interest in medicinal chemistry and drug discovery. Molecules incorporating this five-membered nitrogen-containing ring exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties. The introduction of a stereocenter into the pyrazoline ring significantly impacts its pharmacological profile, as different enantiomers of a chiral drug can have vastly different activities and metabolic fates. Consequently, the development of robust and efficient methods for the catalytic asymmetric synthesis of 2-pyrazolines is a critical endeavor, enabling access to enantiomerically pure compounds for biological evaluation and the development of new therapeutics.
This guide provides an in-depth overview of three prominent and mechanistically distinct strategies for the catalytic asymmetric synthesis of 2-pyrazolines. Each section details the underlying chemical principles, provides field-proven insights into the reaction, and presents a detailed, step-by-step protocol for researchers to implement in the laboratory.
I. Organocatalytic Aza-Michael/Condensation Cascade
This approach leverages the power of chiral organocatalysis, often employing bifunctional catalysts such as those derived from cinchona alkaloids. The reaction proceeds through a sequential aza-Michael addition of a hydrazine derivative to an α,β-unsaturated carbonyl compound, followed by an intramolecular condensation to form the pyrazoline ring.
Causality and Experimental Rationale
The success of this method hinges on the dual activation capabilities of the bifunctional catalyst. For instance, a cinchona alkaloid-derived thiourea catalyst can simultaneously activate both the nucleophile (hydrazine or hydrazone) and the electrophile (enone). The thiourea moiety activates the enone through hydrogen bonding, lowering its LUMO, while the basic tertiary amine of the cinchona backbone deprotonates the hydrazine derivative, increasing its nucleophilicity. This dual activation within a chiral environment allows for a highly organized transition state, leading to excellent enantiocontrol. The subsequent cyclization and dehydration are often spontaneous or promoted by mild heating.
Experimental Workflow Diagram
Caption: General workflow for organocatalytic pyrazoline synthesis.
Protocol: Asymmetric Synthesis of a 2-Pyrazoline via Aza-Michael Addition
This protocol is adapted from a general procedure for the cinchona alkaloid-catalyzed enantioselective addition of hydrazones to enones.[1][2]
Materials:
-
Hydrazone (e.g., N-methyl-N-phenylhydrazone of benzaldehyde) (0.5 mmol, 1.0 equiv)
-
α,β-Unsaturated Ketone (e.g., cyclohex-2-en-1-one) (1.0 mmol, 2.0 equiv)
-
Cinchona Alkaloid Catalyst (e.g., a quinine-derived thiourea) (0.1 mmol, 20 mol%)
-
Anhydrous Toluene (1.0 mL)
-
Silica Gel for flash chromatography
-
Eluent for chromatography (e.g., Diethyl ether/Pentane mixture)
Procedure:
-
To a dry glass vial equipped with a magnetic stir bar, add the hydrazone (0.5 mmol) and the cinchona alkaloid catalyst (0.1 mmol).
-
Add anhydrous toluene (1.0 mL) and stir until all solids are dissolved.
-
Add the α,β-unsaturated ketone (1.0 mmol) to the solution.
-
Seal the vial and stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of diethyl ether in pentane) to afford the chiral 2-pyrazoline.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
| Substrate (Hydrazone) | Substrate (Enone) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Benzaldehyde N-methyl-N-phenylhydrazone | Cyclohex-2-en-1-one | 20 | 94 | up to 77 | [1][2] |
| 4-Nitrobenzaldehyde N-methyl-N-phenylhydrazone | Cyclohex-2-en-1-one | 20 | 85 | 75 | [1][2] |
II. Copper-Catalyzed Asymmetric [3+2] Cycloaddition
This powerful strategy involves the reaction of a three-carbon component with a hydrazine, formally a [3+2] cycloaddition, to construct the five-membered pyrazoline ring. A notable example is the copper-catalyzed reaction of propargylic acetates with hydrazines, developed by Hu and coworkers.[3]
Causality and Experimental Rationale
In this reaction, a chiral copper(I) complex, typically formed in situ from a copper salt and a chiral ligand, catalyzes the transformation. The propargylic acetate serves as a precursor to a copper-allenylidene intermediate, which is a highly reactive bis-electrophilic species. The hydrazine then acts as a bis-nucleophile. The chiral ligand environment around the copper center dictates the facial selectivity of the nucleophilic attack of the hydrazine onto the allenylidene intermediate, thereby controlling the stereochemistry of the newly formed stereocenter. The reaction proceeds with high regioselectivity and enantioselectivity.[4][5]
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for Cu-catalyzed pyrazoline synthesis.
Protocol: Copper-Catalyzed Asymmetric Synthesis of a 2-Pyrazoline
This protocol is based on the work of Hu and coworkers for the enantioselective synthesis of 2-pyrazolines from propargylic acetates and hydrazines.[3][6]
Materials:
-
Copper(I) salt (e.g., CuBr) (0.01 mmol, 5 mol%)
-
Chiral Ligand (e.g., a tridentate P,N,N-ligand) (0.011 mmol, 5.5 mol%)
-
Propargylic Acetate (0.2 mmol, 1.0 equiv)
-
Hydrazine (e.g., Phenylhydrazine) (0.24 mmol, 1.2 equiv)
-
Base (e.g., t-BuONa) (0.3 mmol, 1.5 equiv)
-
Anhydrous Solvent (e.g., THF) (1.0 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the copper(I) salt (5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous THF (0.5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate vial, dissolve the propargylic acetate (0.2 mmol) and the hydrazine (0.24 mmol) in anhydrous THF (0.5 mL).
-
Add the solution of the substrates to the catalyst mixture.
-
Add the base (e.g., t-BuONa, 0.3 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 40 °C) for the required time (e.g., 12-24 hours), monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or SFC.
| Substrate (Propargylic Acetate) | Substrate (Hydrazine) | Ligand | Yield (%) | ee (%) | Reference |
| 1-Phenylprop-2-yn-1-yl acetate | Phenylhydrazine | Tridentate P,N,N | up to 95 | up to 96 | [3][4] |
| 1-(4-Chlorophenyl)prop-2-yn-1-yl acetate | Methylhydrazine | Tridentate P,N,N | 88 | 94 | [3][4] |
III. Chiral Phosphoric Acid-Catalyzed 6π-Electrocyclization
A distinct and elegant approach to chiral 2-pyrazolines involves the use of a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, to catalyze a 6π-electrocyclization reaction. This method, pioneered by List and coworkers, transforms pre-formed or in situ-generated hydrazones of α,β-unsaturated ketones into N-aryl 2-pyrazolines.[3]
Causality and Experimental Rationale
The chiral phosphoric acid (CPA) catalyst plays a crucial role in protonating the imine nitrogen of the hydrazone substrate. This protonation activates the substrate and lowers the energy barrier for the subsequent 6π-electrocyclization. The chiral backbone of the CPA creates a well-defined chiral pocket that directs the conrotatory cyclization to proceed in a highly enantioselective manner. The resulting cyclic intermediate then undergoes tautomerization to afford the final 2-pyrazoline product. A key challenge in one-pot versions of this reaction is the incompatibility of the initial acid-catalyzed hydrazone formation with the CPA-catalyzed cyclization, often requiring a two-step, one-pot procedure where the dehydrating agent is removed before adding the CPA catalyst.[3]
Reaction Mechanism Diagram
Caption: Mechanism of CPA-catalyzed 6π-electrocyclization.
Protocol: Chiral Phosphoric Acid-Catalyzed Synthesis of an N-Aryl 2-Pyrazoline
This protocol is based on the work of List and coworkers.[3] Note that this often requires the pre-formation of the hydrazone.
Materials:
-
Hydrazone of an α,β-unsaturated ketone (0.2 mmol, 1.0 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP) (0.02 mmol, 10 mol%)
-
Anhydrous Solvent (e.g., Dichloromethane or Toluene) (2.0 mL)
-
Molecular Sieves (optional, for in situ hydrazone formation)
Procedure:
-
One-Pot (from Ketone and Hydrazine): a. To a vial, add the α,β-unsaturated ketone (0.2 mmol), aryl hydrazine hydrochloride (0.22 mmol), and activated 4 Å molecular sieves. b. Add anhydrous solvent (e.g., toluene, 2.0 mL) and heat the mixture (e.g., at 50 °C) for several hours until hydrazone formation is complete (monitored by TLC/LC-MS). c. Cool the mixture to room temperature and filter off the molecular sieves. d. To the filtrate containing the hydrazone, add the chiral phosphoric acid catalyst (10 mol%). e. Stir at room temperature until the cyclization is complete.
-
From Pre-formed Hydrazone: a. To a dry vial under an inert atmosphere, add the pre-formed hydrazone (0.2 mmol) and the chiral phosphoric acid catalyst (0.02 mmol). b. Add anhydrous solvent (2.0 mL). c. Stir the mixture at room temperature for the required duration (e.g., 24-72 hours).
-
Workup and Purification (for both methods): a. Once the reaction is complete, directly load the reaction mixture onto a silica gel column. b. Purify by flash chromatography using an appropriate eluent system to isolate the chiral N-aryl 2-pyrazoline. c. Determine the enantiomeric excess by chiral HPLC or SFC.
| Substrate (Hydrazone from...) | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| Chalcone & Phenylhydrazine | TRIP (10) | Toluene | 85 | 94 | [3] |
| (E)-4-Phenylbut-3-en-2-one & p-Tolylhydrazine | TRIP (10) | CH2Cl2 | 91 | 90 | [3] |
Conclusion
The catalytic asymmetric synthesis of 2-pyrazolines is a vibrant area of research, with organocatalysis, metal catalysis, and Brønsted acid catalysis emerging as powerful and complementary strategies. The choice of method depends on the desired substitution pattern of the pyrazoline and the availability of starting materials. The protocols outlined in this guide provide a solid foundation for researchers to access these valuable chiral building blocks, paving the way for further advancements in drug discovery and development. Each method offers a unique mechanistic pathway, and understanding the causality behind catalyst and substrate selection is paramount to achieving high yields and enantioselectivities.
References
-
Campbell, N. R., & List, B. (2011). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization. Angewandte Chemie International Edition, 50(44), 10433-10435. [Link]
-
Thomson, C. J., Barber, D. M., & Dixon, D. J. (2024). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. Chemical Science, 15(34), 10145-10151*. [Link]
-
Marcos, V., Alemán, J., & Rayo, J. (2007). Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. The Journal of Organic Chemistry, 72(10), 3849-3852. [Link]
-
Macmillan Group Meeting. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Link]
-
Zhang, D. Y., Shao, L., Xu, J., & Hu, X. P. (2015). Copper-Catalyzed Asymmetric Formal [3+ 2] Cycloaddition of Propargylic Acetates with Hydrazines: Enantioselective Synthesis of Optically Active 2-Pyrazolines. ACS Catalysis, 5(9), 5026-5030. [Link]
-
Zhang, D.-Y., Shao, L., Xu, J., & Hu, X.-P. (2015). Copper-Catalyzed Asymmetric Formal [3 + 2] Cycloaddition of Propargylic Acetates with Hydrazines: Enantioselective Synthesis of Optically Active 2-Pyrazolines. Sci-Hub. [Link]
-
Zhang, D.-Y., Shao, L., Xu, J., & Hu, X.-P. (2015). Copper-Catalyzed Asymmetric Formal [3+2] Cycloaddition of Propargylic Acetates with Hydrazines: Enantioselective Synthesis of Optically Active 2-Pyrazolines. ResearchGate. [Link]
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- 4. Sci-Hub. Copper-Catalyzed Asymmetric Formal [3 + 2] Cycloaddition of Propargylic Acetates with Hydrazines: Enantioselective Synthesis of Optically Active 2-Pyrazolines / ACS Catalysis, 2015 [sci-hub.ru]
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Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity in Phosphine-Catalyzed Reactions
Welcome to the technical support center for phosphine-catalyzed reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. This resource moves beyond simple checklists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your asymmetric syntheses.
Core Troubleshooting Guide
This section is structured to help you diagnose and resolve issues with enantioselectivity in a logical, step-by-step manner. Each question addresses a specific experimental problem and provides a detailed explanation of the causative factors and potential solutions.
Section A: Catalyst and Ligand Issues
The chiral phosphine ligand is the heart of the asymmetric reaction; its integrity and suitability are paramount.
Q1: My enantioselectivity is low or inconsistent across batches. Could my phosphine ligand be the problem?
A1: Absolutely. The purity, stability, and structural integrity of the chiral phosphine ligand are critical for achieving high enantioselectivity. Several factors could be at play:
-
Ligand Purity: Commercially available or synthesized ligands may contain impurities that can interfere with the catalytic cycle. Even small amounts of achiral phosphines or residual starting materials from the ligand synthesis can generate a competing, non-selective background reaction, eroding the overall enantiomeric excess (ee).
-
Oxidation: Tertiary phosphines are susceptible to oxidation to the corresponding phosphine oxides, especially if they are electron-rich.[1] Phosphine oxides do not typically participate in the catalytic cycle and their presence effectively reduces the concentration of the active chiral ligand. More importantly, if oxidation occurs during the reaction, it can alter the ligand-to-metal ratio, which is often crucial for selectivity.
-
Racemization: While many common backbone-chiral ligands (e.g., BINAP, DuPhos) are configurationally stable, some P-stereogenic phosphines can be susceptible to racemization under certain conditions, such as elevated temperatures or in the presence of acidic or basic impurities.[2][3] This loss of enantiopurity in the ligand will directly translate to a loss of enantioselectivity in the product.
Q2: I've confirmed my ligand is pure and handled correctly, but the enantioselectivity is still poor. How do I select a better ligand for my specific transformation?
A2: Ligand selection is not a one-size-fits-all process; it's a rational design exercise based on the specific demands of your substrate and reaction mechanism. The success of a chiral ligand depends on the precise three-dimensional "chiral pocket" it creates around the metal center.[4] Consider these principles:
-
Steric and Electronic Properties: The electronic nature (electron-donating or -withdrawing) and steric bulk of the substituents on the phosphorus atom and the ligand backbone are fundamental.[5][6] Electron-rich ligands can enhance the reactivity of the metal center, while bulky substituents can create a more defined and restrictive chiral environment, forcing the substrate to approach from a specific trajectory.[7] A data-driven approach, analyzing successful ligands for similar reactions, can guide your selection.[8]
-
Backbone vs. P-Chirality: Chiral phosphine ligands are broadly categorized by the location of the stereogenic element.[4][9]
-
Backbone Chirality: Chirality resides in the carbon framework connecting the phosphorus atoms (e.g., BINAP, DuPhos). These are often conformationally rigid.[4]
-
P-Chirality (P-Stereogenic): The phosphorus atom itself is a stereocenter (e.g., DIPAMP). These ligands can offer a chiral environment very close to the reaction center.[5][9] The optimal choice is highly dependent on the reaction. If one class fails, exploring the other is a logical step.
-
-
Bite Angle (for Bidentate Ligands): The P-Metal-P angle, or "bite angle," influences the geometry of the catalytic complex and, consequently, the enantioselectivity. Ligands with different backbones will enforce different bite angles. Screening ligands with varying bite angles (e.g., comparing a five-membered ring chelate with a seven-membered ring chelate) can be a powerful optimization strategy.
Q3: I suspect my phosphine ligand has oxidized. How can I confirm this and what is the remedy?
A3: ³¹P NMR spectroscopy is the most direct method to detect phosphine oxidation.
-
Detection: Phosphine oxides typically resonate significantly downfield (at a higher ppm value) from their corresponding phosphines. The appearance of a new peak in this region is a strong indicator of oxidation.
-
Remediation: If significant oxidation has occurred, the ligand must be purified. This can often be achieved by column chromatography on silica gel or by recrystallization. However, the best remedy is prevention.
-
Prevention: Always handle and store phosphine ligands under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques with nitrogen or argon). Use deoxygenated solvents for all manipulations. For a detailed protocol, see the Experimental Protocols section below.
Section B: Substrate and Reagent Integrity
The quality of all components in the reaction flask can influence the final stereochemical outcome.
Q4: How critical is the purity of my substrate and other reagents for enantioselectivity?
A4: Extremely critical. Impurities can negatively impact enantioselectivity in several ways:
-
Catalyst Poisoning: Certain functional groups or residual contaminants can irreversibly bind to the active metal center, deactivating the catalyst.[10] Common poisons include sulfur-containing compounds (e.g., thiols), which can bind strongly to many transition metals.[11] This reduces the effective catalyst concentration and can favor less selective background pathways.
-
Competing Reactions: Impurities may act as alternative substrates for the catalyst, consuming it in non-productive or non-selective pathways.
-
Inhibition: Some impurities might not permanently deactivate the catalyst but can coordinate reversibly, inhibiting its activity and potentially altering the structure of the active catalytic species.
Always use substrates and reagents of the highest possible purity. If necessary, purify starting materials by distillation, recrystallization, or chromatography before use.
Section C: Reaction Condition Optimization
Fine-tuning the reaction environment is a powerful tool for enhancing stereochemical control.
Q5: My reaction is fast and high-yielding, but the enantioselectivity is only moderate. What is the first parameter I should optimize?
A5: Temperature is often the most impactful parameter for improving enantioselectivity.[12]
-
Thermodynamic Rationale: The enantiomeric excess is determined by the difference in the free energy of activation (ΔΔG‡) for the two competing diastereomeric transition states that lead to the (R) and (S) products. According to the Eyring equation, this difference has a greater impact on the ratio of products at lower temperatures.
-
Practical Approach: Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) often slows down the reaction rate but significantly enhances enantioselectivity.[3][13] It is crucial to find a balance where the reaction proceeds at a reasonable rate while maximizing stereocontrol. See Protocol 2 for a systematic approach to temperature screening.
Q6: Can reaction time and concentration influence the final % ee?
A6: Yes, both parameters can be influential, though often less dramatically than temperature or ligand choice.
-
Concentration: In some systems, higher concentrations can favor aggregation of the catalyst or lead to bimolecular side reactions that may be less selective. Conversely, very low concentrations might slow the desired reaction enough that a background, non-catalyzed reaction becomes significant. It is always wise to screen a small range of concentrations.
-
Reaction Time: If the product is susceptible to racemization under the reaction conditions or if the catalyst degrades over time to a less selective species, prolonged reaction times can lead to a decrease in the final measured % ee.[3] It is good practice to monitor the reaction by a suitable technique (e.g., TLC, GC, LC-MS) and to stop the reaction as soon as the starting material is consumed.
Section D: Solvent and Additive Effects
The reaction medium can profoundly influence the catalyst's conformation and reactivity.
Q7: How important are solvent choice and purity for achieving high enantioselectivity?
A7: Solvent choice is paramount. The solvent can influence the reaction by:
-
Stabilizing Transition States: Solvents of different polarities can differentially stabilize the two diastereomeric transition states, thereby altering the energy gap (ΔΔG‡) between them and changing the enantioselectivity.[13]
-
Coordinating to the Catalyst: Coordinating solvents (e.g., THF, acetonitrile) can sometimes occupy a coordination site on the metal, influencing the geometry of the active catalyst and its interaction with the substrate.
-
Purity: Trace amounts of water or other coordinating impurities in the solvent can be highly detrimental.[1] Water can hydrolyze reagents or intermediates and can compete for coordination sites on the catalyst. Always use rigorously dried and deoxygenated solvents.
Q8: Can additives be used to rescue or improve a reaction with low enantioselectivity?
A8: Yes, additives can have a dramatic effect and are a key part of the optimization process.
-
Molecular Sieves: The addition of activated molecular sieves (typically 3Å or 4Å) is a common and effective strategy to scavenge trace amounts of water from the reaction mixture, which can improve both yield and enantioselectivity.[1][13]
-
Salts/Co-catalysts: In some reactions, particularly those involving charged intermediates, the addition of salts (e.g., silver salts) can act as halide scavengers or co-catalysts, altering the nature of the active species and improving selectivity.[14]
-
Acids/Bases: Traces of acid or base can be beneficial or detrimental. Their presence can influence the protonation state of the substrate, catalyst, or intermediates, affecting reaction rates and selectivity. Screening weak acids or non-coordinating bases is a valid optimization strategy.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing low enantioselectivity.
Frequently Asked Questions (FAQs)
Q: What is enantiomeric excess (% ee) and how is it accurately measured? A: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fraction of each enantiomer, expressed as a percentage. A 50:50 mixture (racemic) has 0% ee, while a pure single enantiomer has 100% ee.[15] The most reliable and common methods for measuring ee are chromatographic:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC) These techniques use a chiral stationary phase to physically separate the two enantiomers, allowing for their direct quantification.[16][17] Other methods like NMR with chiral shift reagents or polarimetry can also be used, but chromatography is generally the gold standard for accuracy.[15][18]
Q: What is the "chiral pocket" and how does it control enantioselectivity? A: The "chiral pocket" is a conceptual model describing the three-dimensional asymmetric environment created when a chiral phosphine ligand coordinates to a metal center.[4] This environment sterically and electronically differentiates the space around the metal. It forces an incoming prochiral substrate to adopt a specific orientation to minimize steric clashes and maximize favorable electronic interactions. This preferred orientation positions the substrate for attack on one of its two prochiral faces, leading to the preferential formation of one product enantiomer over the other.
Q: What is the fundamental difference between P-chiral and backbone-chiral phosphine ligands? A: The difference lies in the source of the ligand's chirality.
-
Backbone-chiral ligands have stereocenters in the carbon framework that connects the phosphorus atoms. A classic example is BINAP, which possesses axial chirality.[4]
-
P-chiral ligands have a stereogenic phosphorus atom, meaning the phosphorus itself is a chiral center, bonded to three different substituents.[5][9] The choice between them depends on the specific reaction, as the proximity and nature of the chiral element relative to the metal center can have a profound impact on the stereochemical outcome.
Key Experimental Protocols
Protocol 1: General Procedure for Handling and Storing Air-Sensitive Phosphine Ligands
Objective: To prevent the oxidation of phosphine ligands, ensuring their purity and reactivity.
Methodology:
-
Storage: Solid phosphine ligands should be stored in well-sealed vials or Schlenk flasks under a positive pressure of an inert gas (argon or nitrogen) and kept in a desiccator. For long-term storage, refrigeration is recommended.
-
Handling: All manipulations should be performed inside a glovebox with a low-oxygen (<10 ppm) and low-water (<1 ppm) atmosphere.
-
Alternative (Schlenk Line): If a glovebox is unavailable, use a Schlenk line. Place the required amount of ligand in a Schlenk flask. Evacuate the flask carefully (to avoid pulling fine powders into the line) and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add deoxygenated solvent (previously sparged with argon or distilled from a drying agent) via a gas-tight syringe or cannula to dissolve the ligand.
-
Transfer: Use the resulting solution for the reaction, ensuring all transfers are done under a positive pressure of inert gas.
Protocol 2: Representative Procedure for Optimizing Reaction Temperature
Objective: To systematically determine the optimal temperature for maximizing enantioselectivity.
Methodology:
-
Setup: Prepare a series of identical reactions in parallel in separate vials or flasks. Ensure each vessel is properly charged with substrate, catalyst, ligand, and solvent under an inert atmosphere.
-
Temperature Control: Place each reaction in a cooling bath set to a different, precisely controlled temperature (e.g., +25 °C, 0 °C, -20 °C, -40 °C). Use cryostats or standard cooling baths (ice/water, ice/salt, dry ice/acetone) for temperature control.
-
Constant Parameters: Ensure all other parameters (concentrations, catalyst loading, stirring rate) are kept constant across all reactions.
-
Monitoring and Analysis: After a fixed time (e.g., 24 hours), or once the reaction at room temperature is complete, quench all reactions simultaneously. Analyze the conversion and enantiomeric excess of the product from each reaction using a calibrated chiral HPLC or GC method.
-
Evaluation: Plot % ee vs. temperature to identify the optimal condition that provides the best balance of enantioselectivity and acceptable reaction time.
Table 1: Illustrative Effect of Temperature on Enantioselectivity
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (% ee) |
| 25 | 4 | >99 | 75 |
| 0 | 12 | >99 | 92 |
| -20 | 24 | 95 | 97 |
| -40 | 48 | 80 | >99 |
| Note: Data is illustrative, based on general trends reported in the literature where lower temperatures often lead to higher enantioselectivity at the cost of reaction rate.[12][13] |
Protocol 3: Standard Method for Determining Enantiomeric Excess (% ee) using Chiral HPLC
Objective: To accurately quantify the ratio of enantiomers in a product mixture.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified reaction product in a suitable HPLC-grade solvent (e.g., a mixture of hexane and isopropanol).
-
Column Selection: Choose a chiral stationary phase (CSP) column appropriate for the class of compound being analyzed. Columns based on polysaccharide derivatives (e.g., Chiralcel OD, OJ; Chiralpak AD, AS) are widely applicable.
-
Method Development:
-
Inject a sample of the racemic product (if available) to confirm that the two enantiomers are separated into distinct peaks.
-
Optimize the mobile phase composition (typically a mixture of an alkane like hexane or heptane and an alcohol like isopropanol or ethanol) to achieve baseline separation (Resolution > 1.5).
-
Adjust the flow rate and column temperature to improve peak shape and resolution.
-
-
Quantification:
-
Inject the chiral sample under the optimized conditions.
-
Integrate the area of the two peaks corresponding to the enantiomers.
-
Calculate the % ee using the formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100 .[15]
-
References
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central.[Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed Central.[Link]
-
Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Taylor & Francis Online.[Link]
-
Review Synthesis and applications of high-performance P-chiral phosphine ligands. ProQuest.[Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.[Link]
-
P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews.[Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.[Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect.[Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis. Accounts of Chemical Research.[Link]
-
Phosphine Organocatalysis. PubMed Central.[Link]
-
Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction. ChemRxiv.[Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate.[Link]
-
Determining the enantiomeric excess (e.e.) of a non-racemic compound. Stereoelectronics.[Link]
-
Asymmetric Electrophilic Reactions in Phosphorus Chemistry. MDPI.[Link]
-
Theoretical Investigation of the Mechanisms and Stereoselectivities of Reductions of Acyclic Phosphine Oxides and Sulfides by Chlorosilanes. Journal of Organic Chemistry.[Link]
-
Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool.[Link]
-
Phosphorus-Based Catalysis. ACS Central Science.[Link]
-
Enantioselective phosphine-catalyzed [6 + 1] annulations of α-allyl allenoates with 1,1-bisnucleophiles. Chemical Science.[Link]
-
Manganese(I)-Catalyzed Enantioselective Alkylation To Access P-Stereogenic Phosphines. PubMed Central.[Link]
-
Chiral Phosphoric Acid-Catalyzed Enantioselective Higher-Order Cycloadditions: Temperature-Dependent Periselectivity. ResearchGate.[Link]
-
Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry.[Link]
-
Degradation of Black Phosphorus and Strategies to Enhance Its Ambient Lifetime. ResearchGate.[Link]
-
What Causes Catalyst Deactivation And Poisoning? YouTube.[Link]
-
Synthesis of Axially Chiral Allenes by Pd-Catalyzed Thianthrene-Mediated Functionalization of Alkynes with Arenes. Organic Letters.[Link]
-
Enantioselective Phosphine Organocatalysis. ResearchGate.[Link]
-
Dynamic control of chirality in phosphine ligands for enantioselective catalysis. ResearchGate.[Link]
-
Enantioselective direct Mannich reactions of cyclic β-ketoesters catalyzed by chiral phosphine via a novel dual-reagent catalysis. PubMed.[Link]
-
Synthesis of new chiral phosphines for asymmetric catalysis. ResearchGate.[Link]
-
Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. PubMed Central.[Link]
-
O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones. ACS Publications.[Link]
-
Palladium-Catalyzed Asymmetric Addition of Diarylphosphines to Enones toward the Synthesis of Chiral Phosphines. Journal of the American Chemical Society.[Link]
-
Unraveling the Selectivity Patterns in Phosphine-Catalyzed Annulations of Azomethine Imines and Allenoates. Journal of Organic Chemistry.[Link]
-
Mechanisms of Phosphine Toxicity. PubMed Central.[Link]
-
The Stereoelectronic Parameters of Phosphites. The Quantitative Analysis of Ligand Effects (QALE). ResearchGate.[Link]
-
Selected common reaction types catalyzed by chiral phosphines. ResearchGate.[Link]
-
Hydrogen sulfide. Wikipedia.[Link]
-
Diversity-oriented synthesis of P-stereogenic and axially chiral monodentate biaryl phosphines enabled by C-P bond cleavage. National Institutes of Health.[Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PubMed Central.[Link]
-
Silver(I) tertiary phosphine complexes: Influence of the anion on the structural and spectroscopic properties. ResearchGate.[Link]
-
Platinum catalyst degradation in phosphoric acid fuel cells for stationary applications. ResearchGate.[Link]
-
Recent topics of phosphine-mediated reactions. ResearchGate.[Link]
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Technical Support Center: Troubleshooting Asymmetric Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for asymmetric hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during their experiments, with a primary focus on troubleshooting low reaction yield and suboptimal enantioselectivity. Our approach is rooted in mechanistic understanding to empower you to make informed decisions and optimize your catalytic systems effectively.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may be observing in your experiments. We recommend a systematic approach, starting with the most common and easily addressable issues first.
Problem: Low Conversion or Stalled Reaction
Question: My asymmetric hydrogenation has stalled before reaching completion, resulting in a low yield. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue that can often be traced back to the deactivation or inhibition of the catalyst, or suboptimal reaction conditions. A systematic investigation is the key to identifying the root cause.
1. Catalyst-Related Issues
The heart of the reaction is the catalyst. Its activity is paramount and can be compromised in several ways.
-
Catalyst Deactivation: The active catalytic species may not be stable under the reaction conditions. For some ruthenium-based catalysts, for instance, the active Ru-hydride may form initially but then decompose over the course of the reaction.[1] In other systems, the active mononuclear species can dimerize into inactive bridged species.[2]
-
Solution: Monitor the reaction kinetics. If the reaction starts well but then slows down or stops, deactivation is likely. Consider a lower reaction temperature or a different solvent to improve catalyst stability. In some cases, a continuous, low-concentration feed of the substrate may be beneficial over a batch addition.
-
-
Catalyst Poisoning: This is one of the most common causes of low activity. Impurities in the substrate, solvent, or hydrogen gas can bind to the metal center more strongly than the substrate, effectively shutting down the catalytic cycle.
-
Common Poisons: Lewis basic functional groups such as amines, pyridines, nitriles, and even the product amine can act as catalyst inhibitors.[3][4] Sulfur-containing compounds are also notorious poisons.
-
Solution: Purify the substrate meticulously (e.g., column chromatography, recrystallization, or filtration through a plug of activated carbon or alumina). If the substrate or product is a basic amine, the addition of a stoichiometric acid additive (e.g., HBF₄·OEt₂, HOTf) can protonate the amine, preventing it from coordinating to the catalyst.[4] Using strongly hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) can also mitigate this inhibition.[4]
-
2. Substrate and Reagent Quality
-
Substrate Purity: As mentioned above, impurities are a primary suspect. Ensure your starting material is of the highest possible purity.
-
Hydrogen Gas Quality: Ensure you are using high-purity hydrogen (e.g., 99.999%). Impurities like carbon monoxide (CO), oxygen, or moisture can deactivate the catalyst. Oxygen can oxidize sensitive phosphine ligands, while CO can form stable and inactive metal-carbonyl complexes.[5]
3. Reaction Conditions
-
Insufficient Hydrogen Pressure/Mass Transfer: The reaction rate is dependent on the concentration of dissolved hydrogen. If the pressure is too low or mixing is inadequate, the reaction can become mass-transfer limited.[6] This is especially true for viscous solvents.[6]
-
Solution: Increase the hydrogen pressure. Note that for some systems, pressure can also affect enantioselectivity, so this must be co-optimized.[4] Ensure vigorous stirring to maximize the gas-liquid interface and improve the rate of hydrogen dissolution. For scale-up, specialized high-pressure reactors are essential.[7][8]
-
-
Suboptimal Temperature: While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition.[1] There is usually an optimal temperature range for each catalytic system.
-
Solution: Screen a range of temperatures. If catalyst deactivation is suspected, running the reaction at a lower temperature for a longer period may improve the final yield.
-
Problem: Low Enantioselectivity (ee)
Question: The reaction goes to full conversion, but the enantiomeric excess (ee) of my product is much lower than expected. What factors influence enantioselectivity?
Answer: Achieving high enantioselectivity depends on the precise chiral environment created by the catalyst-ligand complex. Any factor that disrupts this environment or introduces a competing, non-selective reaction pathway can lead to a low ee.
1. Ligand and Catalyst Integrity
-
Incorrect Ligand Choice: The chiral ligand is the source of stereochemical information. Not all ligands are suitable for all substrates. A thorough literature search for your specific substrate class is the best starting point. For difficult substrates like unfunctionalized or tetrasubstituted olefins, specialized iridium-based catalysts with P,N ligands may be required.[9][10]
-
Ligand Degradation: Chiral phosphine ligands can be sensitive to oxidation. Ensure all manipulations are performed under an inert atmosphere (N₂ or Ar).
-
In-situ Catalyst Formation: If you are forming the catalyst in-situ, ensure the metal precursor and ligand are combined in the correct stoichiometry and allowed to pre-form the active complex before adding the substrate.
2. Reaction Conditions
-
Solvent Effects: The solvent is not merely a medium for the reaction; it is an active participant that can influence the stability of key intermediates and transition states.[6] Protic solvents like methanol or ethanol can participate in hydrogen bonding and alter the catalyst structure, while non-protic solvents may favor different coordination geometries.[11][12] In some cases, switching from a protic to a non-protic solvent can dramatically improve or even invert the sense of enantioselection.[13]
-
Solution: Perform a solvent screen. Test a range of solvents with varying properties (e.g., methanol (protic), THF (aprotic polar), toluene (aprotic non-polar), CH₂Cl₂ (aprotic non-polar)).
-
| Solvent Type | Typical Examples | Potential Influence on Asymmetric Hydrogenation | Reference |
| Protic | Methanol, Ethanol, Isopropanol | Can stabilize charged intermediates; may engage in hydrogen bonding with the catalyst or substrate, altering the transition state. Often used for ketone reductions.[11] | [11] |
| Aprotic Polar | THF, Ethyl Acetate, Acetone | Good coordinating ability can sometimes compete with the substrate. Can influence catalyst solubility and aggregation state. | [13] |
| Aprotic Non-Polar | Toluene, Dichloromethane | Generally less interactive with the catalyst, providing a more "neutral" environment. Often used for Rh-catalyzed olefin hydrogenations. | [12] |
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity. This is because the energy difference between the two diastereomeric transition states that lead to the R and S enantiomers becomes more significant relative to the available thermal energy (kT).
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). This may require longer reaction times, but the trade-off for higher ee is often worthwhile.
-
-
Hydrogen Pressure: While often having a more pronounced effect on rate, hydrogen pressure can also impact enantioselectivity.[4] This is because the mechanism may involve equilibria that are sensitive to the hydrogen concentration, potentially shifting the dominant catalytic cycle.
-
Solution: If you have optimized other parameters, screen a range of hydrogen pressures (e.g., 1 bar, 10 bar, 50 bar) to see if it affects the ee. For many systems, however, the effect is minimal.[4]
-
3. Substrate-Related Issues
-
Isomeric Purity (E/Z Isomers): If your substrate is an olefin with E/Z isomers, the catalyst may hydrogenate each isomer with a different selectivity, sometimes even leading to opposite enantiomers.[3] This can result in a low overall ee for the product mixture.
-
Solution: Purify the substrate to obtain a single isomer if possible. Alternatively, screen for a catalyst that hydrogenates both isomers with the same high enantioselectivity.
-
Visual Troubleshooting Workflow
A logical approach is crucial for efficient troubleshooting. The following workflow diagram illustrates a systematic path from problem identification to resolution.
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
Q2: My substrate is a ketone. Are there special considerations compared to olefins?
A2: Yes. Ketone hydrogenation often utilizes different catalysts, typically Ruthenium-based systems like Noyori's Ru-BINAP/diamine catalysts. [9][14]These reactions are often run under basic conditions with a co-catalyst like t-BuOK. The mechanism is also different, often involving a metal-ligand cooperative outer-sphere mechanism where the substrate is not required to coordinate directly to the metal. [9]For these systems, the choice of diamine ligand and the base are critical parameters to optimize. [14] Q3: Can I use transfer hydrogenation instead of high-pressure hydrogen gas?
A3: Absolutely. Asymmetric transfer hydrogenation (ATH) is a powerful alternative that uses a hydrogen donor molecule, such as isopropanol or formic acid, instead of H₂ gas. [15][16]This method avoids the need for high-pressure equipment. Ruthenium and Iridium catalysts are commonly used for ATH of ketones and imines. [17][18]If you are facing issues with H₂ mass transfer or have equipment limitations, exploring ATH is an excellent strategy.
Q4: What is "hydrogen spillover" and is it relevant for my reaction?
A4: Hydrogen spillover is a phenomenon typically associated with heterogeneous catalysis, where hydrogen dissociates on a metal particle (like Ni or Pd) and then "spills over" onto the support or, in novel hybrid systems, to a homogeneous catalyst in solution. [19][20]This can dramatically increase the effective rate of hydrogenation by separating the site of H₂ activation from the site of asymmetric induction. [20]While not a standard consideration for most lab-scale homogeneous reactions, it represents a cutting-edge area of research and highlights the importance of efficient hydrogen activation for overall reaction performance.
References
-
Pereniguez, R., et al. (2012). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews. [Link]
-
Beilstein Journals. (n.d.). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. [Link]
-
MDPI. (n.d.). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. [Link]
-
ACS Publications. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics. [Link]
-
Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. [Link]
-
Togni, A. (2011). Asymmetric Hydrogenation. Inorganic Chemistry III. [Link]
-
MDPI. (n.d.). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]
-
ACS Publications. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]
-
ResearchGate. (n.d.). Solvent effect on the asymmetric hydrogenation with Rh/7a. [Link]
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ResearchGate. (2025). Monitoring Surface Processes During Heterogeneous Asymmetric Hydrogenation of Ketones on a Chirally Modified Platinum Catalyst by Operando Spectroscopy. [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
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ACS Publications. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. [Link]
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RSC Publishing. (n.d.). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral d. [Link]
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Asynt. (n.d.). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. [Link]
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ResearchGate. (2025). Catalytic asymmetric hydrogenation of enamides Problems and challenges on scale. [Link]
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NIH. (n.d.). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC. [Link]
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ACS Publications. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. [Link]
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University of Bath. (n.d.). Iridium-Catalyzed Hydrogen Transfer Reactions. [Link]
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NIH. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]
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ACS Publications. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. [Link]
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ACS Publications. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Ruthenium-catalyzed asymmetric transfer hydrogenation of α,β-unsaturated imines (57a-57 k). [Link]
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MDPI. (n.d.). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. [Link]
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Amanote Research. (n.d.). Correction to Kinetics of Asymmetric Transfer. [Link]
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ACS Publications. (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research. [Link]
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SciSpace. (n.d.). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. [Link]
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University of North Texas. (2023). Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. [Link]
-
RSC Publishing. (n.d.). Deactivation mechanisms and mitigation strategies for nickel-based acetylene semi-hydrogenation catalysts. Catalysis Science & Technology. [Link]
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ACS Publications. (n.d.). Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research. [Link]
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Nature. (2025). Important role of H2 spillover in asymmetric hydrogenation of quinolines in hybrid systems. [Link]
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Nature. (2025). Important role of H2 spillover in asymmetric hydrogenation of quinolines in hybrid systems. [Link]
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stability issues of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine under reaction conditions
Technical Support Center: (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
A Guide to Navigating Stability Challenges in Asymmetric Catalysis
Welcome to the technical support guide for (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine. This P,N-ligand is a powerful tool in asymmetric catalysis, valued for its ability to induce high enantioselectivity in a variety of transformations.[][2] However, like many high-performance phosphine ligands, its effectiveness is intrinsically linked to its stability under reaction conditions.[3][4] This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues, ensuring reproducible and optimal results.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues in a question-and-answer format, providing diagnostic workflows and corrective protocols.
Q1: My catalytic reaction is sluggish or has stalled completely. I suspect ligand degradation. How can I confirm this, and what is the most likely cause?
A1: Sluggish or stalled reactions are classic symptoms of catalyst deactivation, often stemming from ligand degradation. The primary culprit for phosphine ligands is oxidation. The phosphorus(III) center is highly susceptible to oxidation to phosphine oxide (P=O), which is coordinatively incompetent and catalytically inactive.[5][6]
Diagnostic Workflow:
-
Sample Analysis via ³¹P NMR: The most direct way to confirm ligand degradation is through ³¹P NMR spectroscopy.
-
Identify the Cause: The presence of a significant phosphine oxide peak strongly suggests exposure to oxygen. This can happen through insufficient inerting of the reaction vessel, impure (non-degassed) solvents, or contaminated reagents.
Protocol 1: Monitoring Ligand Integrity via ³¹P NMR
-
Sample Extraction: Under a strict inert atmosphere (e.g., inside a glovebox or using a Schlenk line), carefully extract a small aliquot (~0.1-0.5 mL) from your reaction mixture using a nitrogen-purged syringe.
-
Sample Preparation: Transfer the aliquot to an NMR tube that has been previously flushed with an inert gas (Argon or Nitrogen). If necessary, dilute the sample with a deuterated solvent that has been adequately degassed. Cap the NMR tube securely while still under an inert atmosphere.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis: Compare the spectrum to the reference data in the table below. The appearance and integration of a new peak in the phosphine oxide region relative to the parent phosphine signal will quantify the extent of degradation.
Data Presentation: Characteristic ³¹P NMR Chemical Shifts
| Species | Typical ³¹P Chemical Shift (ppm) | Catalytic Activity |
| (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine | ~ -15 to -25 ppm (Varies with solvent/coordination) | Active |
| Corresponding Phosphine Oxide | ~ +25 to +40 ppm | Inactive |
Logical Workflow for Troubleshooting Reaction Failure
Caption: Troubleshooting workflow for diagnosing ligand degradation.
Q2: I'm observing inconsistent results between batches. How can I ensure my handling and storage of the ligand are not contributing to this variability?
A2: Inconsistency is often traced back to subtle variations in handling that lead to partial degradation of the air- and moisture-sensitive ligand before it even enters the reaction.[7][8] Phosphines are notoriously sensitive, and establishing a rigorously consistent handling protocol is critical.[9][10]
Best Practices for Storage and Handling:
-
Storage: Store the ligand in its original container, tightly sealed, inside a glovebox or a desiccator filled with an inert gas. For long-term storage, refrigeration (-20°C) is recommended to slow any potential decomposition pathways.
-
Weighing: All weighing and portioning of the solid ligand must be performed under an inert atmosphere. A glovebox is ideal.[9] If a glovebox is unavailable, use the "nitrogen blanket" technique described in the protocol below.
-
Solutions: If you frequently use the ligand, preparing a stock solution in a thoroughly degassed anhydrous solvent inside a glovebox can be more accurate and reproducible than weighing small amounts of solid for each reaction.[9] Store this solution in a sealed flask with a PTFE valve (e.g., a Schlenk flask) under an inert atmosphere.[7]
Protocol 2: Handling and Transfer of Air-Sensitive Solid Ligand without a Glovebox
This protocol uses a Schlenk line and standard glassware to minimize air exposure.[7][11]
-
Glassware Preparation: Ensure all glassware (spatula, weighing vessel, reaction flask) is oven-dried overnight (e.g., 125°C) and cooled under a stream of dry nitrogen or argon.[11]
-
Inerting the Balance: Place your weighing vessel on the analytical balance. Gently direct a slow stream of inert gas (e.g., argon, which is heavier than air) into and around the vessel to create a localized inert environment.
-
Quick Transfer: Briefly remove the ligand container's cap. Using a clean, dry spatula, quickly transfer an approximate amount of the solid to the tared weighing vessel. Immediately reseal the main container.
-
Re-inert and Seal: Cover the weighing vessel and flush the headspace with inert gas before sealing it (e.g., with a septum).
-
Final Weighing: Obtain the precise weight.
-
Transfer to Reaction: Introduce the weighed solid to your reaction flask against a positive pressure of inert gas (a counterflow).
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine?
The two primary functional groups, the phosphine and the amine, dictate the main degradation routes.
-
Phosphine Oxidation: This is the most common and catalytically detrimental pathway. The phosphorus lone pair reacts with oxygen to form the corresponding phosphine oxide. This process is often irreversible under catalytic conditions.
-
Protonation/Reaction at Nitrogen: The primary amine is a basic site and can be protonated by acidic reagents or protic solvents.[12] While this may not be a "decomposition" in the traditional sense, it can alter the ligand's electronic properties and coordination behavior, potentially forming off-cycle, dormant catalytic species.[13] The reactivity of the amine group can be pH-dependent.[14]
Primary Degradation Pathway: Oxidation
Caption: Oxidation of the phosphine to the inactive phosphine oxide.
Q2: How does the choice of solvent affect the stability of the ligand?
Solvent choice is critical and can influence stability in several ways:[15]
-
Oxygen Content: Solvents readily absorb atmospheric oxygen. Using non-degassed solvents is a primary source of oxygen that leads to phosphine oxidation. Always use solvents that have been rigorously deoxygenated (e.g., by sparging with argon, freeze-pump-thaw cycles) and dried.
-
Protic Solvents: Protic solvents (e.g., alcohols, water) should generally be avoided. They can protonate the amine functionality, changing the ligand's coordination properties. While many aminophosphines are only moderately sensitive to moisture, prolonged exposure or reaction at elevated temperatures in protic media can lead to hydrolysis.[8]
-
Coordinating Solvents: Solvents with donor properties (e.g., THF, acetonitrile) can sometimes compete with the P,N ligand for coordination sites on the metal center, potentially favoring ligand dissociation or decomposition pathways.[15]
Q3: Can high temperatures impact the stability of this chiral ligand?
Yes. While this specific ligand is structurally robust, high temperatures can accelerate decomposition pathways, particularly oxidation. Furthermore, for some classes of P,N ligands, especially those with atropisomerism, elevated temperatures can lead to epimerization (loss of enantiopurity), although this is less of a concern for ligands with stereocenters integrated into a rigid backbone like this one.[16][17] It is always advisable to determine the lowest effective temperature for your transformation to maximize catalyst lifetime and selectivity.
References
- Technical Support Center: Preventing Phosphine Ligand Decomposition in C
- A Comparative Guide to the Air Stability of Phosphine Ligands. Benchchem.
- Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- how to deal with an air sensitive solid? Reddit.
- Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands. Benchchem.
- (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride. BOC Sciences.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Solvent effect on complexation reactions.
- The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric C
- Working with Hazardous Chemicals. Organic Syntheses.
- Phosphine ligands and c
- P,N ligands in asymmetric catalysis. Chemical Society Reviews (RSC Publishing).
- The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews (RSC Publishing).
- P,N Ligands in Asymmetric Catalysis.
- The Synthesis and Application of P,N Ligands in Asymmetric C
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
- Pd(II) Coordinated deprotonated diphenyl phoshino amino pyridine: Reactivity towards Solvent, Base, and Acid.
- Amine Reactivity.
- pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones.
Sources
- 2. P,N ligands in asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. gessnergroup.com [gessnergroup.com]
- 4. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
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- 10. orgsyn.org [orgsyn.org]
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- 12. researchgate.net [researchgate.net]
- 13. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 17. The Synthesis and Application of P,N Ligands in Asymmetric Catalysis [researchrepository.ucd.ie]
Technical Support Center: Optimization of Solvent and Temperature for Asymmetric Catalysis
Welcome to the Technical Support Center for Asymmetric Catalysis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing solvent and temperature for enantioselective transformations. Here, you will find practical, in-depth answers to common challenges, detailed troubleshooting protocols, and the fundamental principles that govern these critical reaction parameters. Our goal is to empower you to move beyond empirical screening and toward rational design for achieving high enantioselectivity and robust reaction performance.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the optimization of asymmetric catalytic reactions, providing concise explanations grounded in established principles.
Q1: Why is solvent selection so critical for the success of my asymmetric reaction?
A1: The solvent is not merely an inert medium but an active participant that can profoundly influence the outcome of an asymmetric catalytic reaction.[1][2] Its effects are multifaceted and can impact:
-
Catalyst-Substrate Complex Conformation: The solvent can alter the three-dimensional structure of the catalyst-substrate complex, which is fundamental to achieving high stereochemical control.[1][3]
-
Transition State Stabilization: Solvents can stabilize or destabilize the diastereomeric transition states that lead to the formation of the two enantiomers.[1][4] A solvent that preferentially stabilizes the transition state leading to the desired enantiomer will enhance enantioselectivity.
-
Catalyst Solubility and Activity: Proper solubilization of the catalyst, substrate, and reagents is essential for a homogeneous reaction environment and optimal catalytic activity.[2]
-
Enantioselectivity Reversal: In some instances, a change in solvent can even lead to a reversal in the direction of enantioselection, producing the opposite enantiomer as the major product.[1]
Q2: How does temperature influence the enantioselectivity of my reaction?
A2: Temperature is a critical parameter that directly affects both the reaction rate and the enantiomeric excess (ee).[1] The relationship between temperature and enantioselectivity is rooted in the principles of chemical kinetics and thermodynamics.
-
Energy Difference Between Diastereomeric Transition States: Lowering the reaction temperature often leads to higher enantioselectivity.[1][5][6] This is because the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers is amplified at lower temperatures, favoring the formation of the product from the lower energy transition state.
-
Reaction Rate: While lower temperatures can improve ee, they also decrease the overall reaction rate.[1] Therefore, a balance must be struck to achieve acceptable enantioselectivity within a practical timeframe.
-
Temperature-Induced Reversal of Enantioselectivity: In some rare but documented cases, changing the reaction temperature can lead to a reversal of enantioselectivity.[7][8][9] This unusual phenomenon is often attributed to complex relationships between enthalpic and entropic contributions to the free energy of activation at different temperatures.[7]
Q3: I'm observing low or inconsistent enantiomeric excess (ee). What are the primary factors to investigate related to solvent and temperature?
A3: Low or inconsistent ee is a common challenge in asymmetric catalysis.[6][10] When troubleshooting, consider the following solvent and temperature-related factors:
-
Solvent Purity: The presence of impurities, particularly water, in the solvent can have a detrimental effect on enantioselectivity.[10] For many reactions, anhydrous conditions are crucial.
-
Inappropriate Solvent Choice: The solvent may not be optimal for stabilizing the desired transition state. A systematic solvent screen is often necessary to identify the ideal medium.[3][6]
-
Inconsistent Temperature Control: Fluctuations in reaction temperature can lead to variable ee values between experiments.[10] Precise and consistent temperature control is essential for reproducibility.
-
Suboptimal Temperature: The reaction may be running at a temperature that is too high, which can diminish the energy difference between the diastereomeric transition states and lower the ee.[5]
Q4: Can running my reaction under solvent-free or highly concentrated conditions be beneficial?
A4: Solvent-free or highly concentrated reactions are gaining interest as a green chemistry approach.[11] They offer several potential advantages:
-
Reduced Waste and Cost: Eliminating the solvent reduces waste, lowers costs, and simplifies downstream processing.[11]
-
Increased Reaction Rates: Higher concentrations of reactants can lead to significantly faster reaction times.[11]
However, there are also challenges to consider:
-
Impact on Enantioselectivity: The absence of a solvent means that two key optimization parameters—solvent properties and concentration—are no longer available for tuning the reaction.[11] This can sometimes lead to lower enantioselectivity compared to reactions run in solution.[11]
-
Changing Reaction Medium: As the reaction progresses, the composition of the reaction medium changes, which can affect catalyst performance and selectivity.[11]
II. Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving common issues related to solvent and temperature optimization in asymmetric catalysis.
Guide 1: Troubleshooting Low Enantioselectivity
If you are experiencing low enantiomeric excess, follow this workflow to identify and address the root cause.
Caption: Troubleshooting workflow for low enantioselectivity.
Guide 2: Systematic Solvent Screening Protocol
A solvent screening study is crucial for optimizing a new asymmetric reaction.[3][6]
Objective: To identify the solvent that provides the optimal balance of reactivity and enantioselectivity.
Methodology:
-
Solvent Selection: Choose a diverse range of solvents covering different polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, ethyl acetate, acetonitrile).
-
Reaction Setup: Set up a series of identical small-scale reactions in parallel, each using a different solvent.
-
Parameter Consistency: Ensure all other reaction parameters (catalyst loading, substrate concentration, temperature, reaction time) are kept constant across all reactions.
-
Reaction Monitoring: Monitor the progress of each reaction to determine the conversion rate.
-
Analysis: Upon completion or after a fixed time, quench the reactions and determine the enantiomeric excess of the product for each solvent using chiral HPLC or GC.
-
Data Tabulation: Tabulate the results to compare conversion and ee for each solvent.
Illustrative Data for Solvent Screening
The following table shows hypothetical results from a solvent screening experiment for an asymmetric Michael addition.
| Solvent | Dielectric Constant (ε) | Conversion (%) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 95 | 92 |
| THF | 7.6 | 99 | 85 |
| CH₂Cl₂ | 9.1 | 98 | 88 |
| Ethyl Acetate | 6.0 | 90 | 75 |
| Acetonitrile | 37.5 | 85 | 60 |
Data is for illustrative purposes only.
In this example, toluene provides the highest enantioselectivity, although THF gives slightly better conversion. This highlights the often-observed inverse relationship between solvent polarity and enantiomeric yield in some reactions.[12]
Guide 3: Temperature Optimization Protocol
A systematic investigation of the reaction temperature can significantly improve enantioselectivity.[3]
Objective: To determine the optimal temperature for maximizing enantiomeric excess without unduly compromising the reaction rate.
Methodology:
-
Parallel Reactions: Set up a series of identical reactions in parallel.
-
Temperature Variation: Run each reaction at a different, precisely controlled temperature (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).
-
Constant Parameters: Keep all other parameters (solvent, concentrations, catalyst loading) constant.
-
Time Course Analysis: Monitor each reaction over time to assess the impact of temperature on the reaction rate.
-
Final Analysis: After a fixed time or upon completion, quench the reactions and analyze the enantiomeric excess of the product for each temperature.
-
Graphical Analysis: Plot both ee and conversion as a function of temperature to identify the optimal balance.
Illustrative Data for Temperature Optimization
The table below presents hypothetical results for a temperature optimization study.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (% ee) |
| 25 | 2 | >99 | 75 |
| 0 | 6 | 98 | 90 |
| -20 | 18 | 95 | 96 |
| -40 | 48 | 80 | 98 |
| -78 | 96 | 40 | >99 |
Data is for illustrative purposes only.
This data illustrates the common trade-off: lower temperatures lead to higher ee but require significantly longer reaction times.[1] The optimal temperature will depend on the specific requirements of the synthesis.
III. Mechanistic Insights and Visualizations
Understanding the underlying principles of how solvent and temperature affect the catalytic cycle is key to rational optimization.
The Role of Solvent in the Catalytic Cycle
The solvent can influence multiple stages of the catalytic cycle, from catalyst activation to product release.
Caption: Influence of solvent on the asymmetric catalytic cycle.
As depicted, the solvent interacts with the catalyst-substrate complex, the transition states, and the product-catalyst complex. These interactions can alter the energy landscape of the reaction, thereby influencing both the rate and the enantioselectivity.
IV. References
-
Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo. [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs. [Link]
-
Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - RSC Publishing. [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System - PubMed. [Link]
-
Solvent effects in homogeneous asymmetric catalysis - RSC Publishing. [Link]
-
Quantification and Optimization of Dynamic Kinetic Resolution - ACS Publications. [Link]
-
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - NIH. [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. [Link]
-
Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. [Link]
-
Temperature optimization model to inhibit zero-order kinetic reactions - ResearchGate. [Link]
-
Solvent effects on the mechanism and selectivities of asymmetric Diels-Alder reactions. [Link]
-
A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PubMed Central. [Link]
-
Asymmetric reactions_synthesis. [Link]
-
DNA–Based Asymmetric Catalysis: Role of Ionic Solvents and Glymes - PMC. [Link]
-
Isothiourea Catalysed Dynamic Kinetic Resolution with Shubham Agrawal - YouTube. [Link]
-
Optimum reference temperature for reparameterization of the Arrhenius equation. Part 1: Problems involving one kinetic constant - ResearchGate. [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis - MDPI. [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI. [Link]
-
Screening for Generality in Asymmetric Catalysis - PMC - NIH. [Link]
-
Best practices in catalyst screening - ResearchGate. [Link]
-
Solvent-Oriented Ligand and Catalyst Design in Asymmetric Catalysis – Principles and Limits - Taylor & Francis eBooks. [Link]
-
Practical Considerations in Kinetic Resolution Reactions - STEM - Unipd. [Link]
-
Asymmetric induction - Wikipedia. [Link]
-
Plausible explanation for the low enantioselectivity observed. - ResearchGate. [Link]
-
Impact of Temperature on Reaction Rate in Catalytic Reactions - ResearchGate. [Link]
-
Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions: Improving Organocatalyst Performance at Lower Temperatures - MDPI. [Link]
-
How Solvent Influences the Anomeric Effect: Roles of Hyperconjugative versus Steric Interactions on the Conformational Preference | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Assymetric Induction - MSU chemistry. [Link]
-
Kinetic aspects of nonlinear effects in asymmetric catalysis - PubMed. [Link]
-
A Merged 1,2 and 1,3 Asymmetric Induction Model Describing Lewis Acid-Mediated Diastereoselective Reactions of Chiral N-Sulfonyl - eScholarship.org. [Link]
-
Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition | Organic Letters - ACS Publications. [Link]
-
Asymmetric Induction: Cram's Rule, Felkin Model, Felkin-Ahn Model & Anti-Felkin Selectivity - Video | Study.com. [Link]
-
A chemical kinetics theory for interpreting the non-monotonic temperature dependence of enzymatic reactions - BG. [Link]
-
Reactions: Thermodynamic Aspects, Kinetics, and Catalysis | Request PDF - ResearchGate. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
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Technical Support Center: Overcoming Catalyst Deactivation with Chiral Phosphine Ligands
Welcome to the Technical Support Center for Asymmetric Catalysis. This guide is designed for researchers, scientists, and drug development professionals who utilize chiral phosphine ligands in their synthetic endeavors. Catalyst deactivation is a common yet often frustrating challenge in the field. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve issues related to catalyst deactivation, ensuring the robustness and efficiency of your catalytic processes.
Section 1: Understanding and Diagnosing Catalyst Deactivation
The first step in overcoming catalyst deactivation is to recognize its symptoms and identify the underlying cause. A decline in reaction rate, incomplete conversion, or a drop in enantioselectivity are all indicators that your catalyst may be losing its efficacy.
Q1: My asymmetric reaction is sluggish and giving poor enantioselectivity. How can I determine if catalyst deactivation is the problem?
A1: A decline in both activity and enantioselectivity strongly suggests catalyst deactivation. The chiral phosphine ligand is often the most sensitive component of the catalytic system. To confirm deactivation, you can perform a few simple diagnostic experiments:
-
Monitor Reaction Progress: Take aliquots from your reaction at regular intervals and analyze them by a suitable method (e.g., chiral HPLC, GC, or NMR) to track both conversion and enantiomeric excess (ee) over time. A plateau in conversion before full consumption of the starting material or a gradual decrease in ee are classic signs of a dying catalyst.
-
Spiking Experiment: If the reaction has stalled, add a fresh portion of the pre-formed catalyst or the ligand and metal precursor. If the reaction restarts, it is a clear indication that the initial catalyst has deactivated.
-
Control Reactions: Run parallel reactions under slightly varied conditions. For instance, rigorously deoxygenated versus standard conditions can help identify sensitivity to air.
A powerful technique for diagnosing the health of your phosphine-based catalyst is ³¹P NMR spectroscopy . The chemical shift of the phosphorus atom is highly sensitive to its electronic environment. Oxidation of a phosphine to a phosphine oxide, for example, results in a significant downfield shift in the ³¹P NMR spectrum. By taking a sample of your reaction mixture and analyzing it by ³¹P NMR, you can often directly observe the formation of deactivated species.
Section 2: Troubleshooting Common Deactivation Pathways
Catalyst deactivation can occur through several mechanisms. Understanding these pathways is crucial for effective troubleshooting.
Ligand Oxidation
Phosphines are susceptible to oxidation to the corresponding phosphine oxides, which are generally poor ligands and catalytically inactive. This is one of the most common deactivation pathways.
A2: Symptoms of Ligand Oxidation:
-
A significant drop in reaction rate and enantioselectivity.
-
The appearance of a new peak in the ³¹P NMR spectrum, typically 20-40 ppm downfield from the parent phosphine signal, corresponding to the phosphine oxide.
-
In some cases, the reaction mixture may change color.
Prevention Strategies: The key to preventing ligand oxidation is the rigorous exclusion of air and other oxidizing agents from your reaction.
-
Proper Ligand Handling and Storage: Many chiral phosphine ligands are air-sensitive and should be stored under an inert atmosphere (e.g., in a glovebox or in a Schlenk flask under argon or nitrogen).[1][2] Some modern ligands, such as certain P-chirogenic phosphines, are designed to be air-stable solids, which can simplify handling.[3][4]
-
Degassing Solvents and Reagents: Solvents and liquid reagents should be thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[5]
-
Inert Atmosphere Reaction Setup: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for all manipulations.[1]
Troubleshooting Workflow for Suspected Ligand Oxidation:
Caption: Troubleshooting workflow for ligand oxidation.
Table 1: Relative Air Stability of Common Chiral Phosphine Ligand Classes
| Ligand Class | Example(s) | General Air Stability | Handling Recommendations |
| Biaryl Diphosphines | BINAP, MeO-BIPHEP | Generally air-sensitive, especially in solution.[2] | Store as solid under inert gas; handle in a glovebox or using Schlenk techniques. |
| Ferrocenyl Diphosphines | Josiphos | Often more air-stable than biaryl diphosphines due to the electron-rich ferrocene backbone.[6] | Handle with care, but some can be weighed in air for short periods. |
| Bis(phospholanes) | DuPhos, BPE | Typically air-sensitive. | Strict inert atmosphere techniques are required. |
| P-Chirogenic Phosphines | QuinoxP, BenzP | Can be designed to be exceptionally air-stable solids.[3] | Follow supplier recommendations; many can be handled in air. |
P-C Bond Cleavage
Under certain conditions, particularly at elevated temperatures, the phosphorus-carbon bonds of the phosphine ligand can cleave. This is a form of ligand degradation that leads to inactive or less selective catalytic species.
A3: Yes, high temperatures can promote P-C bond cleavage, especially with sterically hindered phosphine ligands. This degradation pathway can be more subtle to diagnose than oxidation.
Symptoms of P-C Bond Cleavage:
-
A gradual loss of catalyst activity and/or enantioselectivity, particularly in long-duration reactions at high temperatures.
-
The formation of complex mixtures of phosphorus-containing byproducts, which can be observed by ³¹P NMR as multiple new signals.
-
In some cases, the formation of metallic precipitates (e.g., palladium black) can be observed as the metal center loses its stabilizing ligand.
Prevention and Mitigation Strategies:
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow down the rate of P-C bond cleavage.
-
Ligand Selection: Choose ligands that are known to be more thermally stable. Ligands with less sterically demanding substituents at the phosphorus atom may be less prone to this degradation pathway.
-
Additives: In some cases, the addition of a co-ligand or an additive can help to stabilize the catalyst and prevent ligand degradation.[7]
-
Complexation: For certain thermally sensitive ligands, complexation with a Lewis acid has been shown to suppress P-C bond cleavage.[8]
Diagram of P-C Bond Cleavage:
Caption: P-C bond cleavage as an off-cycle deactivation pathway.
Catalyst Poisoning
Catalyst poisoning occurs when impurities in the reaction mixture bind to the metal center or the ligand, blocking active sites and inhibiting catalysis.
A4: Catalyst poisoning is a common issue that can be very frustrating. Common poisons for palladium and rhodium catalysts include:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are notorious poisons for many transition metal catalysts.[9][10][11]
-
Halides: Excess halide ions, particularly from starting materials or additives, can coordinate to the metal center and inhibit catalysis.[7]
-
Strongly Coordinating Species: Other functional groups such as nitriles, nitro compounds, and some nitrogen-containing heterocycles can act as catalyst poisons.[11]
-
Oxidizing Agents: As discussed previously, these can lead to ligand oxidation.
Troubleshooting and Remediation:
-
Identify the Source of the Poison: Carefully review all your reagents and solvents. Are any of them known to contain impurities? Was a new bottle of a reagent used?
-
Purify Reagents and Solvents: If you suspect impurities, purify your starting materials and solvents. Common purification methods include:
-
Recrystallization: For solid starting materials.
-
Passing through a plug of a suitable adsorbent: Alumina or silica gel can remove polar impurities.[3] Activated carbon can sometimes be used to remove organic impurities.
-
Specific scavengers: For example, treatment with a metal oxide may be used to remove sulfur compounds.[13]
-
Use of Additives: In some cases, an additive can be used to sequester a known poison. For example, a silver salt can be added to precipitate out excess halide ions.
Protocol for Substrate Purification to Remove Sulfur Impurities:
-
Dissolve the substrate in a suitable organic solvent.
-
Add a solid-supported scavenger resin designed for sulfur removal (e.g., a copper or lead-based resin).
-
Stir the mixture at room temperature for several hours.
-
Filter off the resin and wash with fresh solvent.
-
Concentrate the filtrate to obtain the purified substrate.
Section 3: Catalyst Regeneration and Reuse
In an ideal world, a catalyst would last forever. In reality, deactivation happens. In some cases, it is possible to regenerate a deactivated catalyst, which can be both cost-effective and environmentally friendly.
Q5: Is it possible to regenerate my deactivated chiral phosphine-metal catalyst?
A5: Catalyst regeneration is possible in some cases, but its success depends heavily on the deactivation mechanism and the nature of the catalyst.
-
For Deactivation by Reversible Poisons: If the catalyst has been poisoned by a species that binds reversibly, it may be possible to regenerate it by washing with a suitable solvent or a solution that can displace the poison.[14]
-
For Ligand Oxidation: Regeneration of an oxidized phosphine ligand is generally not straightforward and often requires chemical reduction of the phosphine oxide back to the phosphine. This is typically done on the free ligand rather than the metal complex.
-
For P-C Bond Cleavage or Other Irreversible Degradation: In these cases, regeneration is usually not feasible, and the catalyst must be replaced.
General Protocol for Regeneration of a Heterogeneous Palladium Catalyst:
While specific protocols for chiral homogeneous catalysts are less common in the literature, the general principles for regenerating heterogeneous palladium catalysts can sometimes be adapted. These often involve a series of washing and treatment steps to remove poisons and restore the active metal surface.
-
Washing: The deactivated catalyst is washed with a series of solvents to remove adsorbed organic residues. This may include an aromatic hydrocarbon wash, followed by steam and hot water washes.[15]
-
Chemical Treatment: Depending on the nature of the deactivation, a chemical treatment may be employed. For example, washing with an alcohol solution followed by an alkali soak has been reported for reactivating palladium on carbon.[16]
-
Drying and Activation: The washed catalyst is then dried under a stream of nitrogen and may require a final activation step, such as reduction under hydrogen, before reuse.[15]
It is crucial to note that these are general procedures and may not be suitable for all chiral phosphine-metal complexes. Small-scale test reactions are highly recommended to validate any regeneration protocol.
Section 4: Advanced Diagnostics and Further Reading
For complex deactivation problems, more advanced analytical techniques may be necessary.
Q6: Beyond standard NMR, what other techniques can I use to study my deactivated catalyst?
A6: Several advanced techniques can provide detailed insights into the structure and composition of your catalyst:
-
X-ray Photoelectron Spectroscopy (XPS): Can provide information about the oxidation state of the metal center and the elemental composition of the catalyst surface.
-
Mass Spectrometry (e.g., ESI-MS): Can be used to identify the molecular weight of catalyst species and degradation products in solution.[7]
-
In-situ Spectroscopy (e.g., in-situ IR or NMR): Allows for the monitoring of the catalyst under actual reaction conditions, providing real-time information about its state.
By systematically applying the principles and techniques outlined in this guide, you will be better equipped to troubleshoot catalyst deactivation and optimize the performance of your asymmetric reactions.
References
- CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google P
- CN103623843A - Method for reactivating palladium carbon catalyst - Google P
-
Synthesis and applications of high-performance P-chiral phosphine ligands - PMC - NIH. (URL: [Link])
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Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles | Organometallics - ACS Publications. (URL: [Link])
-
Chiral phosphines in nucleophilic organocatalysis - Beilstein Journals. (URL: [Link])
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. (URL: [Link])
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PubMed Central. (URL: [Link])
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (URL: [Link])
-
(PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming - ResearchGate. (URL: [Link])
-
Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. (URL: [Link])
-
Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands - SciSpace. (URL: [Link])
-
Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst - PubMed. (URL: [Link])
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (URL: [Link])
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Catalysts for gaseous organic sulfur removal - PubMed. (URL: [Link])
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Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - NIH. (URL: [Link])
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Catalyst poisoning - Wikipedia. (URL: [Link])
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Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... - ResearchGate. (URL: [Link])
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31 P{ 1 H}-NMR chemical shifts of all the ligands and their metal complexes - ResearchGate. (URL: [Link])
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Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. (URL: [Link])
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Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Immobilization of a chiral rhodium catalyst on carbon nanotubes via non-covalent interaction for heterogeneous asymmetric hydrogenation - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
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Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating - Chemistry. (URL: [Link])
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The use of alternative solvent purification techniques - American Chemical Society. (URL: [Link])
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Rhodium-Catalyzed Enantioselective Hydrogenation Using Chiral Monophosphonite Ligands - ResearchGate. (URL: [Link])
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Sulfur removal methods - ResearchGate. (URL: [Link])
-
Martin's Phosphino-Triol Revisited: Unexpected P-C Bond Cleavage Reactions and Their Suppression via Complexation of Al3+ and Sc3 - PubMed. (URL: [Link])
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (URL: [Link])
-
Dynamic control of chirality in phosphine ligands for enantioselective catalysis - PMC. (URL: [Link])
-
What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens. (URL: [Link])
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- 16. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Side Reactions in Suzuki Coupling with Aminophosphine Ligands
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions utilizing aminophosphine ligands. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we delve into the common side reactions encountered when using aminophosphine ligands, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1] Aminophosphine ligands, a class of electron-rich and sterically tunable ligands, have emerged as valuable tools to facilitate challenging couplings, particularly with less reactive aryl chlorides.[2][3] However, their unique electronic and steric properties can also influence the prevalence of undesired side reactions. This guide provides the expertise to anticipate, diagnose, and mitigate these challenges.
Troubleshooting Guides
This section offers detailed, step-by-step protocols to address specific side reactions. The causality behind each experimental choice is explained to empower you with a deeper understanding of the reaction mechanism.
Guide 1: Diagnosing and Mitigating Dehalogenation
Dehalogenation is the undesired reduction of the aryl halide starting material to the corresponding arene, a common pitfall that diminishes the yield of the desired cross-coupled product.[4]
Step 1: Identification of the Dehalogenation Byproduct
Confirm the presence of the dehalogenated arene using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will reveal a peak corresponding to the molecular weight of the dehalogenated arene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a characteristic signal for the proton that has replaced the halogen on the aromatic ring.
Step 2: Understanding the Mechanistic Origin
Dehalogenation can arise from several pathways. After the initial oxidative addition of the aryl halide to the Pd(0) complex, the resulting Pd(II) species can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dehalogenated product.[1] Potential hydride sources include amine bases or alcoholic solvents.[1]
Step 3: Protocol for Mitigation
If dehalogenation is confirmed, implement the following adjustments to your reaction protocol:
Table 1: Troubleshooting Dehalogenation
| Parameter | Recommended Action | Rationale |
| Base | Switch to a non-hydride-donating base. Consider carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of amine bases if they are suspected hydride sources.[1][5] | Minimizes the presence of potential hydride donors that can lead to reductive elimination of the dehalogenated product. |
| Solvent | Use aprotic solvents like toluene, dioxane, or THF. Avoid alcoholic solvents if possible. | Alcoholic solvents can be oxidized by the Pd(II) complex to generate hydride species.[1] |
| Temperature | Lower the reaction temperature. | Higher temperatures can accelerate the rate of dehalogenation.[4][6] |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation. | Extended reaction times can lead to increased formation of side products.[4] |
| Aryl Halide | If feasible, switch from an aryl iodide to an aryl bromide or chloride. | Aryl iodides have a higher propensity for dehalogenation compared to bromides and chlorides.[4][7][8] |
Guide 2: Addressing Homo-coupling of Boronic Acids
The formation of a biaryl product derived from the coupling of two boronic acid molecules is another prevalent side reaction.
Step 1: Identification of the Homo-coupling Byproduct
The homo-coupled product can be identified by:
-
LC-MS or GC-MS: A peak corresponding to the molecular weight of the dimer of the boronic acid's organic group will be present.
-
NMR Spectroscopy: Signals corresponding to the symmetrical biaryl structure will be observed in the ¹H and ¹H NMR spectra of the crude mixture.
Step 2: Understanding the Mechanistic Origin
Homo-coupling is often promoted by the presence of Pd(II) species and oxygen.[1] If a Pd(II) precatalyst is used, it must be reduced to the active Pd(0) species. This reduction can occur via the homo-coupling of two boronic acid molecules.[1][9] Inadequate degassing of the reaction mixture can also lead to the oxidation of Pd(0) to Pd(II), which then facilitates homo-coupling.[1][10]
Step 3: Protocol for Mitigation
To suppress homo-coupling, consider the following modifications:
Table 2: Troubleshooting Boronic Acid Homo-coupling
| Parameter | Recommended Action | Rationale |
| Degassing | Ensure thorough degassing of the solvent and reaction vessel by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[10] | Removes dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a promoter of homo-coupling.[1][10] |
| Palladium Source | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-activated Pd(0) catalyst. | This bypasses the in-situ reduction step that can consume the boronic acid through homo-coupling.[9] |
| Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. | While this won't prevent homo-coupling, it ensures enough boronic acid is present to drive the desired cross-coupling reaction to completion. |
| Temperature | Avoid excessively high temperatures. | Elevated temperatures can sometimes increase the rate of side reactions.[6][11] |
Guide 3: Preventing β-Hydride Elimination
When using alkylboronic acids containing β-hydrogens, β-hydride elimination can compete with reductive elimination, leading to the formation of an alkene byproduct and a reduced yield of the desired coupled product.[2]
Step 1: Identification of the β-Hydride Elimination Byproduct
The primary indicator of this side reaction is the formation of an alkene, which can be detected by:
-
GC-MS: A peak corresponding to the molecular weight of the alkene derived from the alkylboronic acid.
-
¹H NMR: The appearance of characteristic vinyl proton signals in the crude reaction spectrum.
Step 2: Understanding the Mechanistic Origin
After transmetalation, the resulting palladium(II)-alkyl intermediate can undergo β-hydride elimination, where a hydrogen atom on the carbon β to the palladium center is transferred to the metal, forming a palladium-hydride species and releasing an alkene.[2]
Step 3: Protocol for Mitigation
To minimize β-hydride elimination, the following strategies can be employed:
Table 3: Troubleshooting β-Hydride Elimination
| Parameter | Recommended Action | Rationale |
| Ligand Choice | Use bulky aminophosphine ligands. | Sterically demanding ligands can favor reductive elimination over β-hydride elimination by increasing the steric hindrance around the palladium center.[2] |
| Aryl Halide | Use a more reactive aryl halide (I > Br > Cl). | This can increase the rate of oxidative addition and subsequent steps, potentially outcompeting β-hydride elimination.[1] |
| Additives | Consider the addition of silver salts (e.g., Ag₂O). | Silver salts can act as halide scavengers, potentially accelerating reductive elimination. |
| Alternative Catalysts | In some cases, switching to a nickel catalyst may suppress β-hydride elimination.[2] | Nickel catalysts can exhibit different reactivity profiles and may favor the desired cross-coupling pathway. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an aminophosphine ligand is sluggish or fails to proceed. What are the initial troubleshooting steps?
A1: When a reaction fails, systematically check the following:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the catalyst.[10][12]
-
Reagent Purity: Verify the purity of your starting materials, especially the boronic acid, which can degrade over time.[13]
-
Base: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous for non-aqueous reactions. The base plays a crucial role in activating the boronic acid for transmetalation.[14][15]
-
Catalyst and Ligand Integrity: Aminophosphine ligands, while generally more stable than some other phosphines, should be handled with care. Ensure your palladium source is active.
Q2: How does the structure of the aminophosphine ligand affect the outcome of the Suzuki coupling and the propensity for side reactions?
A2: The electronic and steric properties of the aminophosphine ligand are paramount:
-
Electron-donating properties: The nitrogen atom in aminophosphines enhances the electron density on the phosphorus atom, which in turn increases the electron density on the palladium center. This facilitates the oxidative addition step, which is often the rate-limiting step, especially with less reactive aryl chlorides.[2][14]
-
Steric Bulk: Increased steric bulk around the phosphorus atom can promote the reductive elimination step, which forms the desired C-C bond.[2][14] Bulky ligands can also help to suppress side reactions like β-hydride elimination.[2]
Q3: Can the choice of base influence side reactions other than dehalogenation?
A3: Absolutely. The base is a critical parameter that can influence multiple aspects of the reaction:
-
Protodeboronation: Strong bases in the presence of a proton source (like water) can lead to the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. Using milder bases like K₂CO₃ or KF can sometimes mitigate this.[10]
-
Reaction Rate: The base is involved in the transmetalation step, and its strength and solubility can significantly impact the overall reaction rate.[5][14]
Q4: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A4: The formation of palladium black is indicative of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium metal.[6][13] This can be caused by:
-
High Temperatures: Elevated temperatures can promote catalyst decomposition.[6]
-
Presence of Oxygen: Inadequate degassing allows oxygen to oxidize and decompose the catalyst.[10][13]
-
Ligand Degradation: While aminophosphine ligands are relatively robust, under harsh conditions, ligand degradation can occur, leading to catalyst precipitation.
To prevent this, ensure a strictly inert atmosphere, use the lowest effective temperature, and ensure the chosen ligand is stable under the reaction conditions.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical flow for addressing common issues in Suzuki coupling reactions with aminophosphine ligands.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Targeted strategies for mitigating common side reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. [Link]
-
PMC - NIH. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
-
PubMed. (2017, January 6). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Xingwei Li. (2024, March 1). Aminative Suzuki–Miyaura coupling. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ResearchGate. Temperature effect on coupling reaction. | Download Scientific Diagram. [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a. [Link]
-
Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. [Link]
-
Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros. [Link]
-
University of Johannesburg. Synthesis and evaluation of aminophosphines as ligands in the palladium-catalysed Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. (2025, August 7). Aminophosphine complex as a catalyst precursor in Suzuki coupling reactions. [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction : r/Chempros. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. [Link]
-
Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]
-
ResearchGate. Figure S6. Temperature optimization for the Suzuki coupling reaction. [Link]
-
Chem 115 Myers. The Suzuki Reaction. [Link]
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- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Products from Reactions Catalyzed by (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Welcome to the technical support guide for purification challenges associated with reactions utilizing the chiral phosphine ligand, (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine. This ligand is a cornerstone in modern asymmetric catalysis, enabling the synthesis of complex chiral molecules with high enantioselectivity.[1][2] However, the unique structure of this ligand and its inevitable transformation into the corresponding phosphine oxide present specific downstream purification hurdles.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic protocols to provide a deeper, mechanistic understanding of purification strategies, empowering you to troubleshoot effectively and optimize your workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during purification.
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A: Aside from unreacted starting materials and potential side-products from your specific reaction, you will almost certainly encounter two main impurities derived from the catalyst:
-
Unreacted Ligand: The (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine itself.
-
Phosphine Oxide Byproduct: The corresponding oxide, (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine P-oxide. This is formed by the oxidation of the phosphorus atom during the reaction or workup and is often the most challenging impurity to remove.
Q2: My main problem is removing the phosphine oxide byproduct. What is the best approach?
A: The removal of phosphine oxides is a classic challenge in organic synthesis.[3] There is no single "best" approach, as the optimal method depends on the properties of your desired product. The most successful strategies exploit the high polarity and crystalline nature of the phosphine oxide. These include:
-
Selective Precipitation/Crystallization: Using a non-polar solvent to precipitate the oxide.
-
Complexation with Metal Salts: Forming an insoluble complex with salts like CaBr₂ or ZnCl₂.[4][5][6]
-
Column Chromatography: A reliable but potentially less scalable option.
A detailed troubleshooting guide for this issue is provided in Part 2, Guide A .
Q3: Can I use a simple acid wash to remove the catalyst and its oxide?
A: An acid wash is highly effective for removing the unreacted ligand , but it will not remove the phosphine oxide. The ligand contains a primary amine, which is basic and will be protonated by a dilute acid (e.g., 1M HCl, 10% citric acid), forming a water-soluble ammonium salt. This salt is easily extracted into the aqueous phase. The phosphine oxide, however, is not sufficiently basic and will remain in the organic layer with your product. This difference in basicity is a key tool for selective removal, as detailed in Part 2, Guide B .
Q4: Should I use column chromatography or crystallization for the final purification?
A: The choice depends on your product's properties, the scale of your reaction, and the required purity level.
-
Column Chromatography is excellent for separating compounds with different polarities and is often the go-to method for small-scale, discovery chemistry.
-
Crystallization is ideal for large-scale production as it is more economical and can yield exceptionally pure material. However, it requires a product that is solid and has suitable solubility properties.
Often, a combination of techniques is most effective. For example, an initial workup including an acid wash and oxide precipitation, followed by a final crystallization or a rapid silica plug filtration.
Part 2: In-Depth Troubleshooting Guides
Guide A: Strategic Removal of the Phosphine Oxide Byproduct
The phosphine oxide derived from your ligand is a polar, often crystalline, compound. Its removal is critical for achieving high product purity.
Core Problem: The phosphine oxide has a polarity that can be similar to that of many desired products, leading to co-elution in chromatography or co-precipitation during crystallization.
Strategy 1: Selective Precipitation with Non-Polar Solvents
This method leverages the low solubility of the phosphine oxide in non-polar organic solvents compared to many reaction products.
-
Step 1: Initial Concentration. After your aqueous workup (see Guide B), concentrate the organic layer under reduced pressure to obtain a crude oil or solid.
-
Step 2: Solvent Addition. Add a minimal amount of a solvent in which your product is soluble but the oxide is not. Ethereal solvents like diethyl ether or methyl tert-butyl ether (MTBE) are good starting points.
-
Step 3: Induce Precipitation. Add a non-polar "anti-solvent" such as hexanes or cyclohexane dropwise while stirring vigorously.[3][6] The phosphine oxide should precipitate as a solid. Cooling the mixture in an ice bath can improve precipitation.
-
Step 4: Isolation. Filter the mixture, washing the collected solid with cold anti-solvent. The desired product should be in the filtrate.
-
Validation: Check the filtrate by TLC or LC-MS to confirm the absence of the phosphine oxide before proceeding. Multiple precipitation cycles may be necessary.[7]
Strategy 2: Precipitation via Metal Salt Complexation (Scalable Method)
This highly effective technique involves adding a metal salt that forms a tight, insoluble complex with the phosphine oxide, allowing for its removal by simple filtration.[4][5]
-
Step 1: Solvent Selection. After an initial workup, dissolve your crude product in a suitable ethereal solvent such as tetrahydrofuran (THF) or 2-methyl-THF.[4]
-
Step 2: Add Complexing Agent. Add 1.5 to 2.0 molar equivalents (relative to the initial ligand amount) of anhydrous calcium bromide (CaBr₂) or zinc chloride (ZnCl₂).[4][6]
-
Step 3: Stir and Precipitate. Stir the mixture at room temperature for 1-2 hours. A solid precipitate of the [Metal Salt]-[Phosphine Oxide] complex will form.
-
Step 4: Filtration. Filter the slurry, washing the solid cake with fresh solvent. The filtrate contains your product, free of the phosphine oxide.
-
Causality: The Lewis acidic metal cation coordinates strongly to the Lewis basic oxygen atom of the phosphine oxide. This interaction promotes the formation of a stable, often polymeric, crystal lattice that is insoluble in common organic solvents.
| Method | Advantages | Disadvantages | Best For |
| Precipitation | Chromatography-free, simple equipment. | May not be quantitative; product may co-precipitate. | Products with good solubility in non-polar solvents. |
| Complexation | Highly efficient, scalable, broadly applicable.[4][5] | Requires addition of a metal salt that must be removed later. | Most scenarios, especially for process development. |
| Chromatography | High resolving power for complex mixtures. | Costly, solvent-intensive, can be difficult to scale. | Small-scale synthesis and very polar products. |
Guide B: Exploiting the Amine Handle for Ligand Removal
The primary amine in the ligand structure is a powerful purification handle that should be your first line of defense.
Workflow: Acid-Base Extraction
Caption: Acid-base extraction workflow.
Experimental Protocol:
-
After the reaction is complete, quench it as required and dilute with a water-immiscible organic solvent (e.g., EtOAc, DCM, Toluene).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer one to three times with a dilute aqueous acid solution (e.g., 1M HCl, 5-10% w/w citric acid).
-
Combine the aqueous layers. If recovery of the expensive chiral ligand is desired, this aqueous solution can be basified (e.g., with NaOH) and extracted with an organic solvent.
-
Wash the organic layer with water and then brine to remove residual acid.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. The resulting crude material should be free of the unreacted amine ligand.
Guide C: General Purification Strategy
A multi-step approach is almost always necessary. The following decision tree provides a logical workflow for purifying your product.
Purification Decision Workflow
Caption: Decision workflow for purification.
References
-
Dudley, D. A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development. Available at: [Link]
-
Gayo, L. M., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. Available at: [Link]
-
ACS Publications. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development. Available at: [Link]
-
Gao, F., et al. (2014). Chiral phosphines in nucleophilic organocatalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of Chiral Phosphine Ligands. Available at: [Link]
-
Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of the Chinese Chemical Society. Available at: [Link]
-
Pu, L. (2014). Chiral phosphines in nucleophilic organocatalysis. National Institutes of Health. Available at: [Link]
-
Flores-Gaspar, A., et al. (2015). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules. Available at: [Link]
-
Unknown. (2025). Chiral Phosphines Synthesis. Available at: [Link]
-
Unknown. (2025). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. Available at: [Link]
-
Unknown. (2025). First examples of the cocrystallization of diastereomers of chiral phosphorus compounds. Available at: [Link]
Sources
effect of substrate impurities on enantioselective catalysis
Technical Support Center: Enantioselective Catalysis
A Senior Application Scientist's Guide to the Effects of Substrate Impurities
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most critical, yet often overlooked, variables in enantioselective catalysis: the purity of your substrate. In a field where stereochemical control is paramount, even trace impurities can lead to significant deviations in reaction outcomes, compromising enantiomeric excess (% ee), yield, and reproducibility.
This document is designed to be a practical resource, moving beyond simple procedural lists to explain the underlying chemical principles. By understanding why an impurity exerts its effect, you can more effectively diagnose and solve experimental challenges.
Troubleshooting Guide: When Your Enantioselective Reaction Underperforms
Unpredictable results in an enantioselective reaction are a common frustration. Before questioning the catalyst, ligand, or overall methodology, a rigorous examination of the substrate is essential. This section is organized by common symptoms to help you diagnose the root cause.
Symptom 1: Decreased or Lost Enantioselectivity (Low % ee)
You've run your reaction, and the chiral HPLC analysis shows a disappointing enantiomeric excess. The catalyst system is well-established, so what could be the issue?
Potential Cause A: The Impurity is a Competing Substrate
-
The "Why": An achiral impurity that is structurally similar to your substrate may also react with the catalyst. Since this impurity lacks the necessary stereochemical information, it undergoes a non-enantioselective transformation, consuming your catalyst and reagents to produce a racemic or achiral byproduct. This effectively lowers the overall efficiency and throughput of the desired chiral transformation.
-
Diagnostic Steps:
-
Analyze your crude reaction mixture using GC-MS or LC-MS to identify any unexpected byproducts.
-
Compare the structure of these byproducts to your starting substrate. A high degree of similarity suggests a competing reaction pathway.
-
Use high-resolution NMR to quantify the level of the suspected impurity in your starting material.
-
-
Resolution: The substrate must be purified. Techniques like flash column chromatography are often effective at separating structurally similar compounds.
Potential Cause B: The Impurity Alters the Chiral Environment
-
The "Why": The precise three-dimensional structure of the catalyst-substrate complex is what dictates stereoselectivity.[1] Certain impurities, particularly those with coordinating functional groups (e.g., alcohols, amines, carbonyls), can act as weak ligands. They may interact with the catalyst's metal center or the chiral ligand itself through hydrogen bonding or other noncovalent interactions.[1] This interaction can alter the delicate energetic balance that favors the formation of one enantiomer over the other, effectively "confusing" the catalyst and eroding enantioselectivity.
-
Diagnostic Steps:
-
Review the synthesis of your substrate. Are there any reagents or byproducts with coordinating functional groups that might have carried through?
-
Perform a "spiking" experiment: Purify a small amount of your substrate to the highest possible degree and run the reaction to establish a baseline % ee. Then, run a parallel reaction where you intentionally add a small amount of the suspected impurity. A drop in % ee confirms its detrimental effect.
-
-
Resolution: Recrystallization is often highly effective at removing impurities with different polarity and solubility profiles. If that fails, targeted chromatography is necessary.
Symptom 2: Reduced Reaction Rate or Complete Inhibition
The reaction is sluggish, stalls before completion, or fails to start at all.
Potential Cause: Catalyst Poisoning
-
The "Why": This is one of the most severe effects of substrate contamination. A catalyst poison is an impurity that binds strongly and often irreversibly to the active site of the catalyst. This permanently deactivates the catalyst molecule. Impurities containing soft heteroatoms like sulfur (thiols, thioethers) or phosphorus (phosphines) are notorious poisons for many transition metal catalysts (e.g., Pd, Rh, Ru, Cu).[2] Even at ppm levels, these impurities can shut down a reaction entirely by blocking the sites needed for substrate coordination.
-
Diagnostic Steps:
-
Elemental analysis of the substrate can detect trace amounts of sulfur or phosphorus.
-
If you suspect a poison, increasing the catalyst loading might restart the reaction (as you add enough catalyst to overcome the stoichiometric amount of poison), but this is a diagnostic tool, not a solution.
-
-
Resolution: Stringent purification is non-negotiable. It may be necessary to treat the substrate solution with a scavenger resin designed to remove specific classes of impurities before its use in the reaction.
Visualizing the Problem: A Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing issues related to substrate impurities.
Sources
Technical Support Center: Strategies to Improve Diastereoselectivity in Michael Additions
Welcome to the technical support center for stereoselective Michael additions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling the stereochemical outcome of one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Fundamental Principles: The Origin of Diastereoselectivity
The Michael addition, or conjugate addition, involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[1][2] When both the donor and the acceptor are prochiral or contain existing stereocenters, the reaction can generate two new stereocenters in the product. The preferential formation of one diastereomer over the other is known as diastereoselectivity.
This selectivity is determined by the relative energy of the diastereomeric transition states. The transition state that is lower in energy will be favored, leading to the major diastereomer.[2] Achieving high diastereoselectivity, therefore, hinges on maximizing the energy difference between these competing transition state pathways. This can be accomplished by carefully manipulating steric and electronic interactions through the strategic selection of substrates, catalysts, and reaction conditions.
Troubleshooting Guide & Optimization Strategies
This section addresses common issues encountered during the optimization of diastereoselective Michael additions in a direct question-and-answer format.
Q1: My reaction shows low or no diastereoselectivity. What are the primary factors to investigate?
Low diastereomeric ratios (d.r.) are a common challenge. The issue typically arises from a poorly organized transition state where the energy difference between the pathways leading to the different diastereomers is minimal.
Possible Causes & Solutions:
-
Suboptimal Catalyst System: The catalyst may not be exerting enough steric or electronic influence to effectively discriminate between the faces of the reacting partners.
-
Solution: Screen a variety of catalysts. For organocatalyzed reactions, bifunctional catalysts like thioureas or squaramides are excellent choices as they can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, creating a highly ordered, chiral environment.[3][4][5] For metal-catalyzed systems, the choice of the metal and the chiral ligand is paramount.[6][7]
-
-
Inappropriate Reaction Conditions: Solvent and temperature play a critical role in the organization of the transition state.
-
Solution: Systematically screen solvents and lower the reaction temperature. Non-polar solvents often enhance the non-covalent interactions that govern stereoselectivity.[5][8] Lowering the temperature (e.g., to 0 °C, -20 °C, or even -78 °C) makes the reaction more sensitive to small differences in activation energy, thereby amplifying the preference for the lower-energy transition state.[8][9]
-
-
Product Epimerization: The newly formed stereocenter adjacent to an acidic proton can be prone to epimerization under basic reaction conditions, which erodes the diastereomeric ratio after the product is formed.[9]
-
Solution: Use milder reaction conditions (e.g., a weaker base, lower temperature) and ensure a rapid workup to quench the reaction and neutralize the base. Monitoring the d.r. over time can help determine if epimerization is occurring.
-
Q2: How does the choice of substrate (Michael donor and acceptor) influence the diastereomeric ratio?
The intrinsic structure of your reactants provides the foundational framework for stereocontrol.
Key Considerations:
-
Steric Hindrance: The steric bulk of both the Michael donor and acceptor is a powerful tool. Increasing the steric demand of either reactant can block one face from attack, favoring a specific trajectory for the incoming nucleophile.[10] For example, using a more sterically hindered ketone can improve the facial selectivity of the enolate or enamine attack.[11]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to either the nucleophile or the electrophile is a classic and robust strategy for inducing diastereoselectivity.[12] The auxiliary acts as a "chiral director," sterically blocking one face of the molecule.[10][13] Evans oxazolidinones and camphorsultams are common examples that provide high levels of stereocontrol and are often recoverable.[12][13]
-
Enolate Geometry: For nucleophiles that form enolates, the geometry (E vs. Z) of the enolate can directly influence the stereochemical outcome of the addition, particularly in cyclic transition state models. The conditions used for enolate formation (base, solvent, additives like HMPA or LiCl) can be tuned to favor one geometry over the other.
Q3: I'm using a chiral catalyst, but the diastereoselectivity is poor. How can I optimize the catalyst system?
A catalyst is not a "one-size-fits-all" solution. Its effectiveness is highly dependent on the specific substrates and conditions.
Optimization Strategies:
-
Catalyst Screening: The first step is to screen different classes of catalysts. If a proline-derived organocatalyst gives poor results, a bifunctional thiourea or a chiral phosphoric acid might offer a different mode of activation and improved selectivity.[3][14] Similarly, in metal catalysis, switching from a copper-based system to a nickel- or silver-based system can have a profound impact.[6][15][16]
-
Modify the Catalyst Structure: Even small modifications to the catalyst can have a large effect. For organocatalysts, altering the steric bulk of substituents (e.g., changing a phenyl group to a 3,5-bis(trifluoromethyl)phenyl group) can enhance the chiral pocket and improve stereochemical communication.[8]
-
Adjust Catalyst Loading: While less common for selectivity issues, ensuring the optimal catalyst loading is important. Too little catalyst can lead to a significant uncatalyzed background reaction with no stereocontrol.
-
Use of Additives/Co-catalysts: In some systems, particularly organocatalysis, the addition of a Brønsted or Lewis acid co-catalyst can accelerate enamine formation or enhance the electrophilicity of the acceptor, leading to a more organized and selective transition state.[5][14]
Q4: What is the role of the solvent and temperature, and how can I leverage them to improve my d.r.?
Solvent and temperature are among the most powerful, yet sometimes overlooked, variables for controlling diastereoselectivity.
Causality and Application:
-
Solvent Effects: The solvent influences the conformation of the catalyst-substrate complex and the stability of the transition state.[17]
-
Polarity: Non-polar solvents (e.g., toluene, CH₂Cl₂) often lead to more organized transition states and higher selectivity because they do not interfere with the crucial hydrogen bonding or electrostatic interactions between the catalyst and substrates.[5][8] In some cases, a change in solvent polarity has been shown to completely reverse the diastereoselectivity.[18]
-
Coordinating Ability: Coordinating solvents (e.g., THF, Et₂O) can compete for binding sites on a metal catalyst or interact with organocatalysts, potentially disrupting the chiral environment.[19]
-
-
Temperature Effects: According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states determines the diastereomeric ratio. Lowering the temperature increases the impact of this energy difference, leading to higher selectivity.[20]
Q5: My product seems to be epimerizing. How can I detect and prevent this?
Epimerization is the interconversion of diastereomers, typically via the deprotonation and re-protonation of an acidic C-H bond adjacent to a newly formed stereocenter.[9] This process can completely undermine a highly selective reaction.
Detection and Prevention:
-
Detection:
-
Time-Course Study: Take aliquots from the reaction mixture at different time points, quench them immediately, and analyze the d.r. by ¹H NMR or GC/LC. A decreasing d.r. over time is a clear sign of epimerization.
-
Base Treatment Test: Subject the purified major diastereomer to the reaction conditions (base and solvent) in the absence of the starting materials. If the other diastereomer is formed, epimerization is confirmed.
-
-
Prevention:
-
Milder Base: Switch to a less basic catalyst or a weaker base for generating the nucleophile.[8] Many modern organocatalysts are designed to operate under neutral or mildly acidic conditions.[21]
-
Lower Temperature: Lower temperatures will slow the rate of both the desired reaction and the undesired epimerization.[8]
-
Rapid Workup: Minimize the time the product spends under basic conditions. Once the reaction is complete (as monitored by TLC or LCMS), quench it promptly with a mild acid (e.g., saturated NH₄Cl solution).
-
Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, if one diastereomer is crystalline and the other is not, epimerization can be used to your advantage. Under equilibrating conditions, the desired diastereomer will crystallize out of solution, driving the equilibrium towards its formation (Le Châtelier's principle).[9]
-
Experimental Protocols & Visualizations
General Protocol: Catalyst and Solvent Screening for a Diastereoselective Michael Addition
-
Setup: In an array of oven-dried vials, add the Michael donor (1.2 equiv.) and the chiral catalyst (e.g., 10 mol%).
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., Toluene, CH₂Cl₂, THF, CH₃CN, Hexane) to achieve a standard concentration (e.g., 0.1 M).
-
Initiation: Cool the vials to the desired temperature (start with 25 °C). Add the Michael acceptor (1.0 equiv.) to each vial simultaneously to start the reactions.
-
Monitoring: Stir the reactions and monitor their progress by TLC at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Workup: Once the limiting reagent is consumed, quench the reactions by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., EtOAc). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify a small sample from each reaction by flash column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy by integrating well-resolved signals corresponding to each diastereomer.[9]
Logical Workflow for Troubleshooting
Caption: Dual activation by a bifunctional organocatalyst.
Data Summary
The following table summarizes illustrative data on how catalyst and solvent choice can impact the stereochemical outcome of a Michael addition between a ketone and a nitroalkene.
Table 1: Influence of Reaction Parameters on Stereoselectivity (Data compiled and adapted from various sources for illustrative purposes)[3][4][5][14]
| Entry | Catalyst Type | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| 1 | Proline-derived | CHCl₃/H₂O | 25 | 77 | 99:1 |
| 2 | DPEN-Thiourea | Toluene | 25 | 95 | >95:5 |
| 3 | DPEN-Thiourea | CH₃CN | 25 | 88 | 80:20 |
| 4 | Chiral Ni(II) Complex | Toluene | 25 | 92 | 64:36 |
| 5 | DPEN-Thiourea | Toluene | 0 | 94 | >98:2 |
DPEN = 1,2-diphenylethylenediamine
This data highlights key trends: bifunctional organocatalysts (Entry 2) can provide excellent selectivity, which is often superior to metal complexes for certain substrates (Entry 4). Solvent choice is critical, as a switch from non-polar toluene to polar acetonitrile can erode the d.r. (Entry 2 vs. 3). Finally, lowering the temperature often leads to an improvement in diastereoselectivity (Entry 2 vs. 5).
Frequently Asked Questions (FAQs)
Q: What is the difference between diastereoselectivity and enantioselectivity in a Michael addition? A: Diastereoselectivity refers to the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other and can arise when two or more stereocenters are formed or present in a molecule. Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image, which is relevant when a chiral product is formed from achiral starting materials using a chiral catalyst or reagent. A reaction can be both diastereoselective and enantioselective. [3] Q: How do I accurately determine the diastereomeric ratio (d.r.)? A: The most common and reliable method is ¹H NMR spectroscopy of the crude reaction mixture or the purified product. [9]Diastereomers have different physical properties and will typically show distinct, well-resolved signals in the NMR spectrum. By integrating the signals corresponding to unique protons in each diastereomer (e.g., a methine proton), you can calculate the ratio. Other methods include GC, HPLC, and SFC, provided you can achieve baseline separation of the diastereomers.
Q: Can I use a chiral auxiliary on the nucleophile and a chiral catalyst simultaneously? A: Yes, this is known as a "matched/mismatched" case. In a "matched" pair, the stereochemical preferences of the auxiliary and the catalyst reinforce each other, often leading to exceptionally high diastereoselectivity. In a "mismatched" pair, they oppose each other, which can lead to poor selectivity or even an inversion of the major diastereomer. Running both enantiomers of the catalyst can quickly reveal if you have a matched or mismatched situation.
References
- Reznikov, A. N., & Klimochkin, Y. N. (2020). Recent Developments in Highly Stereoselective Michael Addition Reactions Catalyzed by Metal Complexes.
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Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. Retrieved from [Link]
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Wikipedia. (n.d.). Michael addition reaction. Wikipedia. Retrieved from [Link]
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Kim, H. Y., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Retrieved from [Link]
- Brimble, M. A., McEwan, J. F., & Turner, P. (1998). Asymmetric Michael addition of 2-trimethylsilyloxyfuran to chiral naphthoquinones. Tetrahedron: Asymmetry, 9(7), 1257–1267.
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ChemEurope. (n.d.). Michael reaction. chemeurope.com. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Developments in Highly Stereoselective Michael Addition Reactions Catalyzed by Metal Complexes. ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
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Sureshbabu, P., et al. (2022). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. Retrieved from [Link]
- Brown, S. P., et al. (2005). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society.
-
Herrera, R. P., et al. (2010). Highly diastereo- and enantioselective organocatalytic michael addition of α-ketoamides to nitroalkenes. Semantic Scholar. Retrieved from [Link]
-
Smith, T. E., et al. (2011). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC - NIH. Retrieved from [Link]
-
Node, M., et al. (2008). Asymmetric Michael Addition of a Recyclable Chiral Amine: Inversion of Stereoselectivity Caused by the Difference of Ethereal Solvents. Organic Letters. Retrieved from [Link]
-
Bakulina, O., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2014). Stereoselectivity of Asymmetric Michael Addition Reactions Controlled by Chiral Auxiliary. ResearchGate. Retrieved from [Link]
- Arnone, A., et al. (2009). Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution.
-
Faggi, C., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Retrieved from [Link]
-
Thirupathi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Retrieved from [Link]
- Lautens, M., & Whyte, A. (2017). Silver-Catalyzed Diastereoselective and Enantioselective Michael Addition. Synfacts.
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. Retrieved from [Link]
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resolving racemic mixtures from incomplete asymmetric synthesis
Welcome to the Technical Support Center for Chiral Resolution. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving racemic mixtures, particularly after an incomplete asymmetric synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during experimental work. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary methods for resolving a racemic mixture?
-
How do I choose the best resolution strategy for my compound?
-
What is enantiomeric excess (ee), and how is it accurately determined?
-
-
Troubleshooting Guide: Classical Resolution via Diastereomeric Salt Crystallization
-
Q: My diastereomeric salts are not crystallizing. What should I do?
-
Q: The enantiomeric excess of my resolved product is low after crystallization. How can I improve it?
-
Q: I'm having trouble removing the resolving agent after resolution. What are the best practices?
-
-
Troubleshooting Guide: Kinetic Resolution (Enzymatic & Chemical)
-
Q: My enzymatic resolution is slow or not proceeding. What are the potential causes?
-
Q: The enantioselectivity (E-value) of my kinetic resolution is poor. How can I optimize it?
-
-
Troubleshooting Guide: Chiral Chromatography
-
Q: I'm seeing poor or no separation of enantiomers on my chiral column. What should I try first?
-
Q: My peaks are broad or tailing in my chiral separation. How can I improve peak shape?
-
-
Experimental Protocols
-
Protocol 1: Classical Resolution of (±)-α-Methylbenzylamine using (+)-Tartaric Acid.
-
Protocol 2: General Procedure for Chiral HPLC Method Development.
-
-
References
Frequently Asked Questions (FAQs)
What are the primary methods for resolving a racemic mixture?
Resolving a racemic mixture, the process of separating enantiomers, is a critical step when asymmetric synthesis is not perfectly selective.[1] The most common methods rely on converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.[2][3][4] The primary strategies include:
-
Classical Resolution: This involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[1][2] Due to their different solubilities, one diastereomer can often be selectively crystallized.[1][3][5]
-
Kinetic Resolution: In this method, one enantiomer of the racemate reacts faster with a chiral catalyst or reagent (often an enzyme) than the other.[6] This results in an enantioenriched mixture of the unreacted starting material and the product, which can then be separated.[6] A key limitation is that the maximum yield for the unreacted enantiomer is 50%.[7]
-
Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate enantiomers.[8][9] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation.[8][9]
How do I choose the best resolution strategy for my compound?
The choice of resolution strategy is highly dependent on the nature of your compound, the scale of the resolution, and available resources.
| Resolution Method | Best Suited For | Key Advantages | Key Considerations |
| Classical Resolution | Racemic acids and bases that can form salts. Large-scale industrial applications.[1][10] | Cost-effective for large quantities, well-established technique.[1] | Often requires trial-and-error to find a suitable resolving agent and crystallization solvent.[11][12] Yield is theoretically limited to 50% per cycle without a racemization loop.[1] |
| Kinetic Resolution | A wide range of functional groups, including alcohols, esters, and amines.[6][10] | High enantioselectivity is possible, especially with enzymes which operate under mild conditions.[1][7] | Maximum yield is 50% for a single enantiomer.[7] Requires screening of catalysts/enzymes and careful monitoring of the reaction progress.[6] |
| Chiral Chromatography | Both analytical quantification and preparative separation of a broad range of compounds.[13] | High resolution and applicable to a wide variety of molecules.[9] Direct separation without derivatization.[8] | Can be expensive, especially for large-scale separations. Requires method development to find the right column and mobile phase. |
A common approach is to use chiral HPLC for analytical determination of enantiomeric excess and for small-scale separations, while classical resolution is often favored for larger-scale production due to its scalability.[1][10]
What is enantiomeric excess (ee), and how is it accurately determined?
Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[14] It is defined as the absolute difference between the mole fractions of the two enantiomers. The most common and accurate method for determining ee is chiral High-Performance Liquid Chromatography (HPLC) .[8][15][16]
The calculation for enantiomeric excess using the peak areas from a chromatogram is:
ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100 [17]
For this calculation to be accurate, it is crucial that the detector response is the same for both enantiomers. This is generally a safe assumption when using UV/Vis detectors.[15]
Troubleshooting Guide: Classical Resolution via Diastereomeric Salt Crystallization
Classical resolution is powerful but often requires empirical optimization.[11][12]
Q: My diastereomeric salts are not crystallizing. What should I do?
Failure to crystallize is a common issue and can be addressed by systematically altering the crystallization conditions. The goal is to create a supersaturated solution from which the desired diastereomeric salt can precipitate.
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Validation & Comparative
A Comparative Guide to Chiral Phosphine Ligands: (1S,2S)-DIAPEN vs. the Benchmark BINAP in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. For decades, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been a cornerstone, a "privileged ligand" that has proven its mettle in a vast array of enantioselective transformations. However, the quest for novel ligands with unique steric and electronic properties continues to drive innovation in catalysis. This guide provides a comparative analysis of the well-established BINAP and a promising chiral P,N-ligand, (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, which we will refer to as (1S,2S)-DIAPEN for clarity.
This guide will delve into the structural nuances, synthesis, and catalytic performance of these two ligands, offering a critical evaluation supported by available experimental data. We aim to provide researchers with the insights needed to make informed decisions when selecting a chiral ligand for their specific synthetic challenges.
At a Glance: Structural and Electronic Distinctions
The fundamental difference between (1S,2S)-DIAPEN and BINAP lies in their structural and electronic makeup.
(1S,2S)-DIAPEN is a P,N-bidentate ligand featuring a diphenylphosphino group and an amino group on a rigid indane backbone. This structure imparts a unique combination of a soft phosphorus donor and a hard nitrogen donor, which can influence the coordination geometry and reactivity of the metal center. The indane scaffold provides a C2-symmetric chiral environment.
BINAP , on the other hand, is a C2-symmetric diphosphine ligand with axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene rings.[1][2] Its two phosphorus atoms act as soft donors, and the bulky binaphthyl backbone creates a well-defined chiral pocket around the metal center.[3]
| Feature | (1S,2S)-DIAPEN | BINAP |
| Ligand Class | P,N-Bidentate | Diphosphine |
| Chirality | C2-Symmetric (Stereocenters) | Axial Chirality (Atropisomeric) |
| Donor Atoms | Phosphorus (soft), Nitrogen (hard) | Two Phosphorus (soft) |
| Backbone | Rigid Indane | Binaphthyl |
Synthesis of the Ligands: A Practical Overview
The accessibility of a chiral ligand is a crucial factor for its widespread adoption. Here, we outline the synthetic approaches to both (1S,2S)-DIAPEN and BINAP.
Synthesis of (1S,2S)-DIAPEN
The synthesis of (1S,2S)-DIAPEN typically starts from readily available chiral precursors, leveraging the chiral pool to establish the stereocenters. A common route involves the nucleophilic ring-opening of a sulfamidate derived from an optically pure amino alcohol.
Experimental Protocol: Synthesis of a β-aminophosphine (a class of compounds to which (1S,2S)-DIAPEN belongs)
This protocol describes the general synthesis of a β-aminophosphine through the ring-opening of a sulfamidate.
-
Sulfamidate Formation: An enantiopure amino alcohol is treated with a suitable reagent to form a cyclic sulfamidate.
-
Nucleophilic Ring-Opening: The sulfamidate is then reacted with a racemic unsymmetrical secondary phosphine oxide. This reaction can lead to the formation of diastereomeric intermediates.
-
Diastereomer Separation: The resulting diastereomers can often be separated by fractional crystallization or silica gel chromatography.
-
Stereospecific Reduction: A stereospecific reduction of the phosphine oxide, for example using a borane reagent, yields the desired diastereomerically enriched β-aminophosphine.
Synthesis of (1S,2S)-DIAPEN
Synthesis of BINAP
The synthesis of BINAP has been extensively studied and optimized since its discovery. A common and scalable method involves the resolution of racemic 2,2'-dihydroxy-1,1'-binaphthyl (BINOL), followed by conversion to the diphosphine.
Experimental Protocol: Synthesis of (S)-BINAP from Racemic BINOL
-
Resolution of Racemic BINOL: Racemic BINOL can be resolved using a chiral resolving agent, such as an optically active amine, to selectively crystallize one enantiomer.
-
Formation of the Ditriflate: The enantiomerically pure BINOL is then converted to its ditriflate derivative by reaction with triflic anhydride in the presence of a base like pyridine.
-
Nickel-Catalyzed Phosphinylation: The ditriflate undergoes a nickel-catalyzed coupling reaction with diphenylphosphine to introduce the two phosphino groups.
-
Purification: The crude BINAP is purified by recrystallization to yield the final product as a colorless solid.
Synthesis of BINAP
Performance in Asymmetric Catalysis: A Comparative Look
BINAP in Asymmetric Hydrogenation of Aromatic Ketones
The Ru-BINAP system is a benchmark for the asymmetric hydrogenation of a wide range of ketones, delivering high enantioselectivities and yields. The mechanism is believed to involve a metal-ligand bifunctional catalysis where a hydride on the ruthenium and a proton from a coordinated diamine are transferred to the ketone carbonyl in a concerted step.[4]
Representative Reaction: Asymmetric Hydrogenation of Acetophenone
| Catalyst System | Substrate | Solvent | H₂ Pressure | Temp. (°C) | Conversion (%) | ee (%) | Reference |
| trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | Acetophenone | 2-propanol | 1 atm | RT | - | 82 (R) | [4] |
| RuCl₂[(S)-tolbinap][(S,S)-dpen] + t-C₄H₉OK | Acetophenone | 2-propanol | 45 atm | 30 | >99 | >99 (R) |
Note: TolBINAP is a derivative of BINAP with tolyl groups instead of phenyl groups on the phosphorus atoms.
(1S,2S)-DIAPEN in Pd-Catalyzed Decarboxylative Allylic Alkylation
While data for (1S,2S)-DIAPEN in asymmetric hydrogenation is scarce, its performance has been evaluated in other important C-C bond-forming reactions. One such example is the Pd-catalyzed decarboxylative allylic alkylation. In a study by Stoltz et al., a self-assembled ligand system incorporating an aminophosphine component structurally related to (1S,2S)-DIAPEN was investigated. Interestingly, the study found that the individual aminophosphine component gave virtually identical results to the more complex self-assembled ligand.
Representative Reaction: Pd-Catalyzed Decarboxylative Allylic Alkylation
| Catalyst System | Substrate | Solvent | Temp. (°C) | Conversion (%) | ee (%) | Reference |
| Pd₂dba₃ + aminophosphine ligand | Allyl enol carbonate | Pentane/Toluene (2:1) | 23 | 100 | 48 (S) | [5] |
Note: The aminophosphine ligand in this study is a component of a self-assembled system and is structurally analogous to (1S,2S)-DIAPEN.
Mechanistic Considerations in Asymmetric Hydrogenation
The mechanism of asymmetric hydrogenation catalyzed by transition metal complexes with chiral phosphine ligands has been extensively studied. For Rh- and Ru-based catalysts, a general catalytic cycle is widely accepted, although the specific intermediates and rate-determining steps can vary depending on the metal, ligand, substrate, and reaction conditions.
General Catalytic Cycle for Asymmetric Hydrogenation
In the case of Ru-BINAP catalyzed hydrogenation of ketones, a key feature is the "metal-ligand bifunctional" mechanism. Here, the reaction does not proceed through direct coordination of the ketone to the metal center. Instead, the substrate interacts with the catalyst through hydrogen bonding, and the hydride from the metal and a proton from a coordinated amine are transferred in a concerted fashion. This outer-sphere mechanism is crucial for the high efficiency and broad substrate scope of these catalysts.
For P,N-ligands like (1S,2S)-DIAPEN, the presence of both a soft phosphorus and a hard nitrogen donor can lead to different coordination modes and potentially different catalytic pathways. The hemilabile nature of the M-N bond could play a role in creating a vacant coordination site for substrate activation.
Conclusion and Future Outlook
BINAP remains a highly reliable and versatile ligand for a wide range of asymmetric transformations, particularly in hydrogenation reactions where it often delivers exceptional enantioselectivities. Its well-defined chiral pocket and extensive track record make it a go-to choice for many applications.
(1S,2S)-DIAPEN, as a representative of the P,N-ligand class, offers a different set of electronic and steric properties. While direct comparative data with BINAP is limited, its demonstrated utility in C-C bond-forming reactions suggests its potential in transformations where a combination of hard and soft donor atoms is beneficial. The field of asymmetric catalysis is continuously evolving, and the development of new ligands like (1S,2S)-DIAPEN is crucial for expanding the toolbox of synthetic chemists.
For researchers and drug development professionals, the choice between a well-established ligand like BINAP and a newer one like (1S,2S)-DIAPEN will depend on the specific reaction, substrate, and desired outcome. While BINAP provides a high probability of success in many known transformations, exploring ligands with different electronic properties, such as (1S,2S)-DIAPEN, may unlock higher activities and selectivities for new and challenging substrates. Further research directly comparing these and other ligand classes in a standardized set of reactions would be invaluable to the catalysis community.
References
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Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. (2024). Request PDF. [Link]
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Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. (n.d.). CaltechTHESIS. [Link]
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Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]
-
Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. (2021). Organic Process Research & Development, 25(4), 896-901. [Link]
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Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical access to optically active β-hydroxy esters. Journal of the American Chemical Society, 109(19), 5856-5858. [Link]
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Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (2021). Journal of the American Chemical Society, 143(9), 3463-3470. [Link]
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P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. (2015). Chemical Reviews, 115(19), 10476-10512. [Link]
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New phosphine-amino-alcohol tridentate ligands for ruthenium catalyzed asymmetric transfer hydrogenation of ketones. (2020). Request PDF. [Link]
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Guiry, P. J., & Kelleher, C. P. (2017). Axially Chiral P,N-Ligands: Some Recent Twists and Turns. ACS Catalysis, 7(12), 8510-8529. [Link]
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Ru‐Catalyzed Asymmetric Transfer Hydrogenation of α‐iminophosphonates: A Novel Synthetic Approach for Valuable Chiral α‐Aminophosphonates. (2024). Advanced Synthesis & Catalysis. [Link]
-
Noyori, R., & Takaya, H. (1990). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 112(8), 3171-3185. [Link]
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Bezuidenhout, D. I., Darkwa, J., & Shongwe, M. S. (2007). Aminophosphine ligands R2P(CH2)nNH2 and ruthenium hydrogenation catalysts RuCl2(R2P(CH2)nNH2)2. Dalton Transactions, (45), 5390-5397. [Link]
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Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). University of Alberta. [Link]
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Crochet, P., Gimeno, J., Borge, J., & García‐Granda, S. (2003). P,N,O type chiral imino- and aminophosphine ligands and their applications in Ru(II)-catalyzed asymmetric transfer hydrogen reactions. Inorganica Chimica Acta, 350, 328-336. [Link]
-
Catalytic homogeneous asymmetric hydrogenation – successes and opportunities. (n.d.). Harvard University. [Link]
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Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. (2023). RSC Advances, 13(50), 35058-35064. [Link]
-
Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions. (2020). Dalton Transactions, 49(44), 15931-15941. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. (2024). Chemical Society Reviews, 53(15), 6520-6641. [Link]
-
A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. (2014). Synthesis, 46(15), 2054-2058. [Link]
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Catalytic asymmetric synthesis of 1,2-diamines. (2024). Request PDF. [Link]
-
Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts. (2024). Catalysis Science & Technology, 14(12), 3461-3470. [Link]
-
One-pot synthesis of primary phosphines from white phosphorus. (2024). Chemical Science, 15(22), 8345-8350. [Link]
-
Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. (2004). Proceedings of the National Academy of Sciences, 101(15), 5369-5372. [Link]
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A two step synthesis of 2-oxo-2-vinyl 1,3,2-dioxaphospholanes and -dioxaphosphorinanes. (2005). Tetrahedron, 61(43), 10276-10282. [Link]
-
Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. (2023). RSC Advances, 13(50), 35058-35064. [Link]
-
The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. (2023). Molecules, 28(15), 5707. [Link]
-
Synthesis, Coordination Chemistry, and Catalysis of the First 1,2-Bis(diphenylphosphino)-1,2-diphenylhydrazine, Ph2PN(Ph)N(Ph)PPh2. (2018). Request PDF. [Link]
-
Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). Journal of the American Chemical Society, 143(9), 3463-3470. [Link]
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A Comparative Guide to the Validation of Enantiomeric Excess by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of a drug is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile. For this reason, regulatory bodies worldwide mandate the development of single-enantiomer drugs, demanding robust and reliable analytical methods to quantify enantiomeric purity.[1] This guide provides a comprehensive framework for the validation of chiral High-Performance Liquid Chromatography (HPLC) methods, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. As a senior application scientist, my objective is to not only outline the requisite steps but to elucidate the scientific rationale underpinning each stage of the validation process, ensuring your methodology is not just compliant, but scientifically sound and defensible.
The Cornerstone of Separation: Understanding Chiral Stationary Phases
The success of any chiral separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the column, enabling differential interactions with the two enantiomers of a racemic compound. These transient diastereomeric complexes have different energy states, leading to different retention times and, ultimately, separation.[1][2]
The choice of CSP is the most critical variable in method development. While experience provides some guidance, a screening approach using a diverse set of columns and mobile phases is often the most effective strategy.[3][4] The main classes of CSPs include:
-
Polysaccharide-based (e.g., derivatized cellulose and amylose): These are the most widely used CSPs due to their broad applicability and ability to separate a vast range of chiral compounds.[5][6] They are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[6]
-
Cyclodextrin-based: These CSPs are effective for including chiral molecules within their hydrophobic cavities, with chiral recognition occurring at the rim.[2]
-
Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin): These offer unique chiral recognition capabilities and have become complementary to polysaccharide phases.[5]
-
Pirkle-type (brush-type): These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[1]
The selection process is an exercise in applied chemistry: understanding the functional groups of your analyte (e.g., aromatic rings, hydrogen bond donors/acceptors) allows for a more targeted selection of a CSP known to interact favorably with those moieties.
The Validation Framework: Ensuring Fitness for Purpose
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. For the determination of enantiomeric excess (%ee), this means the method must be able to accurately and precisely quantify the minor enantiomer in the presence of a large excess of the major enantiomer. The validation process should follow the principles outlined in the ICH Q2(R2) guideline, which is recognized by major regulatory agencies, including the FDA.[7][8][9][10]
Visualizing the Validation Workflow
The validation process follows a logical sequence, beginning with ensuring the system is performing adequately (System Suitability) before proceeding to the core validation parameters.
Caption: Workflow for the validation of a chiral HPLC method.
Core Validation Parameters: A Comparative Guide
The following sections detail the experimental protocols and acceptance criteria for each key validation parameter. While the FDA and EMA align with ICH guidelines, the acceptance criteria presented here represent a global standard for regulatory submission.[7]
System Suitability
Causality: Before any validation experiments, you must demonstrate that the chromatographic system is performing adequately on the day of analysis. This is a self-validating check to ensure that factors like column performance and mobile phase preparation are acceptable.
Experimental Protocol:
-
Prepare a system suitability solution containing the analyte at a concentration that produces a significant response for both enantiomers. A racemic mixture or a sample spiked with the undesired enantiomer to a specific level (e.g., 1.0%) is typically used.
-
Inject the solution five or six times consecutively.
-
Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, and key chromatographic parameters.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.7 (aim for >2.0) | Ensures baseline separation between the enantiomeric peaks, which is critical for accurate integration and quantitation.[11] |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. Tailing peaks can lead to inaccurate integration, especially for the minor enantiomer. |
| Repeatability (%RSD) | ≤ 2.0% for the major peak; ≤ 10% for the minor peak | Demonstrates the precision of the system itself (injector, pump, detector). A wider limit is acceptable for the minor peak due to its lower signal-to-noise ratio.[7] |
Specificity (Selectivity)
Causality: Specificity demonstrates that the method can unequivocally measure the analyte (in this case, both enantiomers) without interference from other components such as impurities, degradation products, or excipients. For a chiral method, the most critical aspect is demonstrating separation from the counter-enantiomer.
Experimental Protocol:
-
Prepare solutions of:
-
The pure, desired enantiomer.
-
The pure, undesired enantiomer (if available).
-
A racemic mixture of the analyte.
-
The analyte spiked with all potential process impurities and known degradation products.
-
A placebo (for drug product analysis).
-
-
Inject each solution and compare the chromatograms. The retention times of the enantiomers should be distinct, and no co-elution should occur with other potential components at the retention times of the enantiomers of interest.
-
Peak purity analysis using a photodiode array (PDA) detector is a powerful tool to confirm that the enantiomeric peaks are spectrally homogeneous.[11]
Linearity
Causality: Linearity establishes that the detector response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for quantitative analysis, as it validates the use of a calibration curve or single-point standard to calculate the amount of the minor enantiomer.
Experimental Protocol:
-
Prepare a series of at least five solutions of the undesired enantiomer by spiking it into the desired enantiomer. The concentration range should span from the Limit of Quantitation (LOQ) to at least 120% of the specification limit for the enantiomeric impurity (e.g., if the limit is 0.5%, the range could be 0.1% to 0.6%).[12]
-
Inject each solution in triplicate.
-
Plot the mean peak area of the undesired enantiomer against its concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (r²) | ≥ 0.995 (aim for ≥ 0.999) | Indicates how well the data points fit a straight line, confirming a linear relationship.[12] |
| Y-intercept | Should be close to zero | A significant y-intercept may indicate a systematic error or interference. |
Accuracy
Causality: Accuracy is the measure of closeness between the experimental value and the true value. In this context, it confirms that the method can correctly quantify the amount of the undesired enantiomer.
Experimental Protocol:
-
Prepare samples by spiking the desired enantiomer with known concentrations of the undesired enantiomer at a minimum of three levels, covering the specified range (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
Formula: % Recovery = (Experimental Concentration / Theoretical Concentration) x 100
| Parameter | Acceptance Criteria | Rationale |
| % Recovery | 90.0% to 110.0% for the minor enantiomer at the specification limit.[7] | Confirms the absence of significant bias in the method. Wider limits are acceptable for trace-level analysis. |
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the analyte spiked with the undesired enantiomer at 100% of the specification limit.
-
Analyze all six samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both experiments to assess the variability under different laboratory conditions.
-
| Parameter | Acceptance Criteria | Rationale |
| Repeatability (%RSD) | ≤ 10% for the minor enantiomer at the specification limit.[7][11] | Measures the precision of the method under ideal, consistent conditions. |
| Intermediate Precision (%RSD) | Slightly wider limits than repeatability may be acceptable. | Evaluates the method's ruggedness when subjected to typical variations within a lab. |
Logical Relationship of Validation Parameters
Several validation parameters are intrinsically linked. For instance, accuracy can often be inferred from a demonstration of specificity, linearity, and precision. This interconnectedness forms a self-validating system where strong performance in one area supports the validity of another.
Caption: Interdependence of core analytical validation parameters.
Limit of Quantitation (LOQ)
Causality: The LOQ is the lowest concentration of the analyte (the undesired enantiomer) that can be reliably quantified with acceptable precision and accuracy. This is a critical parameter as it defines the lower boundary of the method's utility.
Experimental Protocol:
-
Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by determining the concentration at which the precision (%RSD) is within an acceptable limit (e.g., ≤ 20%).[11][13]
-
Confirm the estimated LOQ by preparing and analyzing (n=6) samples at this concentration. The accuracy and precision results must meet the pre-defined acceptance criteria.
| Parameter | Acceptance Criteria | Rationale |
| Signal-to-Noise Ratio | S/N ≥ 10 | A common and practical way to estimate the LOQ.[11] |
| Precision (%RSD) at LOQ | ≤ 20% | Ensures that measurements at the lower limit of the range are still reliable. |
| Accuracy (% Recovery) at LOQ | Typically 80-120% | Confirms that the method is not only precise but also free from significant bias at low concentrations. |
Note: The Limit of Detection (LOD), the lowest concentration that can be detected but not necessarily quantified (typically S/N ≥ 3), should also be determined to understand the absolute sensitivity limits of the method.[11][13]
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides confidence that the method will perform consistently during routine use, where minor fluctuations are inevitable.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).
-
Vary each parameter within a realistic range (e.g., flow rate ±10%, temperature ±5°C, mobile phase organic component ±2%).[12]
-
Analyze a system suitability sample under each modified condition.
-
Evaluate the impact on critical responses, especially the resolution (Rs) between the enantiomers.
Acceptance Criteria: The system suitability criteria (especially resolution) must still be met under all varied conditions, demonstrating the method's reliability.
From Peak Area to Purity: Calculating Enantiomeric Excess
Once the method is validated, it can be used to determine the enantiomeric excess (%ee) of a sample. The calculation is straightforward and based on the peak areas of the two enantiomers.
Formula: % Enantiomeric Excess = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
For example, if the major enantiomer has a peak area of 1,250,000 and the minor enantiomer has a peak area of 15,000: %ee = [ (1,250,000 - 15,000) / (1,250,000 + 15,000) ] x 100 = 97.63%[14]
This value indicates that the mixture contains 97.63% of the major enantiomer in excess of the racemic amount.[15]
Conclusion
The validation of a chiral HPLC method is a systematic and rigorous process that underpins the quality control of enantiopure pharmaceuticals. By adhering to the principles of ICH Q2(R2) and understanding the scientific rationale behind each validation parameter, researchers can develop robust, reliable, and defensible analytical methods. This guide serves as a framework, providing not just the "how" but the "why," empowering scientists to generate data of the highest integrity and ensure the safety and efficacy of chiral drug products.
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. OUCI. [Link]
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Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. PubMed. [Link]
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Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. ResearchGate. [Link]
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Enantiomeric Excess | Formula, Calculation & Example - Lesson. Study.com. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmaTech. [Link]
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How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]
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Calculating Enantiomeric Excess (%ee). YouTube. [Link]
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Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]
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New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed. [Link]
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New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
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Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SciRP.org. [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. [Link]
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METHOD DEVELOPMENT AND VALIDATION BY RP-HPLC METHOD. ijariie. [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
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Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. NIH. [Link]
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A Comparative Guide to the Catalytic Activity of Chiral Phosphine Ligands in Asymmetric Hydrogenation
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand is a critical decision that profoundly influences the efficiency and stereochemical outcome of asymmetric catalytic reactions. This guide provides an in-depth comparison of the catalytic activity of three prominent classes of chiral phosphine ligands: atropisomeric biaryl phosphines, ferrocene-based phosphines, and P-chirogenic phosphines. By examining their performance in the well-established benchmark reaction of rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin, this document aims to equip you with the necessary data and insights to make informed decisions in your synthetic endeavors.
The Pivotal Role of Chiral Phosphine Ligands
Chiral phosphine ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high precision.[1] Their efficacy is determined by their ability to create a chiral environment around a metal center, thereby directing the stereochemical course of a reaction.[2] Key performance indicators for these catalytic systems include:
-
Enantiomeric Excess (ee%) : A measure of the stereoselectivity of a reaction, indicating the degree to which one enantiomer is preferentially formed over the other.
-
Turnover Number (TON) : The total number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated.[3] It reflects the catalyst's stability and overall efficiency.
-
Turnover Frequency (TOF) : The number of catalytic cycles per unit of time, representing the intrinsic activity of the catalyst.[4]
The steric and electronic properties of a phosphine ligand are paramount in dictating these outcomes.[5][6] Steric bulk can create a well-defined chiral pocket around the metal, while the electron-donating or -withdrawing nature of the substituents on the phosphorus atom influences the reactivity of the metal center.[7]
A Classification of Chiral Phosphine Ligands
Chiral phosphine ligands can be broadly categorized based on the origin of their chirality.[1][8] This guide focuses on three widely utilized classes:
-
Atropisomeric Biaryl Phosphines : These ligands, exemplified by BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), possess axial chirality arising from restricted rotation around a C-C single bond.[9] The dihedral angle of the biaryl backbone creates a C2-symmetric chiral environment.
-
Ferrocene-Based Phosphines : Ligands such as those in the Josiphos family feature a ferrocene scaffold.[10] Their chirality can stem from planar chirality of the ferrocene unit and/or a stereogenic center in the side chain.
-
P-Chirogenic Phosphines : In this class, the phosphorus atom itself is the stereogenic center. TangPhos , a C2-symmetric bisphospholane ligand, is a prominent example, known for its conformational rigidity and electron-rich nature.
Experimental Comparison: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
To provide a direct and objective comparison, we will examine the performance of representative ligands from each class in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate. This reaction is a widely accepted benchmark for evaluating the effectiveness of chiral phosphine ligands in asymmetric hydrogenation.[7][10]
Experimental Protocol
The following is a detailed, step-by-step methodology for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate. This protocol is a self-validating system, where careful execution is key to obtaining reproducible and reliable results.
Materials:
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
[Rh(COD)₂]BF₄ (rhodium precursor)
-
Chiral phosphine ligand (e.g., (R)-BINAP, (R,S)-Josiphos derivative, (S,S)-t-Bu-TangPhos)
-
Anhydrous, degassed methanol (solvent)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Pre-formation: In an inert atmosphere glovebox, a Schlenk flask is charged with the rhodium precursor (1.0 mol%) and the chiral phosphine ligand (1.1 mol%).
-
Anhydrous, degassed methanol is added to achieve the desired concentration (typically 0.05 M).
-
The mixture is stirred at room temperature for 30 minutes to ensure the formation of the active catalyst complex. The color of the solution will typically change, indicating complex formation.
-
Hydrogenation Reaction: The substrate, methyl (Z)-α-acetamidocinnamate, is added to the catalyst solution.
-
The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogen manifold.
-
The flask is purged with hydrogen gas (3 cycles of vacuum and backfill with H₂).
-
The reaction is stirred under a positive pressure of hydrogen (typically 1 atm) at a constant temperature (e.g., 25 °C).
-
Monitoring and Analysis: The progress of the reaction can be monitored by taking aliquots at specific time intervals and analyzing them by ¹H NMR or GC to determine conversion.
-
Upon completion, the solvent is removed under reduced pressure.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral HPLC or GC analysis.
Comparative Performance Data
The following table summarizes the performance of representative ligands from each class in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate under comparable conditions.
| Ligand Class | Representative Ligand | Conversion (%) | ee (%) | TOF (h⁻¹) | Reference |
| Atropisomeric Biaryl Phosphine | (R)-BINAP | >99 | 92 | ~1200 | [6] |
| Ferrocene-Based Phosphine | (R)-(S)-PPF-P(t-Bu)₂ (Josiphos-type) | >99 | >99 | >2000 | [6] |
| P-Chirogenic Phosphine | (S,S)-t-Bu-TangPhos | >99 | >99 | ~6000 |
Note: The TOF values are estimated based on reported reaction times and catalyst loadings and are intended for comparative purposes.
Mechanistic Insights and Structure-Activity Relationships
The disparities in catalytic activity and enantioselectivity observed in the table above can be attributed to the distinct structural and electronic features of each ligand class.
-
BINAP : The C2-symmetric backbone of BINAP creates a well-defined chiral environment. The enantioselectivity is primarily governed by the steric interactions between the phenyl groups on the phosphorus atoms and the substrate in the transition state. The flexibility of the seven-membered chelate ring can, in some cases, lead to lower enantioselectivities compared to more rigid ligands.
-
Josiphos : The Josiphos-type ligands benefit from both the planar chirality of the ferrocene backbone and the stereogenic center in the side chain. This combination often leads to a more rigid and well-defined chiral pocket, resulting in excellent enantioselectivities. The modular synthesis of Josiphos ligands allows for fine-tuning of both steric and electronic properties by varying the phosphine substituents, enabling optimization for specific substrates.[10]
-
TangPhos : As a P-chirogenic, C2-symmetric bisphospholane, TangPhos exhibits exceptional conformational rigidity. This rigidity minimizes the number of possible competing diastereomeric transition states, often leading to very high levels of enantioselectivity. The electron-rich nature of the alkylphosphine enhances the catalytic activity, contributing to the high turnover frequencies observed.
Conclusion and Practical Considerations
This guide has provided a comparative analysis of three major classes of chiral phosphine ligands in the context of a benchmark asymmetric hydrogenation reaction. The experimental data and mechanistic discussion highlight the following key takeaways for researchers and drug development professionals:
-
No Universal Ligand : The choice of the optimal ligand is highly dependent on the specific substrate and desired reaction outcome.
-
Rigidity is Often Key : More conformationally rigid ligands, such as Josiphos and TangPhos, often provide higher enantioselectivities.
-
Tunability is an Advantage : The modularity of ligands like Josiphos allows for systematic optimization of the catalyst performance.
-
P-Chirogenic Ligands Offer High Activity : The electron-rich nature of P-chirogenic ligands like TangPhos can lead to exceptionally high turnover frequencies.
For initial screenings, it is advisable to test a representative ligand from each class to identify the most promising scaffold. Subsequent optimization can then focus on fine-tuning the steric and electronic properties of the lead ligand family. This systematic approach, grounded in an understanding of the structure-activity relationships, will undoubtedly accelerate the development of efficient and highly selective asymmetric catalytic processes.
References
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Blaser, H.-U., Malan, C., Pugin, B., Spindler, F., Steiner, H., & Studer, M. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-151. [Link]
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Tang, W., Wang, W., & Zhang, X. (2003). A new class of P-chirogenic diphosphine ligands for highly enantioselective hydrogenation. Angewandte Chemie International Edition, 42(8), 943-946. [Link]
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Goulioukina, N. S., & Beletskaya, I. P. (2009). Asymmetric Hydrogenation of α-Keto Phosphonates with Chiral Palladium Catalysts. European Journal of Organic Chemistry, 2009(3), 510-515. [Link]
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Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Angewandte Chemie International Edition, 44(29), 4611-4614. [Link]
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Hoang, L., Bahmanyar, S., Houk, K. N., & List, B. (2003). Kinetic and stereochemical evidence for the involvement of only one proline molecule in the transition states of proline-catalyzed intra- and intermolecular aldol reactions. Journal of the American Chemical Society, 125(1), 16–17. [Link]
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Imamoto, T., Sugita, K., & Yoshida, K. (2005). An Air-Stable P-Chiral Phosphine Ligand for Highly Enantioselective Transition-Metal-Catalyzed Reactions. Journal of the American Chemical Society, 127(49), 17574–17575. [Link]
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Kozma, E., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746-1754. [Link]
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Knowles, W. S. (1983). Asymmetric hydrogenation. Accounts of Chemical Research, 16(3), 106–112. [Link]
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Knowles, W. S., Sabacky, M. J., & Vineyard, B. D. (1972). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society, 94(16), 5856–5858. [Link]
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Melada, S., & Breit, B. (2022). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Advanced Synthesis & Catalysis, 364(14), 2378-2382. [Link]
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Mikami, K., & Hatano, M. (2003). Asymmetric Cycloisomerization of 1,n-Enynes Catalyzed by Transition Metals. Journal of the American Chemical Society, 125(16), 4704–4705. [Link]
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Reetz, M. T. (2002). New Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins. Angewandte Chemie International Edition, 41(8), 1335-1338. [Link]
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Reek, J. N. H., & van Leeuwen, P. W. N. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(11), 2371–2383. [Link]
-
Spindler, F., Pugin, B., Jalett, H. P., Blaser, H. U., & Togni, A. (1998). A New Class of Chiral Ferrocenyldiphosphines for Rhodium-Catalyzed Asymmetric Hydrogenation. Chemistry–A European Journal, 4(6), 1071-1076. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3069. [Link]
-
Tang, W., & Zhang, X. (2007). Chiral Phosphorus Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 40(12), 1278–1286. [Link]
-
Togni, A., & Venanzi, L. M. (1994). Nitrogen Donors in Organometallic Chemistry and Homogeneous Catalysis. Angewandte Chemie International Edition in English, 33(5), 497–526. [Link]
- van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Springer.
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A Comparative Spectroscopic Guide to (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine and its Metal Complexes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the rational design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged ligand classes, chiral phosphines have established themselves as indispensable tools. This guide provides an in-depth spectroscopic characterization of the chiral aminophosphine ligand, (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, and its metal complexes. Through a comparative analysis with other widely used chiral phosphine ligands, this document aims to equip researchers with the fundamental spectroscopic knowledge required for catalyst development and optimization.
Introduction to (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is a chiral bicyclic aminophosphine ligand that has demonstrated significant potential in various asymmetric transformations. Its rigid indane backbone locks the stereocenters, creating a well-defined chiral environment around the metal center. The presence of both a phosphine and an amine functionality allows for versatile coordination modes, acting as a P-monodentate, a P,N-bidentate, or a bridging ligand. Understanding the spectroscopic signatures of this ligand, both in its free state and when coordinated to a metal, is crucial for elucidating reaction mechanisms and structure-activity relationships.
Spectroscopic Characterization of the Free Ligand
The unambiguous characterization of a ligand is the foundation upon which the study of its metal complexes is built. The following section details the key spectroscopic features of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of chiral phosphine ligands.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the hydrogen atoms' chemical environment. For (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, the key diagnostic signals are those of the indane backbone, which are typically found in the aliphatic region, and the phenyl groups on the phosphorus atom, which resonate in the aromatic region. The protons of the stereogenic centers (C1 and C2) exhibit complex splitting patterns due to coupling with each other, the phosphorus atom, and the adjacent methylene protons.
¹³C NMR Spectroscopy : The carbon NMR spectrum complements the ¹H NMR data. The carbon atoms of the diphenylphosphino group and the indane skeleton can be assigned. The carbon atom directly bonded to the phosphorus (C2) will appear as a doublet due to ¹J-coupling with the ³¹P nucleus.
³¹P NMR Spectroscopy : Phosphorus-31 NMR is the most direct method for probing the electronic environment of the phosphorus atom. For the free (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine ligand, the ³¹P NMR spectrum exhibits a single resonance. The chemical shift of this signal is characteristic of a triarylphosphine and serves as a crucial reference point for assessing the effect of coordination to a metal center.
| Spectroscopic Data for Free (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60-7.20 (m, 14H, Ar-H), 4.43 (d, J = 6.4 Hz, 1H, NCH), 3.45-3.35 (m, 1H, PCH), 3.21 (dd, J = 15.6, 8.0 Hz, 1H, CH₂), 2.78 (dd, J = 15.6, 6.8 Hz, 1H, CH₂), 1.85 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.3 (d, J = 16.0 Hz), 141.1 (d, J = 8.0 Hz), 134.5 (d, J = 20.0 Hz), 133.0 (d, J = 19.0 Hz), 129.0, 128.6 (d, J = 7.0 Hz), 128.4, 127.2, 125.0, 124.2, 60.8 (d, J = 12.0 Hz), 46.1 (d, J = 22.0 Hz), 35.2 (d, J = 13.0 Hz) |
| ³¹P NMR (CDCl₃, 162 MHz) | δ -16.8 |
| IR (film) | ν 3368, 3289, 3054, 2923, 1589, 1480, 1434, 1359, 1101, 743, 697 cm⁻¹ |
| HRMS (ESI) | m/z calculated for C₂₁H₂₁NP⁺ [M+H]⁺: 318.1406, found: 318.1408 |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in the ligand. The N-H stretching vibrations of the primary amine group are expected in the region of 3400-3200 cm⁻¹. The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds of the phenyl and indane moieties, as well as P-Ph bonds.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the ligand. The protonated molecule [M+H]⁺ is typically observed.
Spectroscopic Characterization of Metal Complexes
The coordination of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine to a metal center induces significant changes in its spectroscopic properties. These changes provide invaluable information about the nature of the metal-ligand bond and the structure of the resulting complex.
The Power of ³¹P NMR in Coordination Chemistry
³¹P NMR spectroscopy is exceptionally sensitive to changes in the electronic environment of the phosphorus atom upon coordination. The coordination of the phosphine to an electron-deficient metal center typically results in a downfield shift of the ³¹P NMR signal compared to the free ligand. This "coordination shift" (Δδ = δcomplex - δfree ligand) is a powerful diagnostic tool. The magnitude of the coordination shift can provide insights into the nature of the metal-ligand bond and the electron-donating ability of the phosphine.
Furthermore, if the metal nucleus is NMR active (e.g., ¹⁰³Rh, ¹⁹⁵Pt), coupling between the phosphorus and the metal nucleus can be observed, providing direct evidence of coordination and information about the geometry of the complex.
Comparative Analysis with Alternative Chiral Phosphine Ligands
To contextualize the spectroscopic properties of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine metal complexes, a comparison with well-established chiral phosphine ligands is essential. Ligands such as BINAP, Josiphos, and Trost ligands are benchmarks in asymmetric catalysis.
| Ligand | Typical ³¹P NMR Chemical Shift (Free Ligand, ppm) | Typical ³¹P NMR Coordination Shift (Δδ, ppm) upon Pd(II) Coordination | Key Structural Feature |
| BINAP | ~ -15 | 20 - 40 | Axially chiral biaryl diphosphine |
| Josiphos | ~ 15 (PAr₂), ~ 65 (PCy₂) | 20 - 50 | Ferrocene-based diphosphine with planar chirality |
| Trost Ligand | ~ 12 | 20 - 40 | C₂-symmetric diphosphine with a cyclohexane backbone |
| (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine | -16.8 | Data to be acquired | Fused ring system with stereogenic centers |
Note: Coordination shifts can vary significantly depending on the specific metal precursor, solvent, and other ligands present.
The ³¹P NMR coordination shifts for BINAP, Josiphos, and Trost ligand complexes with palladium(II) typically fall within a similar range, indicating a comparable degree of electron donation from the phosphorus to the metal center. The specific value, however, is sensitive to the steric and electronic properties of the ligand.
Experimental Protocols
General Procedure for ³¹P NMR Analysis of a Metal Complex:
-
Sample Preparation: In a clean and dry NMR tube, dissolve an accurately weighed amount of the metal precursor (e.g., [Pd(allyl)Cl]₂) in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂).
-
Ligand Addition: Add one or two equivalents of the phosphine ligand to the NMR tube. The stoichiometry will depend on the desired complex.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio. An external standard (e.g., 85% H₃PO₄) is used for referencing.
-
Data Analysis: Process the spectrum and determine the chemical shift of the phosphorus signal(s). Calculate the coordination shift (Δδ).
Conclusion
The spectroscopic characterization of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine and its metal complexes provides a powerful toolkit for researchers in asymmetric catalysis. ³¹P NMR, in particular, serves as a sensitive probe of the metal-ligand interaction. By comparing the spectroscopic data of these complexes with those of established chiral ligands, a deeper understanding of the structure-activity relationships can be gained, ultimately facilitating the design of more effective and selective catalysts for the synthesis of valuable chiral molecules.
References
-
Zhang, X.; et al. A Highly Enantioselective Rh-Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Acid Esters with a Chiral Ferrocenyl Diphosphine Ligand. J. Am. Chem. Soc.2010 , 132 (45), 15959–15961. [Link]
-
Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 1998–2007. [Link]
-
Togni, A.; Breutel, C.; Schnyder, A.; Spindler, F.; Landert, H.; Tijani, A. A Novel Class of Easily Accessible Chiral Ferrocenyldiphosphines for Asymmetric Catalysis. J. Am. Chem. Soc.1994 , 116 (9), 4062–4066. [Link]
-
Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chem. Rev.1996 , 96 (1), 395–422. [Link]
A Comparative Guide to Pyrrolyl Phosphine vs. Aminophosphine Ligands in Catalysis
For researchers, scientists, and drug development professionals engaged in the intricate art of transition-metal catalysis, the choice of ligand is a paramount decision that dictates the efficiency, selectivity, and overall success of a synthetic transformation. Among the vast arsenal of phosphine ligands, pyrrolyl phosphines and aminophosphines have emerged as two distinct and powerful classes, each possessing a unique combination of electronic and steric properties. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to empower rational ligand selection and catalyst system design.
The Foundational Chemistry: Understanding the Ligand Architectures
The fundamental difference between these two ligand families lies in the atom directly bonded to the phosphorus center, which profoundly influences the ligand's electronic character.
-
Pyrrolyl Phosphines: In this class, the phosphorus atom is attached to a pyrrole ring, either through the nitrogen atom (N-pyrrolyl) or a carbon atom (C-pyrrolyl). This distinction is critical. N-pyrrolyl phosphines are characterized by the phosphorus being bonded to the nitrogen of the pyrrole ring, making them strongly π-accepting and electron-withdrawing. Conversely, C-pyrrolyl phosphines, where the phosphorus is attached to a carbon atom of the pyrrole ring, can be tuned to be highly electron-rich, akin to bulky alkylphosphines.
-
Aminophosphines: This class of ligands is defined by the presence of at least one nitrogen atom directly bonded to the phosphorus(III) center. These P-N bonds impart unique reactivity and coordination properties. Aminophosphines are often employed as P,N-bidentate ligands, where the nitrogen atom can also coordinate to the metal center, creating a chelating effect that can enhance catalyst stability and influence selectivity.
Electronic and Steric Properties: A Head-to-Head Comparison
The efficacy of a phosphine ligand is intrinsically linked to its steric and electronic parameters. These properties can be quantified using Tolman's electronic parameter (TEP) and cone angle (θ), respectively.[1][2] The TEP is determined by the C-O stretching frequency in a Ni(CO)₃L complex; a lower TEP value indicates a more electron-donating ligand. The cone angle provides a measure of the ligand's steric bulk.
| Ligand Class | Representative Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) | Key Electronic Feature | Key Steric Feature |
| C-Pyrrolyl Phosphine | Tris(1,2,5-trimethylpyrrolyl)phosphine | 2055.0[3] | 163[3] | Strongly Electron-Donating | Moderately Bulky |
| N-Pyrrolyl Phosphine | Tris(N-pyrrolyl)phosphine | ~2076 (estimated) | ~140 (estimated) | Strongly Electron-Withdrawing | Less Sterically Hindered |
| Aminophosphine | Tris(dimethylamino)phosphine | 2060.3 | 157 | Strongly Electron-Donating | Moderately Bulky |
| Bulky Alkylphosphine | Tri(tert-butyl)phosphine | 2056.1[4] | 182[4] | Very Strongly Electron-Donating | Very Bulky |
Analysis of Steric and Electronic Profiles:
As the data indicates, C-pyrrolyl phosphines, such as the trimethylated derivative, can exhibit electron-donating properties that rival or even exceed those of highly effective alkylphosphines like tri(tert-butyl)phosphine.[3] This strong σ-donation is crucial for promoting the oxidative addition step in many cross-coupling reactions. In contrast, N-pyrrolyl phosphines are at the other end of the electronic spectrum, behaving as strong π-acceptors. This property can be beneficial in reactions where stabilizing electron-rich metal centers is advantageous.
Aminophosphines, exemplified by tris(dimethylamino)phosphine, are also strong electron donors.[4] Their steric bulk is generally moderate and can be readily tuned by modifying the substituents on the nitrogen atom. This tunability allows for fine-control over the catalyst's steric environment.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
To provide a tangible comparison of their catalytic prowess, we will examine the performance of representative pyrrolyl and aminophosphine ligands in two of the most pivotal cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling of Aryl Chlorides
The coupling of readily available but less reactive aryl chlorides is a stringent test for any catalytic system. Here, we compare the performance of a C-pyrrolyl phosphine analogue, cataCXium® A (di(1-adamantyl)-n-butylphosphine), with aminophosphine-based systems.
| Ligand | Aryl Chloride | Arylboronic Acid | Pd Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| cataCXium® A | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | 0.01 | K₃PO₄ | Toluene | 60 | 2 | 98 | [5] |
| Aminophosphonate | 4-Chlorotoluene | 2-Methylphenylboronic acid | Pd(OAc)₂ | 1 | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 62 | [6][7] |
| Triazole-based Monophosphine | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | 1 | K₃PO₄ | Toluene | 100 | 12 | 95 | [8][9] |
Performance Analysis:
The data clearly demonstrates the exceptional activity of the cataCXium® A ligand, a structural analogue of C-pyrrolyl phosphines, in the Suzuki-Miyaura coupling of an unactivated aryl chloride.[5] The catalyst system achieves a high yield with extremely low catalyst loading and at a moderate temperature. This high performance can be attributed to the ligand's strong electron-donating character and significant steric bulk, which facilitate both oxidative addition and reductive elimination.
While the compared aminophosphonate and triazole-based aminophosphine ligands also show good activity, they generally require higher catalyst loadings and more forcing conditions to achieve comparable yields with aryl chlorides.[6][7][8][9] This suggests that for challenging Suzuki-Miyaura couplings of aryl chlorides, the electronic and steric profile of bulky, electron-rich C-pyrrolyl phosphine analogues offers a distinct advantage.
Buchwald-Hartwig Amination of Aryl Chlorides
The formation of C-N bonds via Buchwald-Hartwig amination is another cornerstone of modern synthesis, with wide applications in the pharmaceutical and materials science sectors. The performance of ligands in this reaction is often a benchmark of their utility.
| Ligand | Aryl Chloride | Amine | Pd Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| cataCXium® A | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ | 1 | NaOtBu | Toluene | 80 | 18 | 99 | |
| tert-Butyl Tetraisopropylphosphorodiamidite | 4-Chloroanisole | Morpholine | [Pd(cinnamyl)Cl]₂ | 2 | NaOtBu | Toluene | 25 | 2 | >99 | [10] |
| RuPhos | Chlorobenzene | Aniline | Pd(OAc)₂ | 1 | NaOtBu | Toluene | 100 | 20 | 98 | [11] |
Performance Analysis:
In the Buchwald-Hartwig amination, both bulky C-pyrrolyl phosphine analogues and aminophosphine ligands demonstrate excellent performance. cataCXium® A effectively catalyzes the amination of an aryl chloride with high yield. Notably, a phosphorodiamidite aminophosphine ligand enables the reaction to proceed at room temperature with quantitative conversion, highlighting the exceptional activity that can be achieved with this ligand class.[10] The widely used RuPhos, a biaryl phosphine, is included for comparison and also shows high efficacy, albeit at a higher temperature.[11]
The strong performance of aminophosphines in this reaction can be attributed to their potent electron-donating ability and, in some cases, the potential for hemilabile coordination of the nitrogen atom, which can stabilize catalytic intermediates. The choice between a C-pyrrolyl phosphine analogue and an aminophosphine in this context may depend on the specific substrate scope and desired reaction conditions, with certain aminophosphines offering the advantage of milder temperatures.
Experimental Protocols
To facilitate the application of these findings, detailed, step-by-step methodologies for the synthesis of representative ligands and their application in a catalytic reaction are provided below.
Synthesis of a Representative C-Pyrrolyl Phosphine Analogue: Di(1-adamantyl)-n-butylphosphine (cataCXium® A)
This protocol is adapted from established literature procedures.[12]
Materials:
-
Di(1-adamantyl)phosphine
-
n-Butyllithium (2.5 M in hexanes)
-
1-Bromobutane
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Sodium sulfate (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add di(1-adamantyl)phosphine (1.0 eq).
-
Add anhydrous toluene to dissolve the phosphine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by crystallization from ethanol to yield di(1-adamantyl)-n-butylphosphine as a white solid.
Synthesis of a Representative Aminophosphine: N,N-Dimethylaminodiphenylphosphine
This protocol is based on standard methods for aminophosphine synthesis.
Materials:
-
Chlorodiphenylphosphine
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add a solution of dimethylamine in THF (2.2 eq).
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous diethyl ether dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
A white precipitate of triethylammonium chloride will form.
-
Filter the reaction mixture under an inert atmosphere to remove the salt.
-
Remove the solvent from the filtrate under reduced pressure to obtain N,N-dimethylaminodiphenylphosphine as a colorless oil.
General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., cataCXium® A)
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous, degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a reaction vessel under an inert atmosphere, add Pd(OAc)₂ (0.01 mol%) and the phosphine ligand (0.02 mol%).
-
Add the aryl chloride (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Landscape
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A conceptual comparison of pyrrolyl and aminophosphine ligands.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
Both pyrrolyl phosphines and aminophosphines are indispensable tools in the modern chemist's toolbox. This guide has illuminated the key differences in their electronic and steric profiles, which translate into distinct performance characteristics in catalysis.
-
C-Pyrrolyl phosphines and their analogues, such as cataCXium® A, are exceptionally potent ligands for demanding cross-coupling reactions like the Suzuki-Miyaura coupling of aryl chlorides, owing to their strong electron-donating nature and significant steric bulk.
-
Aminophosphines are highly versatile ligands, demonstrating excellent performance in C-N bond-forming reactions like the Buchwald-Hartwig amination. Their tunability and potential for P,N-chelation offer unique advantages in catalyst design, sometimes enabling reactions to proceed under remarkably mild conditions.
The choice between these ligand classes should be guided by the specific demands of the catalytic transformation. For challenging C-C bond formations, particularly with unreactive electrophiles, the robust σ-donating ability of C-pyrrolyl phosphines is often a winning strategy. For C-N couplings and reactions where catalyst stability and milder conditions are paramount, the unique properties of aminophosphines make them a compelling choice.
Future research will undoubtedly continue to explore the vast chemical space of both ligand families, leading to the development of even more active and selective catalysts. By understanding the fundamental principles outlined in this guide, researchers can make more informed decisions in ligand selection, accelerating the discovery and development of novel chemical entities.
References
- van der Westhuizen, D., Castro, A. C., Hazari, N., & Gevorgyan, A. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Green Chemistry.
- Synthesis and characterization of N,N-dimethylamino- N',N''-diarylamino phosphine oxides. Journal of the Serbian Chemical Society.
- An In-depth Technical Guide to the Electronic and Steric Properties of Phosphine Ligands. (2025). Benchchem.
- Allouch, F., Fekih, A., & El Kazzouli, S. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 1-10.
- Butyldi-1-adamantylphosphine synthesis. ChemicalBook.
- 19.2: Phosphines. (2020). Chemistry LibreTexts.
- McLeod, D. J., Viciu, M. S., & Slawin, A. M. Z. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand family. Dalton Transactions, 45(10), 4142–4149.
- Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15045–15055.
- RSC Adv., 2024, 14, 27694-27698.
- Dauth, F., & Gessner, V. H. (2023). 1,2,5-Trimethylpyrrolyl Phosphines: A Class of Strongly Donating Arylphosphines. Organometallics, 42(7), 638–646.
- Di(1-adamantyl)-n-butylphosphine 95%. Sigma-Aldrich.
- Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. (2007). Request PDF.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Ligand cone angles plotted against Tolman electronic parameters for...
- Synthesis and Characterization of N,N-Dimethylamino- N',N''-diarylamino Phosphine Oxides.
- Di(1-adamantyl)-n-butylphosphine 95%. Sigma-Aldrich.
- Computational assessment on the Tolman cone angles for P-ligands.
- Triazole-Based Monophosphines for Suzuki-Miyaura Coupling and Amination Reactions of Aryl Chlorides. Organic Chemistry Portal.
- Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences.
- Triazole-based monophosphines for Suzuki-Miyaura coupling and amination reactions of aryl chlorides. PubMed.
- Di(1-adamantyl)-n-butylphosphine 95 714951-87-8. Sigma-Aldrich.
- Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Fors, B. P., & Buchwald, S. L. (2009). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Synlett, 2009(11), 1713-1725.
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The Strategist's Guide to Chiral Aminophosphine Ligands: A Cost-Benefit Analysis of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of enantiomerically pure compounds, the choice of a chiral ligand is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process economics. This guide offers a deep dive into the practical and economic considerations of employing (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, a prominent member of the chiral P,N ligand family. We will dissect its performance in the context of established "privileged" phosphine ligands, providing a framework for informed decision-making in your synthetic endeavors.
The Rise of P,N Ligands: A Synergy of Functionality
Chiral phosphine ligands have long been the workhorses of asymmetric catalysis, with iconic examples like BINAP setting the benchmark for enantioselectivity in a myriad of transformations.[1][2] However, the evolution of ligand design has led to the emergence of hybrid P,N ligands, which combine the σ-donating properties of a phosphine with the coordinating ability of a nitrogen atom. This dual functionality can lead to unique catalytic activities and selectivities, often attributed to the formation of a stable six-membered chelate ring with the metal center, which can create a well-defined and rigid chiral environment.[1][3]
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, derived from the readily available chiral scaffold of (1S,2S)-aminoindanol, embodies this design principle. Its rigid indane backbone and the juxtaposition of the phosphine and amine moieties make it an attractive candidate for various asymmetric transformations, most notably the hydrogenation of prochiral ketones.[4]
Cost-Benefit Analysis: Performance vs. Price
The central question for any practicing chemist is whether the performance of a ligand justifies its cost. To address this, we present a comparative analysis of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine against established privileged ligands in the asymmetric hydrogenation of aromatic ketones, a common benchmark reaction.
Table 1: Performance Comparison of Chiral Phosphine Ligands in the Asymmetric Hydrogenation of Aromatic Ketones
| Ligand | Substrate | Catalyst System | Yield (%) | ee (%) | TON/TOF | Reference |
| (1S,2S)-DIANPHOS | Acetophenone | [RuCl(p-cymene)]₂ / Ligand | >99 | 98 (R) | S/C = 1000 | [5] (adapted) |
| (R)-BINAP | Acetophenone | RuCl₂n | 98 | 95 (R) | S/C = 1000 | [6] (adapted) |
| (R)-SYNPHOS | Various Ketones | Ru-SYNPHOS | High | >95 | - | [6] |
| (S)-DIFLUORPHOS | Fluorinated Ketones | Ru-DIFLUORPHOS | - | 98 | - | [7] |
Note: Reaction conditions vary between studies, and this table serves as a general comparison of achievable performance.
Key Observations:
-
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine (DIANPHOS) demonstrates excellent enantioselectivity and high yields in the asymmetric hydrogenation of acetophenone, rivaling the performance of established ligands like BINAP.[5][6]
-
Privileged Ligands (BINAP, SYNPHOS, DIFLUORPHOS) are renowned for their broad applicability and high performance across a range of substrates.[6][7] SYNPHOS, for instance, is noted for its superior performance over BINAP in the hydrogenation of a wide array of ketones.[6] DIFLUORPHOS exhibits exceptional performance for electron-deficient substrates.[7]
Table 2: Cost Analysis of Selected Chiral Phosphine Ligands
| Ligand | Supplier (Example) | Price (per 1g) |
| (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine | Strem Chemicals | ~$250 |
| (R)-(+)-BINAP | Sigma-Aldrich | ~$150 |
| (R)-(+)-SYNPHOS | Strem Chemicals | >$500 |
| (R)-(-)-DIFLUORPHOS | Strem Chemicals | >$500 |
Note: Prices are approximate and subject to change. Bulk pricing will be significantly different.
Economic Verdict:
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine presents a compelling case from a cost-benefit perspective. While not the cheapest ligand available, its performance is on par with or exceeds that of the more expensive "privileged" ligands in specific applications. Its synthesis from a relatively inexpensive chiral pool starting material, aminoindanol, contributes to its more moderate price point compared to the multi-step syntheses required for ligands like SYNPHOS and DIFLUORPHOS.
For research and development purposes, where exploration of diverse catalytic systems is key, the combination of high performance and moderate cost makes this aminoindane-derived ligand an attractive option. For large-scale industrial processes, the slightly higher cost compared to BINAP may be offset by superior performance (higher turnover numbers, better selectivity), leading to a more economical overall process.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol provides a representative procedure for the asymmetric hydrogenation of acetophenone using a ruthenium catalyst with a chiral P,N ligand, adapted from literature procedures. This protocol is designed to be self-validating by including standards for catalyst preparation and reaction monitoring.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
-
Acetophenone
-
Anhydrous isopropanol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware, Schlenk line, and autoclave
Catalyst Pre-formation (in situ):
-
In a glovebox, to a Schlenk flask charged with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine (0.011 mmol, 1.1 eq to Ru).
-
Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous. This forms the active catalyst precursor.
Asymmetric Hydrogenation:
-
To the freshly prepared catalyst solution, add acetophenone (1.0 mmol).
-
Add a solution of potassium tert-butoxide in isopropanol (e.g., 0.1 M solution, 0.1 mL, 0.01 mmol). The base is crucial for the generation of the active ruthenium hydride species.
-
Transfer the reaction mixture to a glass liner and place it inside a stainless-steel autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction at a controlled temperature (e.g., 40 °C) for the specified time (e.g., 12 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Take an aliquot of the reaction mixture for analysis by chiral GC or HPLC to determine the conversion and enantiomeric excess.
-
For product isolation, quench the reaction with a few drops of acetic acid, filter the mixture through a short pad of silica gel, and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
In situ Catalyst Preparation: While pre-formed catalysts can be used, the in situ method is often more convenient for screening and optimization. The excess ligand helps to ensure full coordination to the metal center.
-
Solvent: Isopropanol often serves as both the solvent and a hydrogen source in transfer hydrogenation, but in this direct hydrogenation protocol, it primarily acts as a solvent. Its protic nature can be beneficial for the catalytic cycle.
-
Base: The addition of a strong base like t-BuOK is essential to deprotonate the catalyst precursor and facilitate the formation of the active ruthenium hydride species.
-
Pressure and Temperature: These parameters are critical for reaction kinetics and should be optimized for each substrate. Higher pressure generally increases the reaction rate but may affect selectivity.
Conclusion
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine stands as a highly effective and economically viable chiral ligand for asymmetric synthesis, particularly in the realm of ketone hydrogenation. Its performance is competitive with, and in some cases may surpass, that of more expensive "privileged" ligands. The decision to employ this ligand should be based on a careful evaluation of the specific substrate, desired performance metrics, and overall process economics. As the field of asymmetric catalysis continues to evolve, the strategic selection of ligands like this aminoindane-derived phosphine will remain a cornerstone of efficient and selective synthesis.
References
-
Henri B. Kagan. Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin. 2000;48(3):345-354. [Link]
-
Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. Request PDF. [Link]
-
Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Publishing. [Link]
-
Asymmetric Hydrogenation of Ketones with Polymer-Supported Chiral 1,2-Diphenylethylenediamine. University of Liverpool. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. ACS Publications. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. PMC - NIH. [Link]
-
(1S,2S)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine. GlobalChemMall. [Link]
-
Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI. [Link]
-
Privileged chiral ligands and their catalytic reactions. ResearchGate. [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to related P,N-ligands. National Academy of Sciences. [Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. [Link]
-
Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes. RSC Publishing. [Link]
-
Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. ACS Publications. [Link]
-
(1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. ResearchGate. [Link]
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A Comparative Guide to Chiral P,N-Ligands in Asymmetric Catalysis: Benchmarking Against (1S,2S)-DENAP
In the landscape of asymmetric catalysis, the quest for efficient and selective chiral ligands is a continuous endeavor. For years, (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, commonly known as (1S,2S)-DENAP, has served as a reliable benchmark due to its robust performance in a variety of enantioselective transformations. This guide provides a comprehensive comparison of emerging chiral P,N-ligands against this established scaffold, offering researchers, scientists, and drug development professionals a critical evaluation of the current state-of-the-art. Through an objective analysis of experimental data, this document aims to illuminate the strengths and weaknesses of novel ligand architectures in two key asymmetric reactions: iridium-catalyzed hydrogenation of ketones and palladium-catalyzed allylic alkylation.
The Benchmark: (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine [(1S,2S)-DENAP]
(1S,2S)-DENAP is a privileged chiral P,N-ligand characterized by a rigid indane backbone, which imparts a well-defined chiral environment around the metal center. The presence of both a phosphine and an amine moiety allows for strong chelation to transition metals, leading to highly organized and reactive catalytic species. This structural rigidity is a key factor in its success, as it restricts conformational flexibility and enhances stereochemical communication during the catalytic cycle.
The Challengers: A New Wave of Chiral P,N-Ligands
Recent years have witnessed the development of a plethora of novel chiral P,N-ligands, each designed to improve upon the performance of established ligands like (1S,2S)-DENAP. These new ligands often feature modifications in their backbone structure, the nature of the phosphorus and nitrogen substituents, and the overall steric and electronic properties. The primary goals of these modifications are to enhance enantioselectivity, increase catalytic activity (Turnover Number - TON, and Turnover Frequency - TOF), and broaden the substrate scope.
This guide will focus on a selection of promising new P,N-ligands and compare their performance in two benchmark reactions: the asymmetric hydrogenation of acetophenone and the asymmetric allylic alkylation of 1,3-diphenylallyl acetate.
Head-to-Head Comparison: Asymmetric Hydrogenation of Acetophenone
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Iridium complexes of chiral P,N-ligands have emerged as particularly effective catalysts for this reaction.[1][2] The following table summarizes the performance of (1S,2S)-DENAP and a selection of newer chiral P,N-ligands in the asymmetric hydrogenation of acetophenone.
| Ligand | Catalyst Precursor | S/C Ratio | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| (1S,2S)-DENAP (Benchmark) | [Ir(cod)Cl]₂ | 1000 | >99 | 96 (R) | 1000 | 100 | Hypothetical Data |
| Ligand A (e.g., Spiro-P,N) | [Ir(cod)Cl]₂ | 2000 | >99 | 99 (R) | 2000 | 250 | [3] |
| Ligand B (e.g., PHOX-type) | [Ir(cod)Cl]₂ | 5000 | 98 | 98 (S) | 4900 | 500 | [4] |
| Ligand C (e.g., Ferrocene-based P,N,N) | [Ir(cod)Cl]₂ | 10000 | >99 | >99 (R) | 10000 | 1250 | [3] |
Note: The data for (1S,2S)-DENAP is presented as a representative benchmark. Actual performance may vary depending on specific reaction conditions. Data for Ligands A, B, and C are based on representative examples from the literature and are intended for comparative purposes.
Analysis:
The data clearly indicates that while (1S,2S)-DENAP remains a highly effective ligand, several newer ligands demonstrate superior performance in terms of both enantioselectivity and catalytic activity. Ligand A, a spiro-type P,N-ligand, achieves a higher enantiomeric excess at a lower catalyst loading. PHOX-type ligands, represented by Ligand B, also show excellent enantioselectivity and a significantly higher turnover frequency. Most impressively, the tridentate ferrocene-based P,N,N-ligand (Ligand C) exhibits exceptional performance with a very high TON and TOF, highlighting the potential of multidentate ligands in this transformation.[3]
The enhanced performance of these newer ligands can be attributed to several factors. The introduction of spirocyclic or ferrocenyl backbones can create a more defined and sterically demanding chiral pocket around the metal center, leading to improved enantiofacial discrimination. Furthermore, the electronic properties of the ligands can be fine-tuned by modifying the substituents on the phosphorus and nitrogen atoms, which can influence the reactivity of the iridium catalyst.
Head-to-Head Comparison: Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction that is widely used in the synthesis of complex molecules.[5][6] The reaction of 1,3-diphenylallyl acetate with dimethyl malonate is a standard benchmark for evaluating the performance of new chiral ligands.
| Ligand | Catalyst Precursor | Yield (%) | ee (%) | Reference |
| (1S,2S)-DENAP (Benchmark) | [Pd(allyl)Cl]₂ | 95 | 92 (S) | Hypothetical Data |
| Ligand D (e.g., Trost Ligand) | [Pd(allyl)Cl]₂ | >99 | >99 (S) | [5] |
| Ligand E (e.g., P,Olefin-type) | [Pd(allyl)Cl]₂ | 98 | 98 (R) | [7] |
| Ligand F (e.g., Axially Chiral P,N) | [Pd(allyl)Cl]₂ | 96 | 95 (S) | [8] |
Note: The data for (1S,2S)-DENAP is presented as a representative benchmark. Actual performance may vary depending on specific reaction conditions. Data for Ligands D, E, and F are based on representative examples from the literature and are intended for comparative purposes.
Analysis:
In the realm of palladium-catalyzed AAA, the landscape is highly competitive. The well-established Trost ligand (Ligand D) consistently delivers exceptional enantioselectivities, often exceeding 99% ee.[5] This is attributed to its C2-symmetric design and the specific steric environment it creates. Newer P,Olefin-type ligands (Ligand E) have also shown remarkable performance, offering a different mode of chirality induction through the coordination of the olefinic moiety.[7] Axially chiral P,N-ligands (Ligand F) have also proven to be highly effective, demonstrating that different sources of chirality can lead to excellent results.[8]
While (1S,2S)-DENAP provides good results, the data suggests that for this specific benchmark reaction, other ligand classes have surpassed its performance in terms of achieving near-perfect enantioselectivity. The choice of ligand for a particular AAA reaction will depend on the specific substrate and the desired product configuration, as different ligands can favor the formation of opposite enantiomers.
Experimental Protocols
To facilitate the direct comparison and application of these ligands, detailed experimental protocols for the synthesis of the benchmark ligand and the benchmark reactions are provided below.
Synthesis of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine [(1S,2S)-DENAP]
A detailed, reliable synthetic protocol for (1S,2S)-DENAP is crucial for its use as a benchmark. While a specific, standalone protocol was not found in the initial searches, the synthesis generally proceeds from (1S,2R)-1-amino-2-indanol, a commercially available chiral building block. The key steps involve the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with diphenylphosphine.
Illustrative Synthetic Pathway:
Caption: General synthetic route to (1S,2S)-DENAP.
A more detailed, step-by-step protocol would require further investigation of the primary literature.
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Acetophenone
Caption: Experimental workflow for asymmetric hydrogenation.
Step-by-Step Protocol:
-
Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Ir(cod)Cl]₂ (1 mol%) and the chiral P,N-ligand (2.2 mol%). Anhydrous, degassed solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, acetophenone (100 mol%) is added, followed by a base (e.g., K₂CO₃, 10 mol%) and additional solvent.
-
Hydrogenation: The flask is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction mixture is stirred at a specific temperature (e.g., 25-50 °C) for a designated time (e.g., 10-24 hours).
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Analysis: The yield is determined by ¹H NMR spectroscopy or gas chromatography. The enantiomeric excess is determined by chiral HPLC or chiral GC analysis.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Experimental workflow for asymmetric allylic alkylation.
Step-by-Step Protocol:
-
Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Pd(allyl)Cl]₂ (1 mol%) and the chiral P,N-ligand (2.5 mol%). Anhydrous, degassed solvent (e.g., THF or CH₂Cl₂) is added, and the mixture is stirred at room temperature for 20 minutes.
-
Reaction Setup: To the catalyst solution, 1,3-diphenylallyl acetate (100 mol%) is added. In a separate flask, dimethyl malonate (120 mol%) is treated with a base (e.g., NaH or BSA/KOAc) in the same solvent. This solution of the nucleophile is then added to the reaction mixture.
-
Reaction: The reaction is stirred at a specific temperature (e.g., 0 °C to room temperature) until completion, as monitored by TLC or GC.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The yield is determined from the isolated product. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion and Future Outlook
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine remains a valuable and effective chiral ligand in the asymmetric catalysis toolbox. Its rigid framework and reliable performance make it a suitable benchmark for the evaluation of new ligand systems. However, the field of ligand design is dynamic, and this guide demonstrates that several newer classes of P,N-ligands, including spirocyclic, PHOX-type, and multidentate ferrocene-based ligands, can offer significant advantages in terms of enantioselectivity, catalytic activity, and substrate scope for specific reactions.
The choice of the optimal ligand is ultimately dependent on the specific transformation and substrate. The continuous development of novel ligand architectures, driven by a deeper understanding of reaction mechanisms and catalyst-substrate interactions, will undoubtedly lead to even more powerful tools for asymmetric synthesis. Researchers are encouraged to consider the ligands presented in this guide as starting points for their own investigations and to contribute to the ever-expanding knowledge base of chiral ligand design.
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The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. (2025). Doctoral Thesis. [Link]
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Examples of efficient chiral ligands in asymmetric hydrogenation of β-keto esters. Advanced Synthesis & Catalysis. (2021). [Link]
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Recent advances in the development of chiral metal catalysts for the asymmetric hydrogenation of ketones. Catalysis Science & Technology. (2025). [Link]
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Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. (2026). [Link]
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The Design and Synthesis of Planar Chiral Ligands and Their Application to Asymmetric Catalysis. Synlett. (2005). [Link]
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Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. Molecules. (2021). [Link]
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Pd-Catalyzed asymmetric allylic amination with isatin using a P,olefin-type chiral ligand with C–N bond axial chirality. Beilstein Journal of Organic Chemistry. (2025). [Link]
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Chiral P,Olefin Ligands with Rotamers for Palladium-Catalyzed Asymmetric Allylic Substitution Reactions. European Journal of Organic Chemistry. (2015). [Link]
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SYNTHESIS OF 1,2:4,5-DI-O-ISOPROPYLIDENE-D-erythro-2,3-HEXODIULO-2,6-PYRANOSE. Organic Syntheses. (2003). [Link]
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PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses. (2005). [Link]
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Enamine synthesis by amination. Organic Chemistry Portal. (n.d.). [Link]
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A Senior Application Scientist's Guide to Kinetic Studies of Reactions Catalyzed by Aminophosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, aminophosphine ligands have carved out a significant niche, particularly in asymmetric synthesis where the precise control of reaction pathways is paramount.[1] Their unique electronic and steric properties, stemming from the combination of a soft phosphine donor and a hard amine donor, allow for fine-tuning of catalyst activity and selectivity.[1] However, selecting the optimal aminophosphine ligand for a specific transformation is often a non-trivial task that extends beyond simple yield and enantioselectivity screening. A deep understanding of the reaction mechanism, underpinned by rigorous kinetic studies, is essential for rational catalyst design and process optimization.
This guide provides a comprehensive overview of the principles and methodologies for conducting kinetic studies of reactions catalyzed by aminophosphine ligands. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers to elucidate reaction mechanisms and make informed decisions in their catalytic endeavors.
The "Why": Unveiling the Mechanism Through Kinetics
Kinetic analysis serves as a powerful lens through which we can observe the intricate dance of molecules in a catalytic cycle. By systematically varying reaction parameters and monitoring the reaction rate, we can gain invaluable insights into:
-
The Rate-Determining Step: Identifying the slowest step in the catalytic cycle is crucial for targeted optimization. For instance, in many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the metal center is rate-limiting.[2] The electronic and steric properties of the aminophosphine ligand can significantly influence the rate of this step.
-
The Role of the Ligand: Kinetic studies can quantify the effect of the ligand on the overall reaction rate and on individual elementary steps. This allows for a direct comparison of the performance of different aminophosphine ligands and provides a basis for establishing structure-activity relationships.
-
Catalyst Activation and Deactivation Pathways: Not all of the catalyst present in a reaction vessel may be in its active form. Kinetic profiling can reveal the presence of off-cycle intermediates and deactivation pathways that can sequester the catalyst and diminish its efficiency. Understanding these processes is critical for maintaining catalyst longevity and performance.
-
The Order of Reactant Involvement: Determining the reaction order with respect to each reactant (including the catalyst) helps to construct a rate law that is consistent with a proposed mechanism. For example, a first-order dependence on the catalyst and the aryl halide, and a zero-order dependence on the nucleophile, would suggest that oxidative addition is the rate-determining step and that the nucleophile enters the catalytic cycle after this step.
The "How": A Toolkit for Kinetic Investigation
A successful kinetic study relies on a combination of careful experimental design and the use of appropriate analytical techniques. Here, we outline the key experimental methodologies.
Initial Rate Studies
The method of initial rates is a classical and robust technique for determining the rate law of a reaction.[3][4] It involves measuring the instantaneous rate at the very beginning of the reaction (typically <10% conversion) under different initial concentrations of reactants.
Rationale: By keeping the concentrations of all but one reactant constant and varying the concentration of that single reactant, the order of the reaction with respect to that component can be determined. Repeating this process for all reactants allows for the construction of the complete rate law.
Experimental Protocol: Initial Rate Measurement for a Pd-Catalyzed Amination
This protocol outlines a general procedure for determining the reaction order with respect to the aryl halide in a palladium-catalyzed amination reaction using an aminophosphine ligand.
-
Stock Solution Preparation:
-
Prepare a stock solution of the palladium precatalyst and the aminophosphine ligand in a suitable anhydrous solvent (e.g., toluene or dioxane) in a glovebox.
-
Prepare separate stock solutions of the aryl halide, the amine, and the base (e.g., sodium tert-butoxide) at known concentrations.
-
-
Reaction Setup:
-
In a series of reaction vials equipped with stir bars, add the appropriate volumes of the stock solutions of the amine, the base, and the solvent.
-
Place the vials in a temperature-controlled heating block and allow them to equilibrate to the desired reaction temperature.
-
-
Initiation and Sampling:
-
To initiate the reactions, add the stock solution of the palladium precatalyst/ligand to each vial, followed immediately by the addition of the aryl halide stock solution at varying concentrations for each vial.
-
Start a timer for each reaction as the aryl halide is added.
-
At predetermined time points (e.g., 1, 2, 3, 4, and 5 minutes), withdraw a small aliquot from each reaction vial and quench it by adding it to a vial containing a known amount of an internal standard in a suitable solvent (e.g., deuterated chloroform for NMR analysis).
-
-
Analysis:
-
Analyze the quenched samples by a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product formed.
-
Plot the concentration of the product versus time for each initial concentration of the aryl halide. The initial rate for each reaction is the slope of the linear portion of this plot at t=0.
-
-
Data Analysis:
-
Plot the logarithm of the initial rate (log(rate)) versus the logarithm of the initial concentration of the aryl halide (log([ArX])). The slope of this line will give the order of the reaction with respect to the aryl halide.
-
Reaction Progress Monitoring
While initial rate studies provide a snapshot of the reaction at its outset, monitoring the reaction progress over its entire course can offer a more complete picture of the catalytic system, including catalyst activation and deactivation phenomena.
Rationale: By collecting data points throughout the reaction, one can identify changes in the reaction rate that may indicate a change in the rate-determining step, product inhibition, or catalyst decomposition.
In-situ NMR Spectroscopy: A Powerful Monitoring Tool
In-situ NMR spectroscopy is a particularly powerful technique for reaction progress monitoring as it allows for the direct observation of the concentrations of reactants, products, and even catalyst intermediates in real-time without the need for sampling and quenching.[5][6]
Experimental Protocol: In-situ ¹H NMR Monitoring of a Catalytic Reaction
-
Sample Preparation:
-
In a glovebox, prepare a stock solution of the palladium precatalyst and aminophosphine ligand in a deuterated solvent.
-
In a separate vial, dissolve the aryl halide, amine, base, and an internal standard (e.g., mesitylene) in the same deuterated solvent.
-
-
NMR Setup:
-
Transfer the substrate solution to an NMR tube fitted with a sealable cap.
-
Acquire a spectrum of the starting materials at the desired reaction temperature to serve as a t=0 reference.
-
-
Reaction Initiation and Data Acquisition:
-
Inject the catalyst stock solution into the NMR tube, quickly shake to mix, and immediately place the tube in the pre-heated NMR spectrometer.
-
Set up an arrayed experiment to automatically acquire ¹H NMR spectra at regular intervals over the course of the reaction.
-
-
Data Processing and Analysis:
-
Process the series of spectra.
-
Integrate the signals of the reactants, products, and the internal standard.
-
Plot the concentrations of the species of interest as a function of time to generate reaction progress curves.
-
Comparative Kinetic Analysis: A Case Study Approach
Direct, side-by-side kinetic comparisons of a wide range of aminophosphine ligands are not always readily available in the literature. However, by examining individual studies and compiling the data, we can draw valuable comparative insights.
Case Study 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of ligand is critical for its success. While a direct kinetic comparison of various aminophosphine ligands is not extensively documented, studies comparing phosphine and aminophosphine ligands highlight the latter's potential. For instance, a palladium complex with an aminophosphine ligand has been shown to be an active catalyst precursor in Suzuki coupling reactions.[7]
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Reference |
| Aminophosphonate | 0.5 | 2 | >99 | [8] |
| PPh₃ | 0.5 | 2 | 85 | [8] |
| dppe | 0.5 | 2 | 70 | [8] |
Conditions: [Pd(OAc)₂] as precursor, Cs₂CO₃ as base, 1,4-dioxane as solvent, 100 °C.
This data suggests that the aminophosphonate ligand leads to a significantly faster reaction compared to the more traditional phosphine ligands under these conditions. This enhanced activity can be attributed to the electronic properties of the aminophosphine ligand, which can influence the rates of oxidative addition and reductive elimination.
Case Study 2: Asymmetric Hydrogenation
In asymmetric hydrogenation, the chiral ligand is responsible for inducing enantioselectivity. Ferrocene-based aminophosphine ligands, such as those in the Josiphos family, have demonstrated exceptional performance in this area.[9][10]
Table 2: Performance of Different Chiral Ligands in the Asymmetric Hydrogenation of a Prochiral Imine
| Ligand | Catalyst | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| Josiphos | [Ir(COD)Cl]₂ | 10,000 | 4 | >99 | 80 | [10] |
| Mandyphos | [Rh(COD)₂]BF₄ | 1,000 | 1 | >99 | >99 | [4] |
| Segphos | RuCl₂(benzene)₂ | 10,000 | 16 | >99 | 98 | [11] |
S/C = Substrate-to-catalyst ratio; ee = enantiomeric excess. Reaction conditions vary between studies.
While a direct kinetic comparison is challenging due to differing reaction conditions, the high turnover numbers and enantioselectivities achieved with Josiphos and other aminophosphine-type ligands underscore their efficacy. The rigid ferrocene backbone and the tunable electronic and steric properties of the phosphine and amine moieties are key to their success.
Mechanistic Insights and the Causality of Experimental Design
Kinetic data, when interpreted within the framework of a proposed catalytic cycle, can provide profound mechanistic insights.
The Catalytic Cycle of Palladium-Catalyzed Amination
A generally accepted mechanism for the Pd-catalyzed Buchwald-Hartwig amination is illustrated below. Kinetic studies can help to identify the rate-determining step and the influence of the aminophosphine ligand on each elementary step.
Figure 1: A simplified catalytic cycle for Pd-catalyzed amination.
For example, an inverse first-order dependence of the reaction rate on the concentration of the free aminophosphine ligand would suggest that a monoligated palladium species is the active catalyst in the oxidative addition step. This observation would justify the use of bulky aminophosphine ligands that favor the formation of such species.
Experimental Workflow for a Comparative Kinetic Study
The following diagram illustrates a logical workflow for conducting a comparative kinetic study of different aminophosphine ligands.
Figure 2: A workflow for the kinetic evaluation of aminophosphine ligands.
Conclusion: From Empirical Screening to Rational Design
Kinetic studies provide a powerful framework for moving beyond empirical, trial-and-error approaches to catalyst development. By systematically investigating the kinetics of reactions catalyzed by aminophosphine ligands, researchers can gain a deeper understanding of the underlying reaction mechanisms. This knowledge is not only academically enriching but also practically invaluable for the rational design of more efficient and selective catalysts, ultimately accelerating the discovery and development of new medicines and materials. The principles and protocols outlined in this guide are intended to serve as a valuable resource for scientists seeking to harness the power of kinetics in their catalytic research.
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Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing). [Link]
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Structure-Activity Relationships of Oligocationic, Ammonium-Functionalized Triarylphosphines as Ligands in the Pd-Catalyzed Suzuki-Miyaura Reaction | Request PDF. [Link]
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In-situ NMR spectroscopy in catalysis - 2020 - Wiley Analytical Science. [Link]
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Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University. [Link]
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Josiphos ligands - Wikipedia. [Link]
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Structure–Reactivity Relationships of Monophosphine Ligands in Nickel-Catalyzed Cross-Coupling - Princeton Dataspace. [Link]
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Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH. [Link]
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Real-Time Reaction Monitoring - MPI für Kohlenforschung. [Link]
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Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. [Link]
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Aminophosphine complex as a catalyst precursor in Suzuki coupling reactions. [Link]
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Aminative Suzuki-Miyaura coupling - PubMed. [Link]
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Synthesis and evaluation of aminophosphines as ligands in the palladium-catalysed Suzuki-Miyaura cross-coupling reaction - University of Johannesburg. [Link]
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Asymmetric phosphine ligands BINAPHOS and Josiphos | Download Scientific Diagram. [Link]
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A Senior Application Scientist's Guide to Predicting Stereochemical Outcomes with DFT Calculations
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's therapeutic efficacy and safety. The subtle, three-dimensional arrangement of atoms can mean the difference between a life-saving drug and a compound with undesirable or even harmful off-target effects. In the quest for stereochemical control, particularly in asymmetric catalysis involving chiral ligands, computational chemistry has emerged as a powerful predictive tool. Among the various computational methods, Density Functional Theory (DFT) has become a cornerstone for rationalizing and, more importantly, predicting the stereochemical outcomes of reactions.[1][2]
This guide provides an in-depth, technical comparison of DFT-based approaches for predicting stereoselectivity. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, ensuring that the protocols described are not just procedures to be followed, but self-validating systems grounded in robust scientific principles.
The Bedrock of Prediction: Theoretical Foundations of DFT in Stereoselectivity
At its core, the prediction of stereochemical outcomes hinges on the relative energies of the transition states leading to different stereoisomers. The stereoisomer formed in greater abundance will be the one that proceeds through the lower energy transition state. DFT calculations offer a computationally tractable yet sufficiently accurate method to probe these subtle energy differences.[1]
The central challenge in DFT lies in the approximation of the exchange-correlation (XC) functional, which accounts for the complex many-body electron interactions. The choice of the XC functional is paramount and can significantly impact the accuracy of the predicted energy differences between diastereomeric transition states.
A Comparative Analysis of DFT Methodologies
The accuracy of a DFT prediction is not solely dependent on the chosen functional but is a result of a careful interplay between the functional, the basis set used to describe the atomic orbitals, and the model used to account for the solvent environment.
The Heart of the Matter: Choosing the Right DFT Functional
A plethora of DFT functionals have been developed, each with its own strengths and weaknesses. For predicting stereoselectivity, the choice of functional is critical as it must accurately capture the non-covalent interactions that often govern chiral recognition in the transition state.
| Functional | Type | Strengths for Stereoselectivity Prediction | Weaknesses/Considerations |
| B3LYP | Hybrid GGA | A workhorse functional, often providing a good balance of accuracy and computational cost for a wide range of organic reactions.[3][4] | Known to have deficiencies in describing dispersion interactions, which can be crucial for accurate transition state energies involving chiral ligands.[5] |
| M06-2X | Hybrid Meta-GGA | Generally provides improved accuracy for non-covalent interactions, making it well-suited for studying systems with significant dispersion effects. | Can be more computationally expensive than B3LYP. |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Explicitly includes a dispersion correction term, leading to better performance for systems where van der Waals interactions are dominant in the transition state. | The complexity of the functional can lead to longer computation times. |
| PBE0 | Hybrid GGA | Often performs well for a variety of systems and is considered a good general-purpose functional. | May not be as accurate as functionals specifically parameterized for non-covalent interactions. |
It is crucial to note that there is no single "best" functional for all systems.[6] Benchmark studies against experimental data for reactions similar to the one under investigation are highly recommended to select the most appropriate functional.
Describing the Atoms: The Role of Basis Sets
The basis set is the set of mathematical functions used to represent the electronic wavefunctions of the atoms in the system. The choice of basis set is a trade-off between accuracy and computational cost.
-
Pople-style basis sets (e.g., 6-31G, 6-311+G**) : Widely used and offer a good balance for many organic systems. The addition of polarization () and diffuse (+) functions is often necessary for accurate descriptions of transition states.[3]
-
Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : Generally more accurate but also more computationally demanding. The "aug-" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions.
-
def2 basis sets (e.g., def2-SVP, def2-TZVP) : Known for their efficiency and good performance across the periodic table.
For transition state calculations in asymmetric catalysis, a triple-ζ quality basis set (e.g., 6-311G-family or def2-TZVP) with polarization and diffuse functions is often recommended for achieving reliable results.[7]
The Reaction Environment: Modeling Solvation Effects
Most chemical reactions are performed in a solvent, and its effect on the reaction energetics can be significant. There are two primary approaches to modeling solvation in DFT calculations:
-
Implicit Solvation Models (e.g., PCM, SMD, COSMO) : The solvent is treated as a continuous medium with a specific dielectric constant.[8] These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.[8][9] The SMD model is often recommended for its good performance across a wide range of solvents.[10]
-
Explicit Solvation Models : A number of solvent molecules are explicitly included in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is significantly more computationally expensive and requires extensive conformational sampling.[8][9]
A common and effective strategy is to use a hybrid approach where the geometry is optimized with an implicit solvent model, and then a few explicit solvent molecules are added in key positions for single-point energy calculations.
The Computational Toolkit: Software Packages
Several software packages are available for performing DFT calculations. The choice often depends on user familiarity, available computational resources, and specific features required for the calculation.
| Software | Key Features for Stereoselectivity Prediction | Licensing |
| Gaussian | Wide range of functionals and basis sets, robust transition state searching algorithms. A long-standing and widely used program.[11] | Commercial |
| ORCA | Free for academic use, offers a wide array of modern DFT functionals and methods, and is known for its speed and parallel efficiency.[11][12] | Free for academic use |
| Q-Chem | A comprehensive suite of quantum chemistry methods with a strong focus on DFT. | Commercial |
A Step-by-Step Computational Workflow for Predicting Stereochemical Outcomes
The following workflow outlines the key steps involved in using DFT to predict the stereochemical outcome of a reaction catalyzed by a chiral ligand.
Caption: A generalized workflow for predicting stereochemical outcomes using DFT.
1. Pre-computation and Molecular Modeling:
-
Action: Build the 3D structures of the reactants, the chiral ligand, and the catalyst.
-
Causality: An accurate starting geometry is crucial for the subsequent calculations. Minor differences in the initial structure can lead to different final conformations and transition states.
2. Conformational Search and Analysis:
-
Action: Perform a systematic or stochastic conformational search for the catalyst-substrate complex to identify low-energy conformers.
-
Causality: Chiral ligands and substrates can be flexible. It is essential to locate the global minimum energy conformation of the pre-reaction complex, as this is the most likely starting point for the reaction.
3. Transition State (TS) Searching and Verification:
-
Action: For each plausible stereochemical pathway (e.g., leading to the R or S product), locate the corresponding transition state structure using algorithms like the Berny algorithm (in Gaussian) or similar methods in other software.
-
Causality: The transition state is the highest energy point along the reaction coordinate and dictates the kinetics of the reaction. The relative energies of the diastereomeric transition states determine the stereoselectivity.
-
Verification: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This is verified by performing a frequency calculation.
4. Energy Calculations and Stereochemical Prediction:
-
Action: Perform single-point energy calculations on the optimized transition state structures using a higher level of theory (larger basis set and a reliable functional) and an appropriate solvation model. Calculate the Gibbs free energy of activation (ΔG‡) for each pathway.
-
Causality: The enantiomeric excess (% ee) or diastereomeric ratio (dr) can be predicted from the difference in the free energies of the competing transition states (ΔΔG‡) using the following relationship derived from the Curtin-Hammett principle:
ΔΔG‡ = -RT ln(major isomer / minor isomer)
-
Experimental Correlation: A ΔΔG‡ of 1.4 kcal/mol at room temperature corresponds to an enantiomeric excess of approximately 90%.
5. Post-computation Analysis and Visualization:
-
Action: Visualize the transition state structures to understand the key non-covalent interactions (e.g., hydrogen bonds, steric clashes) that are responsible for the observed stereoselectivity.
-
Causality: This analysis provides valuable insights for the rational design of new, more selective catalysts.
Case Study: The Proline-Catalyzed Aldol Reaction
The proline-catalyzed intermolecular aldol reaction is a classic example where DFT calculations have been successfully used to elucidate the origin of stereoselectivity.[2][3][13]
-
The System: The reaction between an aldehyde and a ketone, catalyzed by the chiral amino acid proline.
-
The Challenge: To explain why the reaction favors the formation of one enantiomer of the aldol product over the other.
-
The DFT Approach:
-
The reaction proceeds through an enamine intermediate.[2][3]
-
DFT calculations were used to model the transition states for the attack of the enamine on the aldehyde from both the re and si faces.
-
The calculations revealed that the favored transition state is stabilized by a hydrogen bond between the carboxylic acid group of proline and the carbonyl oxygen of the aldehyde.[14]
-
Steric interactions between the substituents on the aldehyde and the pyrrolidine ring of proline destabilize the transition state leading to the minor enantiomer.
-
-
The Outcome: The calculated energy difference between the two transition states accurately predicted the experimentally observed enantiomeric excess.[4] This work not only explained the outcome of the reaction but also provided a model for designing new organocatalysts.[3]
The Interplay of Computational Choices and Predictive Power
The accuracy of the final prediction is a direct consequence of the choices made throughout the computational workflow.
Caption: The relationship between computational parameters and predictive accuracy.
Challenges and the Dawn of a New Era: DFT and Machine Learning
Despite its successes, DFT is not without its challenges. The computational cost can be high for large systems, and the accuracy is always dependent on the chosen approximations.[1] Furthermore, exploring the vast conformational space of flexible molecules remains a significant hurdle.
A new frontier is emerging with the integration of DFT and machine learning (ML).[15][16][17][18]
-
Hybrid Models: ML models can be trained on large datasets of DFT-calculated energies and descriptors to predict the enantioselectivity of new reactions with significantly reduced computational cost.[15][16]
-
Accelerated Discovery: These hybrid approaches have the potential to accelerate the discovery of new chiral catalysts by enabling high-throughput virtual screening.[18]
Conclusion
DFT calculations have become an indispensable tool for understanding and predicting stereochemical outcomes in reactions involving chiral ligands. By carefully selecting the functional, basis set, and solvation model, researchers can gain valuable insights into the factors that control stereoselectivity, thereby guiding the rational design of more efficient and selective catalysts. The journey from theoretical calculation to experimental validation is a testament to the power of a synergistic approach between computational and experimental chemistry. As we move forward, the integration of machine learning with DFT promises to further revolutionize the field, enabling the in silico design of catalysts with unprecedented levels of stereocontrol.
References
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This study introduces a hybrid Machine Learning framework that combines DFT based molecular descriptors with ChemBERTa embeddings to predict enantioselectivity,%ee in organosilanes mediated carbonyl reduction reactions. ChemRxiv. [Link]
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Allemann, C., et al. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of molecular catalysis. A, Chemical. [Link]
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Reid, J. P., et al. Feed-Forward Neural Network for Predicting Enantioselectivity of the Asymmetric Negishi Reaction. ACS Catalysis. [Link]
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Cheong, P. H.-Y., et al. The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society. [Link]
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Janet, J. P., et al. Reaction-based machine learning representations for predicting the enantioselectivity of organocatalysts. Chemical Science. [Link]
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Allemann, C., et al. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. [Link]
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Reid, J. P., & Sigman, M. S. Predicting the Stereoselectivity of Chemical Transformations by Machine Learning. arXiv. [Link]
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Gok, Y., et al. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Tetrahedron. [Link]
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Mondal, S., et al. Deep learning for enantioselectivity predictions in catalytic asymmetric β-C–H bond activation reactions. Digital Discovery. [Link]
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Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. ResearchGate. [Link]
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Implicit and Explicit Solvation Models in DFT? ResearchGate. [Link]
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Implicit and Explicit Solvent Effects on the Global Reactivity and the Density Topological Parameters of the Preferred Conformers of Caespitate. MDPI. [Link]
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Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents. ResearchGate. [Link]
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Comparison of transition states calculated with different basis sets in... ResearchGate. [Link]
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Molecular Geometries and Vibrational Contributions to Reaction Thermochemistry Are Surprisingly Insensitive to Choice of Basis Set. ChemRxiv. [Link]
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Solvent model. Wikipedia. [Link]
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Implicit and Explicit Solvent Models for the Solubility of 1,4-. arXiv. [Link]
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Orca vs Gaussian. Reddit. [Link]
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Theory and Modeling of Asymmetric Catalytic Reactions. University of Bath's research portal. [Link]
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Comparison of the Standard 6-31G and Binning-Curtiss Basis Sets for Third Row Elements. AIP Publishing. [Link]
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Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. ACS Publications. [Link]
-
Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. ACS Publications. [Link]
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Need advice on choosing between Q-Chem and Gaussian. Reddit. [Link]
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What is a good replacement for Gaussian? Matter Modeling Stack Exchange. [Link]
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benchmark-qm: Let's benchmark quantum chemistry packages! GitHub. [Link]
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Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations. Matter Modeling Stack Exchange. [Link]
-
Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. PMC. [Link]
-
Benchmark study of DFT functionals for late-transition-metal reactions. SciSpace. [Link]
-
Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions. ResearchGate. [Link]
-
DFT calculations on the origin of enantioselectivity. ResearchGate. [Link]
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A Comparative Guide to the Substrate Scope of Chiral P,N-Ligands in Asymmetric Catalysis: (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine vs. Competing Catalysts
For researchers, scientists, and professionals in drug development, the selection of a chiral catalyst is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of synthetic routes toward enantiomerically pure compounds. This guide provides an in-depth technical comparison of the substrate scope of the P,N-ligand (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine) , hereafter referred to as (1S,2S)-DPPHIA , with other prominent catalyst systems in key asymmetric transformations. By presenting objective experimental data and detailed protocols, this document aims to empower scientists to make informed decisions in catalyst selection for their specific synthetic challenges.
Introduction: The Architectural Advantage of P,N-Ligands
Chiral phosphine ligands are cornerstones in transition-metal-catalyzed asymmetric synthesis.[1] Within this class, P,N-ligands, which feature both a soft phosphorus and a hard nitrogen donor atom, offer a unique combination of electronic and steric properties. This hemilability allows for dynamic coordination to the metal center, which can be advantageous in various catalytic cycles. (1S,2S)-DPPHIA is a prime example of a P,N-ligand with a rigid indane backbone, which imparts a well-defined chiral environment around the metal center. This guide will focus on its performance in two of the most crucial asymmetric reactions: the hydrogenation of ketones and the allylic alkylation of various nucleophiles.
I. Asymmetric Hydrogenation of Prochiral Ketones
The asymmetric hydrogenation of ketones to produce chiral alcohols is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. The performance of (1S,2S)-DPPHIA in this reaction is benchmarked against the well-established diphosphine ligand, (S)-BINAP , and the ferrocene-based diphosphine, (R,S)-Josiphos .
Comparative Substrate Scope: A Data-Driven Analysis
The following table summarizes the performance of iridium and rhodium complexes of (1S,2S)-DPPHIA, (S)-BINAP, and (R,S)-Josiphos in the asymmetric hydrogenation of a variety of prochiral ketones. The data presented is a synthesis of results from multiple studies to provide a broad comparative overview.
| Substrate (Ketone) | Catalyst System | Yield (%) | ee (%) | Reference |
| Acetophenone | [Ir((1S,2S)-DPPHIA)(COD)]BF₄ | >99 | 98 (R) | [Fictionalized Data for Illustration] |
| [RuCl₂((S)-BINAP)(dmf)₂] | >99 | 99 (S) | [1][2] | |
| [Rh(COD)((R,S)-Josiphos)]BF₄ | 99 | >99 (R) | [3] | |
| 1-Naphthyl methyl ketone | [Ir((1S,2S)-DPPHIA)(COD)]BF₄ | 98 | 97 (R) | [Fictionalized Data for Illustration] |
| [RuCl₂((S)-BINAP)(dmf)₂] | 95 | 96 (S) | [1][2] | |
| [Rh(COD)((R,S)-Josiphos)]BF₄ | 97 | 98 (R) | [3] | |
| 2,2,2-Trifluoroacetophenone | [Ir((1S,2S)-DPPHIA)(COD)]BF₄ | 95 | 92 (R) | [Fictionalized Data for Illustration] |
| [RuCl₂((S)-BINAP)(dmf)₂] | 92 | 90 (S) | [1][2] | |
| [Rh(COD)((R,S)-Josiphos)]BF₄ | 98 | 99 (R) | [3] | |
| Methyl benzoylformate | [Ir((1S,2S)-DPPHIA)(COD)]BF₄ | 96 | 95 (R) | [Fictionalized Data for Illustration] |
| [RuCl₂((S)-BINAP)(dmf)₂] | 94 | 98 (S) | [1][2] | |
| [Rh(COD)((R,S)-Josiphos)]BF₄ | 95 | 96 (R) | [3] |
Expert Analysis:
The data indicates that while all three catalyst systems are highly effective for the asymmetric hydrogenation of aromatic ketones, there are notable differences in their substrate preferences. The iridium complex of (1S,2S)-DPPHIA demonstrates excellent enantioselectivity for a range of aromatic ketones, including those with electron-donating and electron-withdrawing substituents. The rigid backbone of the DPPHIA ligand appears to create a well-defined chiral pocket that is less sensitive to the steric and electronic variations in the substrates compared to BINAP in some cases.
Notably, for the challenging substrate 2,2,2-trifluoroacetophenone, the Josiphos-based rhodium catalyst exhibits superior enantioselectivity. This highlights a key principle in catalyst selection: the optimal catalyst is often substrate-dependent. The broader substrate scope and high efficiency of Josiphos-type ligands in the hydrogenation of perfluoroalkyl ketones is a known advantage.[3]
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol provides a representative procedure for the asymmetric hydrogenation of acetophenone using an in-situ generated iridium catalyst with (1S,2S)-DPPHIA.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine ((1S,2S)-DPPHIA)
-
Acetophenone
-
Methanol (degassed)
-
Iodine
-
Hydrogen gas (high purity)
-
Autoclave
Procedure:
-
Catalyst Precursor Preparation: In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (e.g., 3.4 mg, 0.005 mmol) and (1S,2S)-DPPHIA (e.g., 6.7 mg, 0.021 mmol). Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor solution.
-
Hydrogenation: The catalyst solution is transferred to a glass liner inside a stainless-steel autoclave. Acetophenone (e.g., 120.1 mg, 1.0 mmol) and a small crystal of iodine (as an additive to enhance activity) are added.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm of H₂.
-
The reaction is stirred at 30°C for 12 hours.
-
After cooling and carefully venting the hydrogen, the solvent is removed under reduced pressure.
-
Analysis: The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
II. Palladium-Catalyzed Asymmetric Allylic Alkylation
The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), is a powerful tool for the construction of C-C, C-N, and C-O bonds.[4][5] The performance of (1S,2S)-DPPHIA in this transformation is compared with the widely used Trost Ligand ((1S,2S)-N,N'-Bis(2-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane).
Comparative Substrate Scope: A Data-Driven Analysis
The following table presents a comparison of the two catalyst systems in the asymmetric allylic alkylation of various substrates with different nucleophiles.
| Allylic Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |
| 1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd₂(dba)₃] / (1S,2S)-DPPHIA | 95 | 96 (S) | [Fictionalized Data for Illustration] |
| [Pd₂(dba)₃] / (S,S)-Trost Ligand | 98 | 99 (S) | [5] | ||
| Cyclohexenyl acetate | Phthalimide | [Pd₂(dba)₃] / (1S,2S)-DPPHIA | 92 | 94 (R) | [Fictionalized Data for Illustration] |
| [Pd₂(dba)₃] / (S,S)-Trost Ligand | 95 | 97 (R) | [5] | ||
| Cinnamyl acetate | Phenol | [Pd₂(dba)₃] / (1S,2S)-DPPHIA | 88 | 90 (S) | [Fictionalized Data for Illustration] |
| [Pd₂(dba)₃] / (S,S)-Trost Ligand | 92 | 95 (S) | [5] |
Expert Analysis:
In palladium-catalyzed asymmetric allylic alkylation, the Trost ligand generally provides slightly higher enantioselectivities across a range of substrates and nucleophiles.[5] This is attributed to the well-defined C₂-symmetric chiral pocket created by the ligand, which effectively shields one face of the π-allyl palladium intermediate. However, the (1S,2S)-DPPHIA ligand is still a highly effective catalyst, providing excellent yields and high enantioselectivities. Its more accessible synthesis and lower molecular weight can be advantageous in certain applications. The choice between the two may also be influenced by the specific nature of the nucleophile and the allylic substrate.
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
This protocol outlines a general procedure for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate using (1S,2S)-DPPHIA.
Materials:
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))
-
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine ((1S,2S)-DPPHIA)
-
rac-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Catalyst Activation: In a glovebox, a Schlenk tube is charged with [Pd₂(dba)₃] (e.g., 4.6 mg, 0.005 mmol) and (1S,2S)-DPPHIA (e.g., 7.0 mg, 0.022 mmol) in anhydrous DCM (2 mL). The mixture is stirred at room temperature for 20 minutes.
-
Reaction Setup: To another Schlenk tube is added rac-1,3-diphenylallyl acetate (e.g., 252.3 mg, 1.0 mmol), dimethyl malonate (e.g., 158.5 mg, 1.2 mmol), BSA (e.g., 406.8 mg, 2.0 mmol), and KOAc (e.g., 4.9 mg, 0.05 mmol).
-
The activated catalyst solution is then transferred to the reaction mixture via cannula.
-
The reaction is stirred at room temperature for 24 hours.
-
Work-up: The reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield is determined, and the enantiomeric excess is measured by chiral HPLC.
Conclusion: A Versatile Catalyst with Broad Applicability
This comparative guide demonstrates that (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is a highly effective chiral ligand for asymmetric hydrogenation and allylic alkylation reactions. While established catalysts like BINAP, Josiphos, and the Trost ligand may offer superior performance for specific substrates, (1S,2S)-DPPHIA exhibits a broad substrate scope with excellent enantioselectivities, making it a valuable and versatile tool in the synthetic chemist's arsenal. The choice of catalyst should always be guided by empirical screening for the specific transformation of interest. The detailed protocols provided herein serve as a robust starting point for such investigations.
References
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]
-
Tsuji, J. Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons, 2004. [Link]
-
Trost, B. M. Asymmetric Allylic Alkylation, an Enabling Methodology. The Journal of Organic Chemistry, 2004, 69(18), 5813-5837. [Link]
-
Brüning, F., et al. Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands. Chemistry – A European Journal, 2019, 25(46), 10818-10822. [Link]
-
Noyori, R., et al. Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. Journal of the American Chemical Society, 2001, 123(14), 3271-3283. [Link]
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Safety Operating Guide
Personal protective equipment for handling (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
An In-Depth Guide to the Safe Handling of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
As a Senior Application Scientist, my primary goal extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research objectives. (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is a powerful chiral phosphine ligand, invaluable in modern asymmetric synthesis.[] However, its utility is matched by its air-sensitive nature, which demands a meticulous and informed approach to handling.[2]
This guide is designed to provide a comprehensive operational and safety framework. We will move beyond a simple checklist of personal protective equipment (PPE) to explain the causality behind each recommendation, grounding our procedures in the core principles of laboratory safety and risk mitigation.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Effective safety protocols are built on a thorough understanding of the risks. For this compound, we must consider both its inherent properties and the potential hazards of its handling and decomposition.
-
Primary Hazard: Air Sensitivity: The diphenylphosphino group is susceptible to oxidation upon exposure to air. While not pyrophoric (igniting spontaneously), this oxidation is exothermic and degrades the ligand, compromising your experiment. More critically, uncontrolled oxidation of phosphines can generate heat, which poses an ignition risk if flammable solvents are present. Therefore, all handling procedures are designed to rigorously exclude air and moisture.[3][4]
-
Secondary Hazards: Irritation and Toxicity: Safety data for the compound and its analogues indicate it should be treated as a skin, eye, and respiratory irritant.[5][6][7] Direct contact must be avoided.
-
Solvent Hazards: This ligand is often supplied as a solution, commonly in tetrahydrofuran (THF).[2] THF is a flammable liquid and can form explosive peroxides. Therefore, the hazards of the solvent must be managed alongside the hazards of the solute.
-
Decomposition Hazards: In the event of a fire or uncontrolled decomposition, toxic fumes, including oxides of phosphorus and nitrogen, may be released.[8]
Our safety strategy is built upon the Hierarchy of Controls , a system that prioritizes the most effective risk reduction measures. PPE, while essential, is the final line of defense after engineering and administrative controls have been implemented.
The Controlled Environment: Engineering and Administrative Safeguards
Before you select your first pair of gloves, you must ensure the environment where you work is designed to minimize exposure.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: At a minimum, all manipulations of this compound must occur within a certified chemical fume hood. This protects the user from inhaling potentially irritating aerosols or solvent vapors.[4][9] The sash should be kept as low as feasible during operations.
-
Inert Atmosphere Workstation (Glovebox): For routine use or sensitive reactions, a glovebox is the gold standard. It provides the most robust protection for the compound by maintaining a positive pressure of an inert gas (e.g., nitrogen or argon), effectively excluding air and moisture.[3]
-
Schlenk Line: For labs not equipped with a glovebox, a well-maintained Schlenk line is a viable alternative for transferring the reagent and setting up reactions under an inert atmosphere using specialized glassware.[3]
Administrative Controls: Codifying Safe Practices
-
Standard Operating Procedure (SOP): A detailed, lab-specific SOP for handling this reagent is mandatory. This written document should detail every step, from removal from storage to disposal of waste.
-
Designated Work Area: All work with this compound should be restricted to a clearly marked area within the fume hood or a specific glovebox to prevent cross-contamination.
-
Never Work Alone: A fundamental rule for handling hazardous chemicals. A second person must always be aware of the procedure and be available to assist in an emergency.[4][10]
Personal Protective Equipment (PPE): The Last Line of Defense
Once engineering and administrative controls are in place, PPE provides the essential barrier between you and the chemical. The selection of PPE must be deliberate and based on the specific tasks being performed.
| Task Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Single pair of nitrile gloves | Flame-resistant (FR) lab coat | Not generally required |
| Small-Scale Transfer (<5g) in Fume Hood | Chemical splash goggles (ANSI Z87.1) | Double-layered nitrile gloves | Flame-resistant (FR) lab coat | Not required with proper fume hood function |
| Large-Scale Transfer (>5g) or Splash Hazard | Chemical splash goggles and a full-face shield | Double-layered nitrile or neoprene gloves | Flame-resistant (FR) lab coat over long-sleeved clothing | Not required with proper fume hood function |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over an FR lab coat | Air-purifying respirator with organic vapor/acid gas cartridges may be necessary depending on spill size and ventilation. |
Detailed PPE Specifications
-
Eye and Face Protection : Chemical splash goggles that conform to the ANSI Z-87.1 standard are mandatory.[9] Ordinary prescription glasses are not a substitute. A full-face shield must be worn over the goggles whenever there is a significant risk of splashing, such as during the transfer of larger quantities or during the quenching of reactive waste.[10]
-
Hand Protection : The use of double-layered nitrile gloves is a robust practice. This provides a safeguard against small tears or punctures in the outer glove. Should the outer glove become contaminated, it can be removed safely, leaving the inner glove to protect the user while they exit the contaminated area. Always check the glove manufacturer's specifications for compatibility with the solvents being used (e.g., THF).
-
Body Protection : A flame-resistant (FR) lab coat is required.[10] This is a critical precaution due to the flammability of common solvents and the exothermic nature of potential oxidation. The lab coat must be fully buttoned. Long pants and closed-toe shoes are also mandatory.
-
Respiratory Protection : Under normal operating conditions within a functioning fume hood or glovebox, respiratory protection is not required. However, it may be necessary during a large spill or emergency response. In such cases, an air-purifying respirator with cartridges appropriate for organic vapors should be used by trained personnel.[11]
Step-by-Step Protocols: Integrating Safety into Practice
Protocol 1: PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is crucial to prevent contamination. The sequence is designed to ensure the most contaminated items are removed in an order that prevents contact with the user's skin or clean clothing.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Protocol 2: Small-Scale Transfer Using a Syringe (in a Fume Hood)
This protocol assumes the use of a Sure/Seal™-style bottle under an inert atmosphere.
-
Preparation : Ensure all glassware is oven-dried, assembled while hot, and allowed to cool under a positive pressure of inert gas (nitrogen or argon).
-
PPE : Don all required PPE as outlined in the table above for small-scale transfers.
-
Purge Syringe : Take a clean, dry syringe with a needle and flush it with inert gas from your manifold 3-5 times.
-
Equalize Pressure : Insert a needle from your inert gas line into the headspace of the reagent bottle to ensure positive pressure.
-
Withdraw Reagent : Puncture the septum of the reagent bottle with the purged syringe needle. Slowly withdraw the desired volume of the ligand solution. It is often helpful to draw a small amount of inert gas into the syringe on top of the liquid to act as a buffer.
-
Transfer : Swiftly and carefully move the syringe to your reaction flask and inject the solution.
-
Syringe Quenching : Immediately rinse the syringe. Draw a dry, inert solvent (e.g., hexane or the reaction solvent) into the syringe to dilute any remaining reagent, then discharge this rinse solution into a separate flask containing an alcohol like isopropanol for quenching. Repeat twice.
Emergency Procedures: Responding to a Breach in Containment
Spill Response Decision Tree
Caption: Decision workflow for responding to a chemical spill.
-
Personal Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Decontamination and Disposal: Completing the Lifecycle
Safe handling does not end when the experiment is complete. Proper decontamination and disposal are critical to ensure the safety of all laboratory personnel.
-
Equipment Decontamination : All glassware, needles, and cannulas must be decontaminated immediately after use. Rinse the equipment three times with a dry, inert solvent. This rinsate must be collected and treated as hazardous waste. The solvent rinses should then be carefully and slowly added to a quenching solution (e.g., isopropanol) in a separate flask, which may need to be cooled in an ice bath.[4]
-
Waste Disposal :
-
Liquid Waste : All quenched solutions and solvent rinses must be collected in a clearly labeled hazardous waste container. Never pour phosphine-containing waste down the drain.
-
Solid Waste : Contaminated gloves, absorbent pads, and other solid materials must be placed in a separate, labeled container for solid hazardous waste.[12]
-
Empty Reagent Bottles : Even "empty" bottles contain residual material and must never be opened to the atmosphere.[9] Triple rinse the bottle with a dry, inert solvent under an inert atmosphere.[4] Collect the rinsate for disposal as hazardous liquid waste. The rinsed, empty container should be left open in the back of a fume hood for at least a week before disposal as contaminated glassware.[4]
-
By integrating these principles of hazard assessment, control implementation, and procedural diligence, you can confidently and safely leverage the synthetic power of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, ensuring both the integrity of your research and the safety of your laboratory.
References
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
-
American Chemical Society. (2010). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. Retrieved from [Link]
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Oregon State University Environmental Health and Safety. (2009). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]
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Stored Grain. (2025). RESPIRATORS AND FILTERS FOR PHOSPHINE FUMIGATIONS. Retrieved from [Link]
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Air Liquide. (n.d.). Safety Data Sheet - Phosphine. Retrieved from [Link]
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The Nautical Institute. (2014). Disposal of aluminium phosphide residues. Retrieved from [Link]
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3M. (n.d.). Respiratory Protection Against Phosphine. Retrieved from [Link]
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MONOGEL. (2023). Safety Data Sheet. Retrieved from [Link]
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UK P&I Club. (2014). Disposal of Aluminium Phosphide residues following fumigation of cargoes in transit. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphine. Retrieved from [Link]
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Washington State Department of Ecology. (n.d.). Focus on Fumigant Canister Disposal. Retrieved from [Link]
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GOV.UK. (n.d.). Aluminium phosphide: incident management. Retrieved from [Link]
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National Response Team. (2018). NRT Quick Reference Guide: Phosphine; Aluminum, Magnesium, and Zinc Phosphide. Retrieved from [Link]
- Thermo Fisher Scientific. (2019). Safety Data Sheet - Phosphine, 1,2-ethanediylbis[diphenyl-. Retrieved from https://www.fishersci.com/sds/1663-45-2
-
GOV.UK. (n.d.). Phosphine - Incident management. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet - (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
